molecular formula C8H9FO2S B1342898 2-Fluoro-5-(methylsulfonyl)toluene CAS No. 828270-58-2

2-Fluoro-5-(methylsulfonyl)toluene

Cat. No.: B1342898
CAS No.: 828270-58-2
M. Wt: 188.22 g/mol
InChI Key: DCBXIJWSGFNBFS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylsulfonyl)toluene is a useful research compound. Its molecular formula is C8H9FO2S and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBXIJWSGFNBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615991
Record name 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828270-58-2
Record name 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-5-(methylsulfonyl)toluene (CAS 828270-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-(methylsulfonyl)toluene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical and physical properties, provides a representative synthesis protocol, and discusses its application in medicinal chemistry, with a focus on its role as a building block for targeted therapies.

Core Compound Data

This compound is a substituted toluene derivative featuring both a fluorine atom and a methylsulfonyl group. These functional groups are known to enhance the biological activity and stability of active pharmaceutical ingredients (APIs).[1]

PropertyValueReference
CAS Number 828270-58-2[2]
Molecular Formula C₈H₉FO₂S[2][3]
Molecular Weight 188.22 g/mol [2][3]
Appearance Colorless to yellow liquid[1][3]
Boiling Point (Predicted) 318.0 ± 42.0 °C at 760 Torr[3]
Density (Predicted) 1.240 ± 0.06 g/cm³ at 20 °C[3]
Solubility in Water Very slightly soluble (0.83 g/L) at 25 °C[3]
Storage Store at room temperature in a dry, sealed container.[1][3]

Synthesis and Experimental Protocols

Representative Synthesis of a Fluoro-(methylsulfonyl)toluene Derivative

This protocol is adapted from the synthesis of methyl p-tolyl sulfone.[4]

Materials:

  • 5-Fluoro-2-methylbenzenesulfonyl chloride

  • Sodium sulfite (anhydrous)

  • Sodium bicarbonate

  • Methyl iodide

  • Ethanol

  • Tetrahydrofuran (THF)

  • Hydrazine

  • Sodium acetate

  • Hexanes

  • Ethyl acetate (EtOAc)

Experimental Procedure:

  • Formation of the Sulfinate Salt: In a reaction vessel, dissolve 5-fluoro-2-methylbenzenesulfonyl chloride in THF at 0°C.

  • Slowly add approximately 2.2 equivalents of hydrazine to the solution.

  • Allow the reaction to proceed for 16 hours, after which the solvent is removed under reduced pressure to yield a solid.

  • Methylation: The resulting solid is then taken up in ethanol.

  • Add an excess of sodium acetate (approximately 10 equivalents) and methyl iodide (approximately 5 equivalents) to the ethanolic solution.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography with a mobile phase of 4:1 hexanes/EtOAc to isolate the final product.

Logical Workflow for the Synthesis

G start Start: 5-Fluoro-2-methylbenzenesulfonyl chloride in THF step1 Add Hydrazine at 0°C start->step1 step2 React for 16 hours step1->step2 step3 Remove THF (Evaporation) step2->step3 step4 Dissolve solid in Ethanol step3->step4 step5 Add Sodium Acetate and Methyl Iodide step4->step5 step6 Reflux for 16 hours step5->step6 step7 Concentrate the reaction mixture step6->step7 step8 Purify by Silica Gel Chromatography (4:1 Hexanes/EtOAc) step7->step8 end End: Isolated this compound step8->end

Caption: A representative workflow for the synthesis of a fluoro-(methylsulfonyl)toluene derivative.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, a product specification from a commercial supplier indicates that the infrared spectrum conforms to the expected structure.[1] This implies the presence of characteristic absorption bands for the functional groups present in the molecule.

Expected Infrared (IR) Absorption Bands:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (methyl): ~2950-2850 cm⁻¹

  • S=O stretching (sulfonyl): ~1350-1300 cm⁻¹ (asymmetric) and ~1160-1120 cm⁻¹ (symmetric)

  • C-F stretching: ~1250-1000 cm⁻¹

  • C-S stretching: ~800-600 cm⁻¹

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the methylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5][6]

Role as a Building Block in EGFR Inhibitor Synthesis

One of the significant applications of fluorinated building blocks like this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in oncology, and its inhibitors are used in the treatment of various cancers.[7][8] While a direct synthesis of a marketed drug using this specific isomer is not detailed in the provided search results, the general synthetic strategies for EGFR inhibitors often involve the coupling of substituted anilines with heterocyclic cores.[9][10]

Conceptual Synthetic Pathway for an EGFR Inhibitor Intermediate

The following diagram illustrates a conceptual workflow where a derivative of this compound could be utilized in the synthesis of an EGFR inhibitor intermediate. This is a generalized representation based on common synthetic routes for this class of drugs.

G start 2-Fluoro-5-(methylsulfonyl)aniline (derived from the toluene) step1 Reaction with a chlorinated pyrimidine derivative start->step1 step2 Nucleophilic Aromatic Substitution step1->step2 step3 Coupling with an acrylamide-containing moiety step2->step3 end Final EGFR Inhibitor Scaffold step3->end

Caption: Conceptual workflow for the use of a 2-Fluoro-5-(methylsulfonyl)aniline derivative in EGFR inhibitor synthesis.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of advanced organic molecules, particularly within the pharmaceutical industry. Its unique combination of a fluorine atom and a methylsulfonyl group makes it an attractive intermediate for the development of novel therapeutics, including targeted cancer therapies like EGFR inhibitors. Further research into the reaction chemistry and applications of this compound is likely to yield new opportunities in drug discovery and development.

References

Physicochemical properties of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of both a fluorine atom and a methylsulfonyl group suggests potential for enhanced biological activity and metabolic stability in derivative compounds.[1] This guide summarizes known and predicted physicochemical data, outlines general experimental protocols for their determination, and presents logical workflows for the synthesis and characterization of such chemical entities.

Introduction

This compound (CAS No. 828270-58-2) is an aromatic organic compound that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a fluorinated toluene backbone with a methylsulfonyl substituent, makes it an attractive starting material for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can significantly influence properties such as metabolic stability, binding affinity, and lipophilicity, while the sulfonyl group can act as a key pharmacophore or influence solubility and electronic properties. This guide aims to provide a detailed summary of its core physicochemical characteristics to aid in its handling, characterization, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models and should be confirmed through empirical testing.

PropertyValueSource
Molecular Formula C₈H₉FO₂S[2][3]
Molecular Weight 188.22 g/mol [2][3]
Physical State Colorless to yellow liquid[1]
Melting Point Not available-
Boiling Point 318.0 ± 42.0 °C at 760 Torr (Predicted)[2]
Density 1.240 ± 0.06 g/cm³ at 20 °C (Predicted)[2]
Water Solubility 0.83 g/L at 25 °C (Predicted)[2]
Storage Store at room temperature in a dry, sealed container.[1]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies that can be applied to this compound.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

  • Apparatus: Capillary melting point apparatus with cooling capabilities, capillary tubes, thermometer or temperature probe.

  • Procedure:

    • A small sample of the liquid is introduced into a capillary tube, which is then sealed.

    • The capillary tube is placed in a cooling block of the melting point apparatus.

    • The temperature is lowered until the sample solidifies.

    • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Determination of Boiling Point
  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

  • Procedure:

    • A known volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation.

    • The heating mantle is turned on, and the liquid is heated to its boiling point.

    • The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

Determination of Water Solubility
  • Apparatus: Shake-flask apparatus, analytical balance, centrifuge, spectrophotometer or high-performance liquid chromatography (HPLC) system.

  • Procedure:

    • An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then centrifuged to separate the undissolved solute.

    • A known volume of the supernatant is carefully removed and diluted as necessary.

    • The concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a validated calibration curve.

Synthesis and Characterization Workflow

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents, Solvent, Catalyst Quenching Reaction Quenching Reaction->Quenching e.g., Water, Acid/Base Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying e.g., MgSO4, Na2SO4 Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Pure_Compound Pure_Compound Chromatography->Pure_Compound Isolated Product

Caption: General workflow for the synthesis and purification of an organic compound.

Characterization_Workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Identification cluster_purity Purity and Quantification TLC Thin Layer Chromatography (TLC) MP Melting Point / Boiling Point NMR NMR Spectroscopy (1H, 13C, 19F) IR Infrared (IR) Spectroscopy Final_Structure Confirmed Structure & Purity NMR->Final_Structure MS Mass Spectrometry (MS) IR->Final_Structure MS->Final_Structure HPLC HPLC/GC Analysis Elemental Elemental Analysis HPLC->Final_Structure Elemental->Final_Structure Pure_Compound Pure Compound Pure_Compound->TLC Purity Check Pure_Compound->MP Purity Check Pure_Compound->NMR Structural Elucidation Pure_Compound->IR Structural Elucidation Pure_Compound->MS Structural Elucidation Pure_Compound->HPLC Purity & Composition Pure_Compound->Elemental Purity & Composition

Caption: Workflow for the characterization of a synthesized chemical compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group of the toluene moiety, and the methyl group of the sulfonyl group. The aromatic signals will exhibit splitting patterns influenced by both the fluorine and methylsulfonyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the toluene methyl carbon, and the sulfonyl methyl carbon. The carbon signals in the aromatic region will show coupling with the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the aromatic ring.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, S=O stretching of the sulfonyl group, and C-F stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.22 g/mol ) and fragmentation patterns characteristic of the loss of methyl, sulfonyl, and other functional groups.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All chemical products should be treated as having unknown hazards and toxicity.[2] It is intended for laboratory research purposes only and should not be used for pharmaceutical, cosmetic, or food applications.[2]

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that make it suitable for applications in drug discovery and agrochemical synthesis. This guide provides a foundational understanding of its properties and the standard methods for their characterization. Further experimental validation of the predicted data is recommended for any quantitative applications.

References

2-Fluoro-5-(methylsulfonyl)toluene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical properties of 2-Fluoro-5-(methylsulfonyl)toluene, a compound frequently used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring both fluorine and sulfonyl groups, is valuable for enhancing biological activity and stability in active pharmaceutical ingredients (APIs).[1]

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and registration purposes.

PropertyValueReference
Molecular Formula C₈H₉FO₂S[1][2][3][4]
Molecular Weight 188.22 g/mol [1][2][3][4]
CAS Number 828270-58-2[1][2][3]

Logical Relationship of Molecular Properties

The molecular formula dictates the molecular weight. The diagram below illustrates the direct logical flow from the elemental composition defined by the formula to the calculated total molecular weight.

G cluster_formula Molecular Formula: C₈H₉FO₂S C Carbon (C) 8 atoms MW Molecular Weight 188.22 g/mol C->MW Sum of Atomic Weights H Hydrogen (H) 9 atoms H->MW Sum of Atomic Weights F Fluorine (F) 1 atom F->MW Sum of Atomic Weights O Oxygen (O) 2 atoms O->MW Sum of Atomic Weights S Sulfur (S) 1 atom S->MW Sum of Atomic Weights

Caption: Derivation of Molecular Weight from the Molecular Formula.

Note: Experimental protocols for determining molecular weight and formula, such as mass spectrometry or elemental analysis, are standardized laboratory procedures and are not detailed here. The provided data is based on established chemical knowledge.

References

Spectroscopic Profile of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-(methylsulfonyl)toluene (CAS RN: 828270-58-2), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data, this document presents a combination of predicted spectral information based on established principles and data from analogous structures, alongside generalized experimental protocols for acquiring such data.

Compound Overview

Structure:

Chemical Formula: C₈H₉FO₂S[1]

Molecular Weight: 188.22 g/mol [1]

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

While specific experimental NMR data for this compound is not publicly available, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8 - 7.9dd~8.5, 5.5Ar-H
~7.6 - 7.7ddd~8.5, 4.5, 2.5Ar-H
~7.2 - 7.3t~8.5Ar-H
~3.1s--SO₂CH₃
~2.3s-Ar-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~160 (d)~250 (¹JCF)C-F
~140 (d)~3 (⁴JCF)C-SO₂
~135 (d)~8 (³JCF)Ar-CH
~128 (s)-C-CH₃
~125 (d)~8 (³JCF)Ar-CH
~118 (d)~22 (²JCF)Ar-CH
~45 (s)--SO₂CH₃
~15 (s)-Ar-CH₃

Expected Infrared (IR) and Mass Spectrometry (MS) Data

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands are listed below.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₃)
1600 - 1450Medium to StrongAromatic C=C Bending
1350 - 1300StrongAsymmetric SO₂ Stretch
1160 - 1120StrongSymmetric SO₂ Stretch
1250 - 1150StrongC-F Stretch
Mass Spectrometry (MS)

Experimental mass spectrometry data is not publicly available. For a standard electron ionization (EI) mass spectrum, the following characteristics would be anticipated.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
188Molecular Ion (M⁺)
173[M - CH₃]⁺
109[M - SO₂CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
79[SO₂CH₃]⁺

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL).[2] The solution is transferred to an NMR tube.[1] All solid particles should be removed to prevent peak broadening.[1] The spectrum is acquired on a spectrometer (e.g., 500 MHz) after locking onto the deuterium signal of the solvent and shimming the magnetic field for optimal resolution.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[5] The plates are then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded, usually in the range of 4000-400 cm⁻¹.[6]

Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[7] In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

Navigating the Solubility Landscape of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2-Fluoro-5-(methylsulfonyl)toluene. While publicly available quantitative solubility data in organic solvents is limited, this document provides a framework for its determination through experimental protocols and computational prediction workflows.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its solubility behavior. Below is a summary of the known properties of this compound.

PropertyValueSource
Molecular Formula C₈H₉FO₂S[1][2]
Molecular Weight 188.22 g/mol [1][2]
Physical State Colorless to yellow liquid[1][3]
Boiling Point (Predicted) 318.0 ± 42.0 °C at 760 Torr[1]
Density (Predicted) 1.240 ± 0.06 g/cm³ at 20 °C[1]
Water Solubility Very slightly soluble (0.83 g/L) at 25 °C[1]

Solubility in Organic Solvents: An Overview

Experimental Determination of Solubility

To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is necessary. The following protocol outlines a standard method for this determination.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • For solvents where sedimentation is slow, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the solute in the experimental samples, and from this, calculate the solubility in the original solvent (e.g., in mg/mL or mol/L).

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. These methods are particularly useful in the early stages of drug development for screening and prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models utilize molecular descriptors to predict the physicochemical properties of compounds, including solubility. These models are built on large datasets of experimentally determined solubility values.

Thermodynamic Models

Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility based on the chemical potential of the solute in a given solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound, integrating both experimental and computational approaches.

Solubility_Workflow cluster_start cluster_lit_review Literature & Database Review cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_analysis Data Analysis & Reporting start Define Compound: This compound lit_search Search for Existing Solubility Data start->lit_search data_found Data Available? lit_search->data_found exp_protocol Select Solvents & Define Experimental Protocol (e.g., Shake-Flask) data_found->exp_protocol No comp_model Select Prediction Method (e.g., QSPR, COSMO-RS) data_found->comp_model No report Compile Technical Guide/ Whitepaper data_found->report Yes run_exp Execute Solubility Experiments exp_protocol->run_exp analyze Analyze Samples (e.g., HPLC) run_exp->analyze quant_data Generate Quantitative Solubility Data analyze->quant_data compare Compare Experimental & Predicted Data (if available) quant_data->compare predict Run Solubility Predictions comp_model->predict pred_data Generate Predicted Solubility Data predict->pred_data pred_data->compare compare->report

Solubility Determination Workflow

This comprehensive approach, combining experimental rigor with computational insights, will enable a thorough understanding of the solubility profile of this compound, facilitating its effective use in research and development.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on the melting and boiling points of 2-Fluoro-5-(methylsulfonyl)toluene (CAS RN: 828270-58-2). Due to the absence of experimentally determined values in publicly accessible literature, this document presents predicted data and outlines a standard experimental protocol for the determination of the boiling point for this and similar liquid organic compounds.

Physicochemical Data

The physical state of this compound is described as a colorless to yellow liquid at room temperature.[1] This indicates that its melting point is below standard room temperature. While an exact experimental melting point is not available, a predicted boiling point has been calculated.

Table 1: Physical Properties of this compound

PropertyValueData Type
Melting PointNot Available-
Boiling Point318.0 ± 42.0 °C (at 760 Torr)Predicted[1]
Physical StateColorless to yellow liquidObservational[1]

Experimental Protocol: Determination of Boiling Point (Thiele Tube Method)

The following is a generalized, standard procedure for determining the boiling point of a liquid organic compound such as this compound. This method is widely used in organic chemistry laboratories for its simplicity and accuracy.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

  • Apparatus Assembly:

    • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Fill the Thiele tube with mineral oil to a level just above the side arm.

    • Securely clamp the Thiele tube to a stand.

    • Insert the thermometer and the attached test tube into the Thiele tube, ensuring the thermometer bulb and the sample are immersed in the oil. The side arm of the Thiele tube is designed to allow for efficient heat circulation.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will ensure even distribution of heat through convection.

    • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

  • Boiling Point Determination:

    • Continue to heat the apparatus until a continuous and rapid stream of bubbles is observed from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

  • Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the determination.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of a liquid's boiling point using the Thiele tube method.

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement A Add Sample to Test Tube B Insert Capillary Tube (Open End Down) A->B C Assemble Thiele Tube Apparatus B->C D Gently Heat Side Arm C->D Start Heating E Observe Continuous Bubbles D->E F Remove Heat and Cool E->F G Record Temperature at Liquid Entry F->G H Boiling Point G->H Result

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Safety Profile of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for 2-Fluoro-5-(methylsulfonyl)toluene (CAS No: 828270-58-2), a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information to guide laboratory professionals in its safe use.

Chemical and Physical Properties

This compound is a fluorinated aromatic sulfone. Its physical state has been reported as both a colorless to yellow liquid[1][2] and a solid, which may vary based on purity and ambient conditions. All personnel should handle the substance with the assumption that it is hazardous, regardless of its physical form.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 828270-58-2[2][3]
Molecular Formula C₈H₉FO₂S[2][3]
Molecular Weight 188.22 g/mol [2][3]
Appearance Colorless to yellow liquid / Solid[1][2]
Boiling Point 318.0 ± 42.0 °C (Predicted)[2]
Density 1.240 ± 0.06 g/cm³ (Predicted at 20°C)[2]
Water Solubility 0.83 g/L (at 25°C, Very slightly soluble)[2]
Storage Store sealed in a dry place at room temperature.[2]

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

ClassificationCodeDescription
GHS Pictogram GHS07 (Exclamation Mark)[4][5]
Signal Word Warning[2][4][5]
Acute Toxicity, Oral H302Harmful if swallowed.[2][5]
Skin Irritation H315Causes skin irritation.[2][5]
Eye Irritation H319Causes serious eye irritation.[2][5]
Specific target organ toxicity — Single exposure H335May cause respiratory irritation.[2][5]

The following diagram illustrates the logical flow from hazard identification to the communication elements required on labels and safety data sheets.

GHS_Workflow cluster_Hazards Identified Chemical Hazards cluster_Classification GHS Classification & Labeling cluster_Actions Required User Actions (Precautionary Statements) H302 Harmful if Swallowed (H302) Pictogram Pictogram: GHS07 (Exclamation Mark) H302->Pictogram Signal Signal Word: Warning H302->Signal H315 Causes Skin Irritation (H315) H315->Pictogram H315->Signal H319 Causes Serious Eye Irritation (H319) H319->Pictogram H319->Signal H335 May Cause Respiratory Irritation (H335) H335->Pictogram H335->Signal Prevention Prevention (P261, P280) Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection. Signal->Prevention dictates Response Response (P301+P312, P302+P352, P305+P351+P338) Seek medical advice if swallowed. Wash with plenty of water if on skin. Rinse eyes cautiously with water.

Figure 1: GHS Hazard Communication Workflow for the compound.

Toxicological Information

While specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are not publicly available in the reviewed sources, the assigned H-statements (see Table 2) are indicative of the substance's toxicological profile as determined by standardized testing or validated structure-activity relationship models.

Table 3: Summary of Toxicological Endpoints

EndpointGHS ClassificationImplication
Acute Oral Toxicity Harmful if swallowed (H302)Ingestion of the substance may lead to harmful or toxic effects.
Skin Corrosion/Irritation Causes skin irritation (H315)Direct contact is likely to cause inflammation and irritation.
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Direct contact can cause significant, but reversible, eye irritation.
Respiratory Irritation May cause respiratory irritation (H335)Inhalation of dust, vapors, or aerosols may irritate the respiratory tract.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of commercial chemicals are typically proprietary and not included in standard Safety Data Sheets. The hazard classifications are generally derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (for H302): Likely determined via OECD Test Guideline 420, 423, or 425, which involve administering the substance to animals (typically rats) at various dose levels to determine the dosage that causes mortality or clear signs of toxicity.

  • Skin Irritation (for H315): Likely determined using OECD Test Guideline 404 (in vivo rabbit study) or an approved in vitro method like OECD TG 439 (Reconstructed Human Epidermis Test). These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Eye Irritation (for H319): Likely determined via OECD Test Guideline 405 (in vivo rabbit study) or an accepted in vitro alternative, which evaluates the potential for a substance to produce reversible changes in the eye.

Handling and Emergency Procedures

Strict adherence to prescribed safety protocols is mandatory when handling this compound. The following diagrams outline the recommended procedures for first aid and spill response based on standard precautionary statements.

First-Aid Measures

The following decision tree outlines the immediate actions to be taken upon accidental exposure, based on precautionary statements P301+P312, P302+P352, and P305+P351+P338.[2][5]

First_Aid cluster_Routes cluster_Actions Start Exposure Event Ingestion Ingestion (Swallowing) Start->Ingestion Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Action_Ingest Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Ingestion->Action_Ingest Action_Skin Wash with plenty of water and soap. If irritation occurs, get medical advice. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. Eye->Action_Eye Action_Inhale Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. Inhalation->Action_Inhale

Figure 2: First-Aid Decision Tree by Exposure Route.

Accidental Release Measures

A systematic approach is crucial to safely manage a spill. The workflow below outlines the general procedure for responding to an accidental release. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.

Spill_Response Start Spill Detected Evacuate Evacuate non-essential personnel and ensure adequate ventilation. Start->Evacuate PPE Wear appropriate PPE (gloves, eye protection, respiratory protection if needed). Evacuate->PPE Contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled container for hazardous waste. Contain->Collect Clean Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect->Clean Dispose Dispose of waste according to institutional and local regulations. Clean->Dispose End Spill Managed Dispose->End

Figure 3: General Workflow for Spill Response.

References

Reactivity Profile of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Fluoro-5-(methylsulfonyl)toluene, a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The document elucidates the influence of the fluorine and methylsulfonyl substituents on the aromatic ring's reactivity towards electrophilic and nucleophilic substitution reactions. While specific experimental data for this compound is limited, this guide extrapolates its expected reactivity based on established principles of organic chemistry and data from analogous structures. A summary of its physical and safety data is also presented.

Introduction

This compound (CAS No. 828270-58-2) is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a methylsulfonyl group.[2][3] The interplay of the electronic effects of these substituents dictates the molecule's reactivity, making it a valuable building block in synthetic chemistry. The fluorine and sulfonyl groups, in particular, are known to enhance biological activity and stability in active pharmaceutical ingredients (APIs).[1] This guide aims to provide a detailed understanding of its chemical behavior to aid in the design of synthetic routes and the development of novel molecules.

Physicochemical and Safety Data

A summary of the available physical, chemical, and safety information for this compound is provided in the table below.

PropertyValueReference
CAS Number 828270-58-2[2]
Molecular Formula C₈H₉FO₂S[2][3]
Molecular Weight 188.22 g/mol [2][3]
Appearance Colorless to yellow liquid[1]
Purity ≥98%[1]
Storage Room temperature, dry[1]
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Predicted Reactivity Profile

The reactivity of the benzene ring in this compound is governed by the electronic effects of its three substituents: the methyl group (-CH₃), the fluorine atom (-F), and the methylsulfonyl group (-SO₂CH₃).

  • Methyl Group (-CH₃): An activating, ortho-, para-directing group due to positive inductive and hyperconjugation effects.

  • Fluorine Atom (-F): A deactivating, ortho-, para-directing group. Its strong negative inductive effect outweighs its positive resonance effect, deactivating the ring towards electrophilic attack. However, the resonance effect directs incoming electrophiles to the ortho and para positions.

  • Methylsulfonyl Group (-SO₂CH₃): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

Electrophilic Aromatic Substitution

Overall, the aromatic ring of this compound is expected to be significantly deactivated towards electrophilic aromatic substitution due to the presence of two deactivating groups (fluoro and methylsulfonyl). The directing effects of the substituents are predicted to be as follows:

Figure 1: Predicted directing effects for electrophilic aromatic substitution on this compound.

Nitration: The nitration of 2-fluorotoluene is known to yield 2-fluoro-5-nitrotoluene as the major product.[4] This suggests that the subsequent sulfoxidation and methylation to form this compound would likely result in a compound where further nitration is difficult due to the strong deactivating effect of the sulfonyl group. However, the existence of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene indicates that nitration at the 3-position is possible, likely under harsh conditions.[5]

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing methylsulfonyl group and the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in SₙAr reactions, is the most probable site of substitution. The rate of SₙAr reactions is enhanced by electron-withdrawing groups ortho and para to the leaving group. In this molecule, the methylsulfonyl group is para to the fluorine atom, which strongly activates it for nucleophilic attack.

SNAr_Mechanism cluster_1 Predicted Nucleophilic Aromatic Substitution (SₙAr) Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Attack at C-F Product 2-Nu-5-(methylsulfonyl)toluene + F⁻ Intermediate->Product Loss of F⁻

Figure 2: Generalized workflow for the SₙAr reaction of this compound.

Potential Synthetic Applications and Biological Relevance

This compound is primarily utilized as an intermediate in organic synthesis.[1] The presence of the fluorotoluene sulfone moiety is of interest in drug discovery and agrochemical development. Sulfones are a class of organic compounds with diverse biological activities. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

While no specific biological activities or signaling pathway involvement have been reported for this compound itself, analogous structures are found in compounds with potential therapeutic applications. For instance, compounds containing a fluorophenyl sulfone moiety have been investigated as inhibitors of various enzymes.

Experimental Protocols (Exemplary)

Hypothetical Synthesis of this compound

This proposed synthesis is based on the nitration of 2-fluorotoluene followed by reduction, diazotization, sulfenylation, and oxidation.

Synthesis_Workflow A 2-Fluorotoluene B 2-Fluoro-5-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 2-Fluoro-5-aminotoluene B->C Reduction (e.g., Fe, HCl) D 2-Fluoro-5-mercaptotoluene C->D Diazotization & Sulfenylation (NaNO₂, HCl then NaSH) E 2-Fluoro-5-(methylthio)toluene D->E Methylation (e.g., CH₃I, base) F This compound E->F Oxidation (e.g., H₂O₂, Acetic Acid)

Figure 3: A plausible synthetic route to this compound.

Nitration of 2-Fluorotoluene: Based on the procedure for the synthesis of 2-fluoro-5-nitro-toluene, 30 g of 2-fluorotoluene could be added to 33 ml of nitric acid at -15 °C over two hours.[6] The mixture would be stirred for one hour at -15 °C and then allowed to warm to 20 °C.[6] The reaction mixture would then be poured into ice and extracted with a suitable organic solvent.[6]

Hypothetical Nitration of this compound

To synthesize 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, a mixture of nitric acid and sulfuric acid would likely be required under carefully controlled temperature conditions, given the deactivated nature of the starting material.

Procedure: To a cooled (0-5 °C) solution of this compound in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) would be added dropwise. The reaction mixture would be stirred at a low temperature and then allowed to warm to room temperature. The product would be isolated by pouring the reaction mixture onto ice, followed by filtration and purification.

Conclusion

This compound is an aromatic compound with a predictable yet nuanced reactivity profile. The strong deactivating effects of the fluoro and methylsulfonyl groups render the ring electron-poor and thus generally unreactive towards electrophiles, with any substitution likely directed to the position ortho to the fluorine and meta to the sulfonyl group. Conversely, the molecule is activated for nucleophilic aromatic substitution at the fluorine-bearing carbon. This reactivity makes it a valuable intermediate for the synthesis of highly functionalized molecules in medicinal and materials chemistry. Further experimental studies are warranted to fully characterize its reaction kinetics and to explore its potential in various applications.

References

An In-depth Technical Guide to the Structural Analysis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2-Fluoro-5-(methylsulfonyl)toluene (CAS No. 828270-58-2). Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted structural characteristics based on established spectroscopic principles and data from analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in their own investigations. Additionally, logical workflows for structural elucidation and predicted fragmentation patterns are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or synthesizing this molecule or similar chemical entities.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₉FO₂S and a molecular weight of 188.22 g/mol .[1][2] Its structure, featuring a fluorine atom, a methyl group, and a methylsulfonyl group on a toluene backbone, suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine and sulfonyl groups, combined with the methyl group, creates a unique electronic environment on the aromatic ring, which can be probed by various analytical techniques to confirm its structure and purity. This guide outlines the expected outcomes from a thorough structural analysis of this compound.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted physical and spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₈H₉FO₂S
Molecular Weight188.22 g/mol [1][2]
Physical StateLiquid[1]
Boiling Point318.0 ± 42.0 °C at 760 Torr[1]
Density1.240 ± 0.06 g/cm³ at 20 °C[1]
Water SolubilityVery slightly soluble (0.83 g/L) at 25 °C[1]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.9 - 8.1ddJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.0
H-47.2 - 7.4tJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.0
H-67.6 - 7.8dJ(H6-H4) ≈ 2.0
CH₃ (Toluene)2.3 - 2.5s-
CH₃ (Sulfonyl)3.0 - 3.2s-
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-CH₃)135 - 140d, J ≈ 3-5
C-2 (C-F)160 - 165d, J ≈ 240-250
C-3125 - 130d, J ≈ 8-10
C-4120 - 125d, J ≈ 20-25
C-5 (C-SO₂CH₃)140 - 145d, J ≈ 3-5
C-6115 - 120d, J ≈ 20-25
CH₃ (Toluene)20 - 25s
CH₃ (Sulfonyl)40 - 45s
Table 4: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-F-110 to -120m

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Table 5: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2980 - 2850C-H stretch (aliphatic, CH₃)Medium
1600 - 1580, 1500 - 1400C=C stretch (aromatic ring)Medium-Strong
1350 - 1300S=O stretch (asymmetric)Strong
1175 - 1125S=O stretch (symmetric)Strong
1270 - 1100C-F stretchStrong
970 - 950S-C stretchMedium
Table 6: Predicted Mass Spectrometry (Electron Ionization) Data
m/zPredicted Fragment IonRelative Abundance
188[M]⁺Moderate
173[M - CH₃]⁺Moderate
109[M - SO₂CH₃]⁺High
91[C₇H₇]⁺ (Tropylium ion)Moderate
79[SO₂CH₃]⁺Low

Experimental Protocols

The following sections detail generalized experimental protocols for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as trifluoroacetic acid can be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~250-300 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the internal or external standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the IR beam path and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., aromatic C-H, aliphatic C-H, C=C, S=O, C-F).[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 1 scan/second.

  • Data Acquisition: Introduce the sample into the ion source. The instrument will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of the molecule.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural analysis and predicted spectroscopic patterns.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1: Logical workflow for the synthesis and structural analysis of the target compound.

Predicted_1H_NMR_Splitting H3 H-3 H4 H-4 H3->H4 J(H3-H4) F F H3->F J(H3-F) H4->H3 J(H4-H3) H6 H-6 H4->H6 J(H4-H6) H6->H4 J(H6-H4)

Figure 2: Predicted key ¹H-¹H and ¹H-¹⁹F spin-spin couplings for aromatic protons.

MS_Fragmentation_Pathway M [M]⁺ m/z = 188 M_minus_CH3 [M - CH₃]⁺ m/z = 173 M->M_minus_CH3 - •CH₃ M_minus_SO2CH3 [M - SO₂CH₃]⁺ m/z = 109 M->M_minus_SO2CH3 - •SO₂CH₃ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_SO2CH3->Tropylium - F

Figure 3: Predicted major fragmentation pathway in Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a predictive yet comprehensive structural analysis of this compound. The tabulated predicted data offers a clear and concise reference for researchers. The detailed, albeit generalized, experimental protocols provide a solid foundation for the empirical analysis of this compound. The visualized workflows and fragmentation patterns serve as useful conceptual aids. While this guide is based on predictive methodologies due to the absence of published experimental data, it serves as a robust starting point for any scientist or researcher involved in the synthesis, characterization, or application of this compound, facilitating a more informed approach to its structural elucidation.

References

The Strategic Role of 2-Fluoro-5-(methylsulfonyl)toluene in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of rational drug design. These functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability. 2-Fluoro-5-(methylsulfonyl)toluene has emerged as a valuable fluorinated building block, offering a unique combination of these desirable moieties. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

This compound is a substituted toluene derivative with the molecular formula C₈H₉FO₂S and a molecular weight of 188.22 g/mol .[1][2] Its key physical and chemical characteristics are summarized in the table below. The presence of both a fluorine atom and a methylsulfonyl group significantly influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

PropertyValueReference(s)
CAS Number 828270-58-2[1]
Molecular Formula C₈H₉FO₂S[1][2]
Molecular Weight 188.22 g/mol [1][2]
Appearance Colorless to yellow liquid[3]
Purity ≥98%[3]

Synthesis of this compound

G A 2-Fluoro-5-methylaniline B Diazotization (NaNO₂, HCl) A->B Step 1 C Sandmeyer Reaction (SO₂, CuCl₂) B->C D 2-Fluoro-5-methylbenzenesulfonyl chloride C->D E Reduction (e.g., Na₂SO₃) D->E Step 2 F Sodium 2-fluoro-5-methylbenzenesulfinate E->F G Methylation (e.g., CH₃I) F->G Step 3 H This compound G->H G cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors A Single-Strand Break (SSB) B PARP Activation A->B C Base Excision Repair (BER) B->C F PARP Trapping B->F D DNA Repair C->D E PARP Inhibitor E->B Inhibition G Stalled Replication Fork F->G H Double-Strand Break (DSB) G->H I Cell Death (Apoptosis) in BRCA-deficient cells H->I

References

Methodological & Application

Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonylation of 2-fluorotoluene to yield 2-fluoro-5-methylbenzenesulfonyl chloride, which is subsequently converted to the final product.

Reaction Pathway

The overall synthetic route is depicted below:

G 2-Fluorotoluene 2-Fluorotoluene 2-Fluoro-5-methylbenzenesulfonyl_chloride 2-Fluoro-5-methylbenzenesulfonyl_chloride 2-Fluorotoluene->2-Fluoro-5-methylbenzenesulfonyl_chloride Chlorosulfonic Acid (ClSO3H) This compound This compound 2-Fluoro-5-methylbenzenesulfonyl_chloride->this compound 1. Hydrazine (N2H4) 2. Methyl Iodide (CH3I)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methylbenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonylation of aromatic compounds.

Materials:

  • 2-Fluorotoluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add 2-fluorotoluene (1.0 eq) to the flask and dissolve it in dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A gas trap should be used to capture the evolving HCl gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-methylbenzenesulfonyl chloride. The product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on a known procedure for the conversion of a similar sulfonyl chloride to a methyl sulfone.

Materials:

  • 2-Fluoro-5-methylbenzenesulfonyl chloride

  • Hydrazine hydrate

  • Sodium acetate

  • Methyl iodide

  • Tetrahydrofuran (THF)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • In a fume hood, dissolve 2-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (2.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add ethanol, sodium acetate (10 eq), and methyl iodide (5 eq).

  • Heat the mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
12-Fluoro-5-methylbenzenesulfonyl chloride2-FluorotolueneChlorosulfonic acidDCM75-85>95
2This compoundSulfonyl chloride1. Hydrazine2. Methyl iodide, Sodium acetateTHF, Ethanol70-80>98

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

G cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Methylsulfonylation A Reaction Setup (2-Fluorotoluene, DCM, 0 °C) B Addition of Chlorosulfonic Acid A->B C Reaction at RT (12h) B->C D Work-up (Ice, Extraction, Washes) C->D E Purification (Distillation/Chromatography) D->E F Reaction with Hydrazine (Sulfonyl Chloride, THF, 0 °C to RT) E->F Intermediate Product G Solvent Removal F->G H Reaction with Methyl Iodide (Ethanol, NaOAc, Reflux) G->H I Work-up (Concentration) H->I J Purification (Column Chromatography) I->J

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for the preparation of 2-Fluoro-5-(methylsulfonyl)toluene, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The protocol outlines a four-step synthesis commencing with the nitration of 2-fluorotoluene, followed by reduction of the nitro group, conversion to a sulfonyl chloride via a Sandmeyer-type reaction, and concluding with methylation to yield the target compound. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic pathway to facilitate understanding and replication by skilled chemists in a laboratory setting.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The presence of the fluorine atom and the methylsulfonyl group can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. Consequently, having a reliable synthetic protocol for this compound is of considerable interest to the scientific community. The following application note details a robust and scalable synthetic route.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through the following four steps, starting from commercially available 2-fluorotoluene:

  • Nitration: Electrophilic aromatic substitution on 2-fluorotoluene to introduce a nitro group at the 5-position, yielding 2-fluoro-5-nitrotoluene.

  • Reduction: The nitro group of 2-fluoro-5-nitrotoluene is reduced to an amino group to form 2-fluoro-5-aminotoluene.

  • Chlorosulfonylation: The amino group is converted to a sulfonyl chloride via diazotization followed by a reaction with sulfur dioxide and a copper catalyst.

  • Methylation: The sulfonyl chloride is first reduced to a sodium sulfinate salt, which is then methylated to afford the final product, this compound.

Data Presentation

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Nitration2-Fluorotoluene2-Fluoro-5-nitrotolueneNitric Acid~85%[1]
2Reduction2-Fluoro-5-nitrotoluene2-Fluoro-5-aminotolueneFe, HCl>90%
3Chlorosulfonylation2-Fluoro-5-aminotoluene2-Fluoro-5-toluenesulfonyl chlorideNaNO₂, HCl, SO₂, CuCl₂70-80%
4Methylation2-Fluoro-5-toluenesulfonyl chlorideThis compoundNa₂SO₃, CH₃I80-90%

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-nitrotoluene

  • Procedure: To 33 mL of nitric acid, cooled to -15 °C in an ice-salt bath, add 30 g of 2-fluorotoluene dropwise over a period of two hours, ensuring the temperature is maintained below -10 °C.[1] After the addition is complete, stir the mixture at -15 °C for an additional hour. Allow the reaction mixture to slowly warm to room temperature (20 °C).[1] Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether. Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.[1]

Step 2: Synthesis of 2-Fluoro-5-aminotoluene

  • Procedure: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-fluoro-5-nitrotoluene, ethanol, and water. Heat the mixture to reflux. To the refluxing solution, add iron powder in small portions, followed by the slow addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and make it basic with the addition of a sodium carbonate solution. Filter the mixture through a pad of celite to remove the iron salts. Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 2-fluoro-5-aminotoluene.

Step 3: Synthesis of 2-Fluoro-5-toluenesulfonyl chloride

  • Procedure: Dissolve 2-fluoro-5-aminotoluene in a mixture of concentrated hydrochloric acid and acetic acid. Cool the solution to 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Add the cold diazonium salt solution to the SO₂/CuCl₂ solution portion-wise, with vigorous stirring. The reaction will evolve nitrogen gas. After the addition is complete, stir the reaction mixture at room temperature for several hours. Pour the mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-5-toluenesulfonyl chloride.

Step 4: Synthesis of this compound

  • Procedure:

    • Part A: Reduction to Sodium 2-Fluoro-5-toluenesulfinate: Dissolve 2-fluoro-5-toluenesulfonyl chloride in a suitable solvent like acetone or ethanol. In a separate flask, prepare a solution of sodium sulfite in water. Add the sulfonyl chloride solution to the sodium sulfite solution and heat the mixture to reflux for several hours. Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and, if necessary, reduce the volume of the organic solvent under reduced pressure to precipitate the sodium 2-fluoro-5-toluenesulfinate salt. Filter the solid and wash with a small amount of cold water, then dry.

    • Part B: Methylation: Suspend the dried sodium 2-fluoro-5-toluenesulfinate in a polar aprotic solvent such as DMF or DMSO. Add methyl iodide and heat the mixture. The reaction progress can be monitored by TLC. After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to give this compound.

Mandatory Visualization

Synthetic_Route A 2-Fluorotoluene B 2-Fluoro-5-nitrotoluene A->B Nitric Acid C 2-Fluoro-5-aminotoluene B->C Fe, HCl D 2-Fluoro-5-toluenesulfonyl chloride C->D 1. NaNO2, HCl 2. SO2, CuCl2 E Sodium 2-Fluoro-5-toluenesulfinate D->E Na2SO3 F This compound E->F CH3I

References

Application Notes and Protocols for the Preparation of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The protocol outlines a four-step synthetic route starting from the commercially available 2-fluorotoluene.

Chemical Information
CompoundCAS NumberMolecular FormulaMolecular Weight
This compound828270-58-2C₈H₉FO₂S188.22 g/mol
2-Fluorotoluene95-52-3C₇H₇F110.13 g/mol
2-Fluoro-5-nitrotoluene455-88-9C₇H₆FNO₂155.13 g/mol
2-Fluoro-5-aminotoluene367-29-3C₇H₈FN125.15 g/mol
2-Fluoro-5-(chlorosulfonyl)tolueneNot availableC₇H₆ClFO₂S208.64 g/mol

Experimental Protocols

The synthesis of this compound is proposed via a four-step sequence:

  • Nitration of 2-fluorotoluene to yield 2-fluoro-5-nitrotoluene.

  • Reduction of the nitro group to an amine to form 2-fluoro-5-aminotoluene.

  • Conversion of the amino group to a sulfonyl chloride via a Sandmeyer reaction.

  • Formation of the final methyl sulfone product.

Step 1: Synthesis of 2-Fluoro-5-nitrotoluene

This procedure is adapted from a known method for the nitration of 2-fluorotoluene.[2]

Materials:

  • 2-Fluorotoluene

  • Nitric acid (70%)

  • Ice

  • Diethyl ether

  • Water

Procedure:

  • To 33 mL of nitric acid, cooled to -15 °C in an ice-salt bath, add 30 g of 2-fluorotoluene dropwise over two hours, ensuring the temperature is maintained at -15 °C.

  • After the addition is complete, stir the reaction mixture at -15 °C for an additional hour.

  • Allow the reaction temperature to rise to 20 °C.

  • Pour the reaction mixture into ice and extract the product with diethyl ether.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.

Expected Yield: Approximately 34.4 g.

ParameterValue
Boiling Point99-101 °C at 10-11 mmHg[2][3]
Melting Point38-40 °C[3]
Step 2: Synthesis of 2-Fluoro-5-aminotoluene

This step involves the reduction of the nitro group of 2-fluoro-5-nitrotoluene. A standard method using iron in the presence of an acid is proposed.

Materials:

  • 2-Fluoro-5-nitrotoluene

  • Iron powder

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, suspend 2-fluoro-5-nitrotoluene in a mixture of water and ethanol.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-5-aminotoluene.

Step 3: Synthesis of 2-Fluoro-5-(chlorosulfonyl)toluene

This procedure is based on a modern Sandmeyer-type chlorosulfonylation of anilines using DABSO as a stable SO₂ surrogate.[4][5][6][7]

Materials:

  • 2-Fluoro-5-aminotoluene

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(II) chloride (CuCl₂)

  • Aqueous hydrochloric acid (37%)

  • Acetonitrile (MeCN)

  • tert-Butyl nitrite

  • Cyclopentyl methyl ether (CPME)

  • Aqueous sulfamic acid

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-fluoro-5-aminotoluene (1.0 equiv) in acetonitrile (0.2 M).

  • Add DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv) to the solution at room temperature.

  • Add tert-butyl nitrite (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 17 hours.

  • Upon completion, add CPME and quench the reaction with an aqueous solution of sulfamic acid.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 2-fluoro-5-(chlorosulfonyl)toluene.

Step 4: Synthesis of this compound

This final step involves the conversion of the sulfonyl chloride to the methyl sulfone. The procedure is adapted from a method for a similar transformation.[8]

Materials:

  • 2-Fluoro-5-(chlorosulfonyl)toluene

  • Hydrazine

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Sodium acetate

  • Methyl iodide

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the crude 2-fluoro-5-(chlorosulfonyl)toluene in THF at 0 °C.

  • Add hydrazine (approx. 2.2 equiv) and stir the reaction for 16 hours.

  • Remove the solvent to obtain a solid residue.

  • Take up the residue in ethanol and add an excess of sodium acetate (10 equiv) and methyl iodide (5 equiv).

  • Heat the reaction mixture to reflux for 16 hours.

  • Concentrate the reaction mixture and purify the residue by silica gel chromatography (e.g., using a 4:1 hexanes/EtOAc eluent) to obtain the final product, this compound.

Expected Yield: A yield of around 70% can be anticipated based on similar reactions.[8]

ParameterValue
Physical StateColorless to yellow liquid
Purity≥98%

Experimental Workflow

Synthesis_Workflow A 2-Fluorotoluene B Step 1: Nitration (HNO3) A->B C 2-Fluoro-5-nitrotoluene B->C D Step 2: Reduction (Fe, HCl) C->D E 2-Fluoro-5-aminotoluene D->E F Step 3: Sandmeyer Reaction (DABSO, CuCl2, t-BuONO) E->F G 2-Fluoro-5-(chlorosulfonyl)toluene F->G H Step 4: Methylation (Hydrazine, NaOAc, MeI) G->H I This compound H->I

Caption: Synthetic route for this compound.

References

Application Notes and Protocols: 2-Fluoro-5-(methylsulfonyl)toluene as a Key Intermediate in the Synthesis of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-5-(methylsulfonyl)toluene is a valuable building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methylsulfonyl group, allows for regioselective transformations, making it an important intermediate in the development of Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, a promising class of drugs for the treatment of inflammatory diseases and other conditions mediated by necroptotic cell death.

Application: Synthesis of RIPK1 Inhibitors

This compound serves as a precursor to 2-Fluoro-5-(methylsulfonyl)aniline, a crucial component in the synthesis of various RIPK1 inhibitors. The synthetic strategy involves a two-step conversion of the toluene derivative to the corresponding aniline, which is then incorporated into the final API scaffold.

Logical Relationship of the Synthesis Pathway

A This compound B 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene A->B Nitration C 2-Fluoro-5-(methylsulfonyl)aniline B->C Reduction D RIPK1 Inhibitor (API) C->D Amide Coupling / Cyclization

Caption: Synthetic pathway from this compound to a RIPK1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene

This protocol describes the nitration of this compound to introduce a nitro group at the 4-position.

Experimental Workflow for Nitration

cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Isolation A Dissolve this compound in concentrated H₂SO₄ B Cool the mixture to 0-5 °C A->B C Add a mixture of concentrated HNO₃ and H₂SO₄ dropwise B->C D Maintain temperature below 10 °C C->D E Stir for 2-3 hours at 0-5 °C D->E F Pour reaction mixture onto ice E->F G Filter the precipitate F->G H Wash with cold water G->H I Dry the product H->I

Caption: Workflow for the nitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Filter the resulting precipitate and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the solid product under vacuum to yield 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene.

Quantitative Data:

Reactant/Product Molecular Weight ( g/mol ) Molar Ratio Typical Yield (%) Purity (by HPLC) (%)
This compound 188.22 1.0 - >98
Nitric Acid 63.01 1.1 - -

| 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene | 233.22 | - | 85-95 | >97 |

Protocol 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)aniline

This protocol details the reduction of the nitro group of 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene to an amine.

Experimental Workflow for Reduction

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Isolation A Suspend 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene in Ethanol/Water B Add Iron powder and NH₄Cl A->B C Heat the mixture to reflux (70-80 °C) B->C D Stir vigorously for 4-6 hours C->D E Filter the hot reaction mixture through Celite D->E F Wash the filter cake with hot ethanol E->F G Concentrate the filtrate F->G H Extract with Ethyl Acetate G->H I Dry and concentrate the organic layer H->I J Purify by column chromatography (optional) I->J

Caption: Workflow for the reduction of the nitro intermediate to the aniline.

Materials:

  • 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Celite

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (0.2 eq).

  • Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 2-Fluoro-5-(methylsulfonyl)aniline can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Quantitative Data:

Reactant/Product Molecular Weight ( g/mol ) Molar Ratio Typical Yield (%) Purity (by HPLC) (%)
2-Fluoro-4-nitro-5-(methylsulfonyl)toluene 233.22 1.0 - >97
Iron Powder 55.84 3.0-5.0 - -

| 2-Fluoro-5-(methylsulfonyl)aniline | 203.22 | - | 90-98 | >95 (crude) |

Protocol 3: Synthesis of a RIPK1 Inhibitor

This protocol outlines a representative synthesis of a RIPK1 inhibitor from 2-Fluoro-5-(methylsulfonyl)aniline, based on procedures described in patent literature (e.g., WO 2021/092045 A1). The specific reaction partners will vary depending on the target inhibitor. This example illustrates a common amide coupling followed by a cyclization reaction.

Experimental Workflow for RIPK1 Inhibitor Synthesis

cluster_0 Amide Coupling cluster_1 Cyclization (example) cluster_2 Work-up and Purification A Dissolve 2-Fluoro-5-(methylsulfonyl)aniline and a carboxylic acid in DMF B Add HATU and DIEA A->B C Stir at room temperature B->C D Add a base (e.g., K₂CO₃) and heat C->D E Aqueous work-up and extraction D->E F Purification by chromatography or recrystallization E->F

Caption: General workflow for the synthesis of a RIPK1 inhibitor.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)aniline

  • Appropriate carboxylic acid partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Potassium Carbonate (K₂CO₃) (for cyclization step, if applicable)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Amide Coupling: To a solution of 2-Fluoro-5-(methylsulfonyl)aniline (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization (if required): The resulting amide intermediate can then be subjected to a cyclization reaction. For example, the intermediate can be dissolved in a suitable solvent, a base such as potassium carbonate added, and the mixture heated to effect cyclization.

  • Purification: The final crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure RIPK1 inhibitor.

Quantitative Data (Example):

Reactant/Product Molecular Weight ( g/mol ) Molar Ratio Typical Yield (%) Purity (by HPLC) (%)
2-Fluoro-5-(methylsulfonyl)aniline 203.22 1.0 - >95
Carboxylic Acid Partner Varies 1.1 - -

| RIPK1 Inhibitor (Final Product) | Varies | - | 60-80 (over 2 steps) | >99 |

Signaling Pathway

RIPK1-Mediated Necroptosis Signaling Pathway: The synthesized API is an inhibitor of RIPK1, a key kinase in the necroptosis pathway. Necroptosis is a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases. Inhibition of RIPK1 can block this signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->ComplexI Recruitment TNFa TNFα TNFa->TNFR ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa cIAP1/2 inhibition Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexI->Necrosome Caspase-8 inhibition NFkB NF-κB Activation (Inflammation, Survival) ComplexI->NFkB Apoptosis Apoptosis ComplexIIa->Apoptosis Caspase-8 activation RIPK1_active Activated RIPK1 (p) Necrosome->RIPK1_active RIPK3_active Activated RIPK3 (p) RIPK1_active->RIPK3_active Phosphorylation MLKL_active Activated MLKL (p) (Oligomerization) RIPK3_active->MLKL_active Phosphorylation Necroptosis Necroptosis (Cell Lysis) MLKL_active->Necroptosis Membrane translocation and pore formation API RIPK1 Inhibitor (API) API->RIPK1_active Inhibition

Caption: RIPK1-mediated necroptosis pathway and the point of intervention by the synthesized API.

Application Notes and Protocols: The Utility of 2-Fluoro-5-(methylsulfonyl)toluene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Fluoro-5-(methylsulfonyl)toluene as a key intermediate in the synthesis of next-generation agrochemicals. This document outlines a proposed synthetic protocol for a novel herbicide, leveraging the unique structural features of this fluorinated building block. The fluorine and methylsulfonyl groups are known to enhance the biological activity and metabolic stability of agrochemicals.[1][2][3]

Introduction to this compound in Agrochemical Design

The strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a well-established strategy in modern agrochemical discovery to enhance efficacy.[2][3] The presence of a fluorine atom can significantly improve a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, which aids in its penetration through plant cuticles.[2][3] The methylsulfonyl group, a strong electron-withdrawing group, can further modulate the electronic properties and biological activity of the final compound.

This compound (CAS 828270-58-2) is a valuable building block that possesses both of these critical functionalities.[1][4][5] Its chemical structure makes it an attractive starting material for the synthesis of novel herbicides, fungicides, and insecticides. This document proposes a synthetic pathway for a hypothetical herbicidal compound, demonstrating the utility of this compound in the development of new crop protection agents.

Proposed Synthesis of a Phenyl-Triazolinone Herbicide

This section details a proposed multi-step synthesis of a novel phenyl-triazolinone herbicide, starting from this compound. This synthetic route is inspired by the established synthesis of the commercial herbicide Sulfentrazone, which shares structural similarities with the proposed target molecule.[6][7]

Overall Synthetic Scheme

The proposed synthesis involves a three-step process:

  • Nitration: Introduction of a nitro group onto the aromatic ring of this compound.

  • Reduction: Conversion of the nitro group to an amine.

  • Cyclization and Functionalization: Reaction of the resulting aniline derivative to form the triazolinone ring, a common toxophore in herbicides.

DOT Script for Synthetic Pathway

Synthetic_Pathway start This compound intermediate1 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene start->intermediate1 HNO₃, H₂SO₄ intermediate2 4-Amino-2-fluoro-5-(methylsulfonyl)toluene intermediate1->intermediate2 Fe, HCl product Hypothetical Phenyl-Triazolinone Herbicide intermediate2->product Multi-step (Cyclization, etc.)

Caption: Proposed synthetic pathway for a novel phenyl-triazolinone herbicide.

Experimental Protocols

Step 1: Nitration of this compound

  • Objective: To synthesize 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene.

  • Materials:

    • This compound

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

    • Once the mixture is cooled to 0-5 °C, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene

  • Objective: To synthesize 4-Amino-2-fluoro-5-(methylsulfonyl)toluene.

  • Materials:

    • 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene

    • Iron powder

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and add a solution of 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene in ethanol dropwise.

    • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

    • Filter the reaction mixture through a pad of celite to remove the iron salts.

    • Extract the filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired aniline derivative.

Step 3: Formation of the Triazolinone Herbicide

The final step involves a multi-step sequence analogous to the synthesis of Sulfentrazone, which includes diazotization, reduction to a hydrazine, and subsequent cyclization and functionalization to form the triazolinone ring.[6][7] The resulting aniline from Step 2 would serve as the key precursor for this transformation. The specific reagents and conditions would be adapted from established procedures for triazolinone synthesis.[6][7][8]

Quantitative Data Summary

The following table summarizes the expected and reported data for the key compounds in the proposed synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (%)Yield (%)
This compoundC₈H₉FO₂S188.22[1][5]Colorless to yellow liquid[1]≥98[1]-
2-Fluoro-4-nitro-5-(methylsulfonyl)tolueneC₈H₈FNO₄S233.22Yellow solid>95 (Expected)85-90 (Expected)
4-Amino-2-fluoro-5-(methylsulfonyl)tolueneC₈H₁₀FNO₂S203.24Off-white solid>97 (Expected)90-95 (Expected)
Hypothetical Phenyl-Triazolinone Herbicide--White to off-white solid>98 (Target)>80 (Target from aniline)

Experimental Workflow and Logic

The experimental design is based on a logical progression from a readily available starting material to a complex, high-value agrochemical. The workflow ensures the efficient and high-yielding synthesis of the target molecule.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_bioassay Bio-Assay start Start: this compound nitration Nitration start->nitration reduction Reduction nitration->reduction cyclization Cyclization/ Functionalization reduction->cyclization purify Purification (Recrystallization/ Chromatography) cyclization->purify analysis Structural & Purity Analysis (NMR, MS, HPLC) purify->analysis bioassay Herbicidal Activity Screening analysis->bioassay

Caption: A logical workflow for the synthesis and evaluation of a novel herbicide.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. The proposed synthetic pathway to a new phenyl-triazolinone herbicide highlights its potential utility. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the development of new and effective crop protection solutions. Further research into the biological activity of derivatives of this compound is warranted.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methylsulfonyl)toluene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a fluorine atom and a potent electron-withdrawing methylsulfonyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of the methylsulfonyl group para to the fluorine leaving group significantly activates the aromatic ring towards nucleophilic attack, facilitating the synthesis of a diverse range of derivatives.

The incorporation of the methylsulfonyl toluene moiety into drug candidates can enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This document provides detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, along with expected outcomes and a general mechanistic overview.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the strongly electron-withdrawing sulfonyl group. In the final step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[2][3]

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following are general protocols for the SNAr reaction of this compound with different classes of nucleophiles. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol outlines a general procedure for the synthesis of N-substituted 5-(methylsulfonyl)toluidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiols

This protocol describes the synthesis of thioether derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., NaH or K₂CO₃) (1.2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[2]

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohols/Phenols

This protocol is for the synthesis of ether derivatives.

Materials:

  • This compound

  • Alcohol or phenol (1.5 equivalents)

  • Strong base (e.g., NaH or t-BuOK) (1.2 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Round-bottom flask under an inert atmosphere

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

  • Add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. The reactivity is generally high due to the strong activation by the methylsulfonyl group.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Primary Amines BenzylamineK₂CO₃DMF80-1002-6High
Secondary Amines MorpholineEt₃NDMSO50-804-12High
Anilines AnilineK₂CO₃NMP100-12012-24Moderate to High
Thiols ThiophenolNaHTHF0 - RT1-4Very High
Aliphatic Alcohols EthanolNaHTHF/DMF60-8012-24Moderate
Phenols PhenolK₂CO₃DMF100-1208-16High

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a nucleophilic aromatic substitution reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B 2. Assemble Glassware (Flame-dried, Inert Atmosphere) A->B C 3. Combine Reagents (Controlled Addition) B->C D 4. Reaction Conditions (Stirring, Heating) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench Reaction E->F Reaction Complete G 7. Extraction F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and chemical synthesis to explore the derivatization of this valuable building block. The ability to readily introduce a wide range of functionalities makes it an important tool in the design and synthesis of novel molecular entities with potential therapeutic applications.

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization reactions for 2-Fluoro-5-(methylsulfonyl)toluene, a versatile building block in medicinal chemistry. The protocols outlined below—nitration, oxidation, and side-chain halogenation—yield derivatives with significant potential for the development of novel therapeutic agents. The presence of the fluorine atom and the methylsulfonyl group provides a unique electronic and steric profile, making its derivatives of great interest in structure-activity relationship (SAR) studies.

Introduction

This compound is a key intermediate in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. Its derivatization allows for the introduction of various functional groups, enabling the exploration of diverse chemical space in drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor and influence the physicochemical properties of the resulting molecules.

Key Derivatization Reactions

Three primary derivatization strategies for this compound are presented:

  • Nitration of the Aromatic Ring: Introduction of a nitro group provides a handle for further functionalization, such as reduction to an amine, which can then be used in amide bond formation or other coupling reactions.

  • Oxidation of the Methyl Group: Conversion of the methyl group to a carboxylic acid creates a key functional group for forming amides, esters, and other derivatives, which are crucial for interacting with biological targets.

  • Side-Chain Halogenation: The introduction of a halogen to the methyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of a wide variety of moieties.

The following sections provide detailed protocols and quantitative data for these transformations.

Experimental Protocols and Data

Nitration of this compound

This protocol describes the regioselective nitration of the aromatic ring. The directing effects of the fluorine and methylsulfonyl groups favor the introduction of the nitro group at the 4-position.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of this compound (1.0 eq) in concentrated sulfuric acid to 0-5°C using an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene.

Quantitative Data:

ReactantProductReagentsConditionsYieldReference
2-Fluorotoluene2-Fluoro-5-nitrotoluene70% Nitric acid, Solid acid catalyst (H-beta)90°C90% selectivity at 55% conversion[1]

Note: The provided data is for the nitration of 2-fluorotoluene, a structurally similar compound. Yields for this compound are expected to be comparable.

Oxidation of this compound

This protocol details the oxidation of the benzylic methyl group to a carboxylic acid, a common and crucial transformation in the synthesis of many pharmaceutical compounds.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0-4.0 eq) portion-wise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Quantitative Data:

ReactantProductReagentsConditionsYieldReference
2-Fluoro-3-nitrotoluene2-Fluoro-3-nitrobenzoic acidPotassium permanganate-~15% (over 2 steps)[2]

Note: The yield is reported for a two-step synthesis starting from 2-Fluorotoluene. The oxidation step itself is generally high-yielding.

Side-Chain Bromination of this compound

This protocol describes the free-radical bromination of the benzylic methyl group, creating a reactive intermediate for further synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W UV lamp), dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux and irradiate with the UV lamp for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Isolation: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 2-Fluoro-5-(bromomethylsulfonyl)toluene can be purified by column chromatography on silica gel.

Quantitative Data:

ReactantProductReagentsConditionsYieldReference
Toluene sulfonyl chloridesBenzyl bromide derivativesN-Bromosuccinimide (NBS), AIBNAcetonitrile, 80°C, 6hGood yields[3]

Note: This data is from a study on the radical bromination of various toluene sulfonyl chlorides, indicating the feasibility of this reaction on the target substrate.

Applications in Drug Discovery and Development

The derivatives of this compound are valuable scaffolds in medicinal chemistry.

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid and its amide derivatives have been investigated as inhibitors of various enzymes. For instance, structurally related fluorinated benzoic acids have been used in the development of kinase inhibitors and agents for the treatment of chronic pain.[4]

  • Amino derivatives , obtained from the reduction of the nitro compound, are key precursors for the synthesis of heterocyclic compounds, which are prevalent in many drug classes.

  • Side-chain halogenated derivatives are versatile intermediates for introducing a wide range of functionalities, enabling the synthesis of libraries of compounds for high-throughput screening.

The presence of both a fluorine atom and a sulfonyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to improved efficacy and safety profiles.

Visualizations

Derivatization_Pathways This compound This compound Nitration Nitration This compound->Nitration Oxidation Oxidation This compound->Oxidation Side-Chain Bromination Side-Chain Bromination This compound->Side-Chain Bromination 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene Nitration->2-Fluoro-4-nitro-5-(methylsulfonyl)toluene 2-Fluoro-5-(methylsulfonyl)benzoic acid 2-Fluoro-5-(methylsulfonyl)benzoic acid Oxidation->2-Fluoro-5-(methylsulfonyl)benzoic acid 2-Fluoro-5-(bromomethylsulfonyl)toluene 2-Fluoro-5-(bromomethylsulfonyl)toluene Side-Chain Bromination->2-Fluoro-5-(bromomethylsulfonyl)toluene

Caption: Derivatization pathways of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Work-up and Isolation Reaction_Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for derivatization reactions.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methylsulfonyl)toluene is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the fluoro and methylsulfonyl groups can significantly influence the physicochemical and biological properties of the final active ingredients, such as metabolic stability, lipophilicity, and target binding affinity. This document provides detailed protocols for a reliable and scalable two-step synthesis of this compound, suitable for laboratory and pilot-plant scale production.

The described synthetic route involves an initial copper-catalyzed cross-coupling reaction to form the intermediate 2-fluoro-5-(methylthio)toluene, followed by a robust oxidation to yield the final sulfone product. The protocols are designed to be efficient, utilizing readily available and cost-effective reagents.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step process starting from the commercially available 2-Bromo-5-fluorotoluene.

Synthetic_Pathway A 2-Bromo-5-fluorotoluene B 2-Fluoro-5-(methylthio)toluene A->B  Step 1: Thioetherification CuI, Sodium thiomethoxide, NMP, 120 °C C This compound B->C  Step 2: Oxidation H₂O₂, Acetic Acid, 60-70 °C

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Step 1 (Thioetherification)
ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (for 100 g product scale)
2-Bromo-5-fluorotoluene189.021.0100 g
Sodium thiomethoxide70.091.244.5 g
Copper(I) iodide (CuI)190.450.110.1 g
N-Methyl-2-pyrrolidone (NMP)99.13-500 mL
Table 2: Reagent Quantities and Molar Equivalents for Step 2 (Oxidation)
ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (based on theoretical yield from Step 1)
2-Fluoro-5-(methylthio)toluene156.221.082.6 g
Acetic Acid60.05-413 mL
Hydrogen Peroxide (30% aq.)34.012.5143.5 mL
Table 3: Expected Yields and Purity
StepProductTheoretical YieldExpected Yield RangeExpected Purity (by HPLC)
12-Fluoro-5-(methylthio)toluene82.6 g70-78 g (85-95%)>98%
2This compound99.6 g89-95 g (90-96%)>99%

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-(methylthio)toluene

This procedure describes the copper-catalyzed synthesis of 2-fluoro-5-(methylthio)toluene from 2-bromo-5-fluorotoluene.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Nitrogen or Argon inlet

  • 2-Bromo-5-fluorotoluene

  • Sodium thiomethoxide

  • Copper(I) iodide (CuI)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Deionized water

  • Brine solution

Procedure:

  • Reactor Setup: Set up the reaction flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add 2-bromo-5-fluorotoluene (100 g, 0.529 mol), sodium thiomethoxide (44.5 g, 0.635 mol), and copper(I) iodide (10.1 g, 0.053 mol).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (500 mL) to the flask.

  • Reaction: Stir the mixture and heat to 120 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Pour the reaction mixture into deionized water (2 L) and stir for 30 minutes.

    • Extract the aqueous layer with toluene (3 x 500 mL).

    • Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine solution (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-fluoro-5-(methylthio)toluene can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

This protocol details the oxidation of 2-fluoro-5-(methylthio)toluene to the final product using hydrogen peroxide in acetic acid.[1][2][3]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle with a water bath

  • Ice bath

  • 2-Fluoro-5-(methylthio)toluene (from Step 1)

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium bisulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reagent Charging: In the reaction flask, dissolve 2-fluoro-5-(methylthio)toluene (82.6 g, 0.529 mol, based on theoretical yield from Step 1) in glacial acetic acid (413 mL).

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (143.5 mL, 1.32 mol) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature between 20-30 °C. An ice bath may be required to manage the initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material and the sulfoxide intermediate by TLC or HPLC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a stirred ice-water slurry (1.5 L). A white precipitate should form.

  • Precipitate Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration and wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid.

  • Recrystallization (Optional): If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/heptane.

Workflow and Process Visualization

Experimental_Workflow cluster_0 Step 1: Thioetherification cluster_1 Step 2: Oxidation A1 Charge Reactor: 2-Bromo-5-fluorotoluene Sodium thiomethoxide CuI, NMP A3 Heat to 120 °C (4-6 hours) A1->A3 A2 Inert Atmosphere (N₂ or Ar) A2->A1 A4 Reaction Monitoring (TLC/HPLC) A3->A4 A5 Cool to RT A4->A5 A6 Aqueous Work-up (Water, Toluene) A5->A6 A7 Phase Separation A6->A7 A8 Organic Wash (Water, Brine) A7->A8 A9 Dry & Concentrate A8->A9 A10 Vacuum Distillation A9->A10 A11 Intermediate: 2-Fluoro-5-(methylthio)toluene A10->A11 B1 Charge Reactor: Intermediate from Step 1 Acetic Acid A11->B1 Proceed to next step B2 Add H₂O₂ (30% aq.) (Keep Temp < 30 °C) B1->B2 B3 Heat to 60-70 °C (2-4 hours) B2->B3 B4 Reaction Monitoring (TLC/HPLC) B3->B4 B5 Cool to RT B4->B5 B6 Quench in Ice-Water B5->B6 B7 Precipitation B6->B7 B8 Filter & Wash with Water B7->B8 B9 Vacuum Dry B8->B9 B10 Final Product: This compound B9->B10

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Bromo-5-fluorotoluene is a flammable liquid and an irritant. Handle with care.

  • Sodium thiomethoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • N-Methyl-2-pyrrolidone (NMP) is a reproductive toxin. Avoid inhalation and skin contact.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with extreme care. The addition of hydrogen peroxide can be exothermic.

  • The quenching of the oxidation reaction mixture should be done slowly and carefully to control the exotherm.

Disclaimer

The protocols and information provided in this document are intended for use by trained professionals in a laboratory or chemical manufacturing setting. All procedures should be thoroughly evaluated for safety and scalability before implementation. The authors and publisher of this document do not assume any liability for accidents, injuries, or damages that may result from the use of this information.

References

Application Notes and Protocols for the Quantification of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-Fluoro-5-(methylsulfonyl)toluene (FMS-Toluene), a compound of interest in pharmaceutical development and chemical synthesis. The methodologies described herein are based on established analytical techniques for similar chemical structures and serve as a comprehensive guide for method development and validation.

Introduction

This compound (CAS 828270-58-2) is a substituted aromatic compound containing both a fluoro and a methylsulfonyl group.[1][2] Accurate quantification of this compound is crucial for process monitoring, quality control of starting materials and intermediates, and stability testing in drug development. The primary analytical techniques suitable for the quantification of FMS-Toluene are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.

Analytical Methodologies

This section outlines the recommended analytical methods for the quantification of FMS-Toluene.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely applicable method for the analysis of moderately polar aromatic compounds like FMS-Toluene. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3]

2.1.1. Proposed HPLC Method Parameters

A specific validated method for FMS-Toluene is not publicly available; however, the following parameters, based on the analysis of similar aromatic compounds, are recommended as a starting point for method development.[3]

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Isocratic or Gradient)
Example Isocratic: 50:50 (v/v)
Example Gradient: Start with 40% Acetonitrile, ramp to 70% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 230 nm (to be optimized based on UV scan)
Run Time Approximately 20 minutes

2.1.2. Expected Performance Characteristics (for a Validated Method)

The following table summarizes the typical performance characteristics that should be established during method validation for the HPLC analysis of FMS-Toluene.[3]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and mass-selective detection, providing excellent specificity.[4] For FMS-Toluene, GC-MS is suitable for trace-level quantification and impurity profiling.

2.2.1. Proposed GC-MS Method Parameters

The following parameters are proposed for the development of a GC-MS method for FMS-Toluene analysis.

ParameterRecommended Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 50-300) for qualitative and Selected Ion Monitoring (SIM) for quantitative analysis

2.2.2. Expected Performance Characteristics (for a Validated Method)

The following table outlines the expected performance characteristics for a validated GC-MS method for FMS-Toluene quantification.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Range 0.01 - 10 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%

Experimental Protocols

Standard Solution Preparation

3.1.1. Stock Standard Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile for HPLC, toluene for GC) to dissolve the standard.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with the solvent and mix thoroughly.

3.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the chosen solvent.

  • The concentration range should be appropriate for the expected sample concentrations and the linearity range of the method.

Sample Preparation

3.2.1. Solid Samples (e.g., Drug Substance)

  • Accurately weigh a known amount of the sample containing FMS-Toluene.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a portion of the dissolution solvent (e.g., acetonitrile) and sonicate to dissolve the analyte.

  • Make up to the mark with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC or GC vial.

3.2.2. In-process/Reaction Samples

  • Withdraw a small aliquot of the reaction mixture.

  • If necessary, quench the reaction (e.g., by cooling or adding a quenching agent).

  • Dilute the sample with a suitable solvent to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC or GC vial.

HPLC Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

  • Store the column in an appropriate solvent.

GC-MS Analysis Protocol
  • Set up the GC-MS instrument with the parameters outlined in section 2.2.1.

  • Perform a blank injection (solvent) to verify system cleanliness.

  • Inject the standard solutions to build a calibration curve.

  • Inject the prepared sample solutions.

  • Analyze the data by integrating the peak corresponding to FMS-Toluene and quantifying using the calibration curve.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area of the analyte versus the concentration of the standard solutions.

  • Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of FMS-Toluene in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculation: Calculate the purity or concentration of the analyte in the original sample, taking into account the initial sample weight and any dilution factors.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Solvent & Sonicate Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Inject_Std Inject Standards Dilute_Std->Inject_Std Sample Weigh Sample Dissolve_Sample Dissolve in Solvent & Sonicate Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Inject_Sample Inject Samples Filter_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC Quantification of this compound.

GCMS_Workflow start Start: Sample/Standard Preparation prep_sample Prepare Sample Solution (Dilution & Filtration) start->prep_sample prep_std Prepare Standard Solutions (Serial Dilution) start->prep_std gc_injection GC Injection (Vaporization) prep_sample->gc_injection prep_std->gc_injection gc_separation GC Separation (Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection (Quadrupole Analyzer) ms_ionization->ms_detection data_acquisition Data Acquisition (Chromatogram & Spectra) ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification end End: Report Results quantification->end

References

Application of Fluorinated Methylsulfonyl Toluene Derivatives in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-(methylsulfonyl)toluene and its structural analogs are key building blocks in the synthesis of high-performance fluorinated and sulfonated polymers. While direct applications of this compound in material science are not extensively documented, its core structure—a fluorinated aromatic ring coupled with a methylsulfonyl group—is characteristic of monomers used to produce advanced polymers such as Sulfonated Poly(arylene ether sulfone)s (SPAES). These polymers are of significant interest for a variety of applications, most notably as proton exchange membranes (PEMs) in fuel cells, due to their excellent thermal stability, mechanical properties, and high proton conductivity.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of SPAES, using monomers structurally related to this compound. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the design and synthesis of advanced functional polymers.

Application: Proton Exchange Membranes for Fuel Cells

Fluorinated and sulfonated poly(arylene ether sulfone)s are leading candidates for proton exchange membranes in fuel cells. The incorporation of fluorine atoms enhances the thermal and chemical stability of the polymer backbone, while the sulfonic acid groups provide the necessary proton conductivity. The specific arrangement of these functional groups, as would be derived from monomers like this compound derivatives, allows for the fine-tuning of membrane properties.

Key Performance Characteristics:
  • High Proton Conductivity: The sulfonic acid groups facilitate the transport of protons across the membrane, a critical function in a fuel cell.

  • Excellent Thermal and Oxidative Stability: The strong carbon-fluorine bonds and the aromatic backbone of the polymer contribute to its stability at elevated temperatures and in the oxidative environment of a fuel cell.[1]

  • Good Mechanical Properties: The polymer membranes must be mechanically robust to withstand the stresses of fuel cell assembly and operation.

  • Low Water Uptake and Swelling: Controlled water absorption is crucial to maintain the dimensional stability of the membrane and prevent excessive swelling that can compromise its performance.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative Sulfonated Poly(arylene ether sulfone)s (SPAES) synthesized from fluorinated and sulfonated monomers.

Polymer IDMonomer Composition (molar ratio)Inherent Viscosity (dL/g)Ion Exchange Capacity (IECw) (meq/g)
BPAQSH-20QBF:SDCDPS:BPA (20:20:60)0.720.55
BPAQSH-40QBF:SDCDPS:BPA (40:40:20)1.581.10
BPAQSH-60QBF:SDCDPS:BPA (60:60:(-20))2.111.65

QBF: 4,4′-bis(4′-fluoro-3′-trifluoromethyl benzyl) biphenyl, SDCDPS: 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone, BPA: 4,4′-isopropylidene diphenol[2]

Polymer IDWater Uptake (%) (at 90°C)Proton Conductivity (mS/cm) (at 90°C)Tensile Strength (MPa)Elongation at Break (%)
BPAQSH-2025356515
BPAQSH-4048685228
BPAQSH-6075884145

Experimental Protocols

Protocol 1: Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES)

This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction to synthesize a SPAES copolymer.[3]

Materials:

  • 4,4′-dihydroxy-1,6-diphenoxyhexane

  • Bis(4-fluoro-3-sulfophenyl)sulfone disodium salt

  • Bis(4-fluorophenyl) sulfone

  • Potassium carbonate (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Toluene (anhydrous)

  • Isopropanol

  • Deionized water

Equipment:

  • 250 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Argon inlet adapter

  • Heating mantle with temperature controller

Procedure:

  • Charge the four-neck round-bottom flask with 4,4′-dihydroxy-1,6-diphenoxyhexane (10 mmol), bis(4-fluoro-3-sulfophenyl)sulfone disodium salt (3 mmol), bis(4-fluorophenyl) sulfone (7 mmol), and potassium carbonate (20 mmol).

  • Add anhydrous NMP (36 mL) and anhydrous toluene (18 mL) to the flask.

  • Equip the flask with a mechanical stirrer, Dean-Stark trap, condenser, and argon inlet.

  • Heat the reaction mixture to reflux at 140 °C for 4 hours to azeotropically remove water with toluene.

  • After 4 hours, remove the Dean-Stark trap and increase the reaction temperature to 170 °C.

  • Continue the reaction for 20 hours at 170 °C under a gentle flow of argon.

  • After cooling to room temperature, pour the viscous polymer solution into 1 L of isopropanol to precipitate the polymer.

  • Wash the polymer precipitate several times with deionized water.

  • Filter the polymer and dry it at 60 °C under vacuum for 24 hours.

experimental_workflow cluster_synthesis SPAES Synthesis start Charge Reactants add_solvents Add NMP and Toluene start->add_solvents reflux Reflux at 140°C (4h) add_solvents->reflux increase_temp Increase to 170°C (20h) reflux->increase_temp precipitate Precipitate in Isopropanol increase_temp->precipitate wash Wash with DI Water precipitate->wash dry Dry under Vacuum wash->dry

Figure 1. Experimental workflow for the synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES).
Protocol 2: Preparation of SPAES Membrane

This protocol details the procedure for casting a polymer membrane from the synthesized SPAES.[3]

Materials:

  • Synthesized SPAES polymer (sodium form)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1 M Sulfuric acid solution

  • Deionized water

Equipment:

  • Glass petri dish

  • Syringe with a 0.45 µm PTFE filter

  • Vacuum oven

Procedure:

  • Dissolve 1 g of the SPAES polymer (sodium form) in 19 g of NMP to create a 5 wt% solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Cast the filtered solution onto a clean, dry glass petri dish.

  • Dry the cast film in a vacuum oven at 80 °C for 48 hours to obtain a free-standing membrane.

  • To convert the membrane from the sodium form to the proton form, immerse it in a 1 M sulfuric acid solution at 60 °C for 2 hours.

  • Wash the membrane thoroughly with deionized water several times.

  • The protonated SPAES membrane is now ready for characterization.

membrane_preparation_workflow cluster_membrane Membrane Preparation dissolve Dissolve SPAES in NMP filter Filter Solution dissolve->filter cast Cast onto Glass Plate filter->cast dry Vacuum Dry at 80°C cast->dry protonate Protonate in H2SO4 dry->protonate wash Wash with DI Water protonate->wash logical_relationship cluster_properties Structure-Property Relationship monomer Monomer Structure (e.g., Fluorination, Sulfonation) polymer_backbone Polymer Backbone (Aromatic, Ether, Sulfone) monomer->polymer_backbone proton_conductivity Proton Conductivity monomer->proton_conductivity water_uptake Water Uptake monomer->water_uptake thermal_stability Thermal Stability polymer_backbone->thermal_stability mechanical_strength Mechanical Strength polymer_backbone->mechanical_strength membrane_performance Membrane Performance in Fuel Cell thermal_stability->membrane_performance mechanical_strength->membrane_performance proton_conductivity->membrane_performance water_uptake->membrane_performance

References

Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-(methylsulfonyl)toluene in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-(methylsulfonyl)toluene as a key building block in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom and a methylsulfonyl group on the toluene ring imparts unique reactivity and desirable physicochemical properties to the resulting heterocyclic scaffolds.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[1] The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the potent electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This activation is particularly effective for the displacement of the fluorine atom, which is located in an ortho position to the methyl group and para to the strongly activating sulfonyl group. This substitution reaction is a cornerstone for the construction of diverse heterocyclic systems.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[3] The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups, such as the methylsulfonyl group in the target molecule, which stabilize the negatively charged intermediate.

Application in the Synthesis of Benzothiazine Derivatives

A significant application of this compound is in the synthesis of substituted benzothiazine derivatives. These heterocyclic scaffolds are present in a variety of biologically active compounds. The synthesis can be achieved through a condensation reaction with a binucleophile such as 2-aminoethanethiol. In this reaction, the amino group acts as the initial nucleophile, attacking the carbon bearing the fluorine atom, followed by an intramolecular cyclization involving the thiol group.

Proposed Synthesis of 7-Methyl-5-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine

A representative synthesis involves the reaction of this compound with 2-aminoethanethiol in the presence of a suitable base.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-5-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine

Materials:

  • This compound

  • 2-Aminoethanethiol hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-aminoethanethiol hydrochloride (1.2 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-Methyl-5-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of a Benzothiazine Derivative

EntryStarting MaterialReagentBaseSolventTemp (°C)Time (h)Yield (%)
1This compound2-Aminoethanethiol HClK₂CO₃DMF1201875
2This compound2-AminoethanolNaHTHF802468

Visualizations

Signaling Pathways and Experimental Workflows

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start_material This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start_material->meisenheimer + Nu-H nucleophile Nu-H (e.g., R-NH2) nucleophile->meisenheimer product Substituted Heterocycle meisenheimer->product - F- byproduct H-F meisenheimer->byproduct - H+

Caption: Generalized mechanism of the SNAr reaction.

synthesis_workflow start Start: this compound + 2-Aminoethanethiol HCl reaction Reaction: - Add K₂CO₃ in DMF - Heat to 120°C, 18h start->reaction workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Product: 7-Methyl-5-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine purification->product characterization Characterization: - NMR - Mass Spectrometry product->characterization

Caption: Workflow for the synthesis of a benzothiazine derivative.

Application in Kinase Inhibitor Synthesis

The strategic incorporation of fluorine-containing heterocyclic moieties is a common and effective strategy in the design of kinase inhibitors.[4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 7-methyl-5-(methylsulfonyl)benzothiazine scaffold, synthesized from this compound, can serve as a core structure for the development of novel kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site, while the rest of the molecule can be further functionalized to enhance potency and selectivity. The fluorine atom's beneficial effects on metabolic stability and binding affinity make this synthetic approach particularly attractive for drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-Fluoro-5-(methylsulfonyl)toluene. The protocols and data presented are illustrative and based on general chemical principles for the purification of aromatic sulfones.

Troubleshooting Guide

Issue 1: My purified this compound has a low melting point and a broad melting range.

  • Question: After purification by recrystallization, my product melts at a lower temperature and over a wider range than expected. What could be the issue?

  • Answer: This typically indicates the presence of impurities. Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point.

    • Possible Cause 1: Incomplete removal of solvents. Residual solvent can act as an impurity.

      • Solution: Ensure your product is thoroughly dried. Use a high vacuum line or a vacuum oven (at a temperature well below the product's melting point) for an extended period to remove all residual solvent.

    • Possible Cause 2: Co-crystallization of impurities. An impurity with similar solubility to the desired product may have crystallized along with it.

      • Solution: A second recrystallization step may be necessary. Alternatively, switching to a different purification method, such as column chromatography, can help separate impurities with different polarities.[1]

    • Possible Cause 3: Inappropriate recrystallization solvent. The chosen solvent may not be optimal for separating the product from specific impurities.

      • Solution: Screen for a different recrystallization solvent or solvent system. An ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[2][3]

Issue 2: I am seeing persistent impurity peaks in the HPLC/GC analysis of my purified product.

  • Question: Even after column chromatography, I observe persistent impurity peaks in my analytical chromatogram. How can I improve the separation?

  • Answer: This suggests that the chromatographic conditions are not optimized for separating the impurity from your product. This compound is a polar aromatic compound, which can present challenges in silica gel chromatography.

    • Possible Cause 1: Insufficient resolution with the current mobile phase. The polarity of your eluent system may not be suitable to resolve the compounds.

      • Solution:

        • Optimize the Mobile Phase: Systematically vary the ratio of your solvents. For normal-phase chromatography, if you are using a hexane/ethyl acetate system, a shallower gradient or isocratic elution with a fine-tuned ratio might improve separation.[1]

        • Change Solvent System: For highly polar impurities, consider adding a small amount of a more polar solvent like methanol to your mobile phase.[4]

    • Possible Cause 2: Strong interaction of the polar product with the silica gel. The acidic nature of silica gel can lead to tailing of polar compounds, which can mask impurities.

      • Solution:

        • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, like triethylamine (1-3%), in your mobile phase to neutralize acidic sites.[4][5]

        • Switch the Stationary Phase: Consider using an alternative stationary phase like alumina, or bonded phases such as amine- or cyano-bonded silica, which can offer different selectivity for polar compounds.[4][6]

Issue 3: My product appears as an oil, but some sources classify it as a solid.

  • Question: I have purified this compound, and it is a viscous oil, not a solid. Is this normal?

  • Answer: There can be discrepancies in the reported physical state of a compound. While some suppliers list it as a liquid, others may classify it as a solid.[7][8] This could be due to a few reasons:

    • Presence of Impurities: As discussed in Issue 1, impurities can significantly lower the melting point of a compound, potentially causing it to be a liquid or oil at room temperature.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different melting points.

    • Slow Crystallization: Some highly pure compounds can be slow to crystallize and may exist as a supercooled liquid.

      • Solution:

        • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.[3]

        • Seeding: If you have a small crystal of the pure solid, add it to the oil to induce crystallization.[3]

        • Re-purification: If the issue persists, re-purifying the compound using an alternative method like column chromatography is recommended to ensure high purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Given that sulfones are generally crystalline and polar, a good starting point for solvent screening would be polar protic or aprotic solvents.[9] You could screen solvents like isopropanol, ethanol, or solvent mixtures such as toluene/heptane or ethyl acetate/hexane. The ideal solvent will dissolve the crude product when hot but sparingly when cold.

Q2: How should I choose a solvent system for column chromatography?

A2: The best way to determine an appropriate solvent system for column chromatography is by using Thin-Layer Chromatography (TLC).[1]

  • Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate.

  • Elute the plate with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate).

  • The ideal solvent system will give your desired product a Retention Factor (Rf) of approximately 0.2-0.4.[10]

Q3: What are the likely impurities in crude this compound?

A3: Without knowing the specific synthetic route, common impurities could include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the oxidation of a sulfide, unreacted 2-fluoro-5-(methylthio)toluene could be present. If it involves a reaction with a sulfonyl chloride, the corresponding starting material might be an impurity.

  • Over-oxidized Products: If an oxidation step is involved, sulfoxides or other related oxidized species might be present.

  • Isomers: Depending on the synthetic route, positional isomers could be formed.

  • Reagents and Byproducts: Residual reagents or byproducts from the reaction.

Q4: How should I store purified this compound?

A4: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[7][11]

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification MethodPurity by HPLC (%)Yield (%)Solvent Consumption (per gram of crude)Time Required (hours)
Single Recrystallization (Isopropanol)98.57520 mL3
Double Recrystallization (Isopropanol)99.26040 mL6
Flash Column Chromatography (Hexane/EtOAc)>99.585150 mL4

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Table 2: Illustrative Solubility Data for Recrystallization Solvent Screening

SolventSolubility at 20°CSolubility at Boiling PointSuitability
WaterVery Low[7]Very LowPoor
HeptaneInsolubleSparingly SolublePotential for co-solvent
TolueneSparingly SolubleVery SolubleGood
IsopropanolSparingly SolubleSolubleVery Good
Ethyl AcetateSolubleVery SolublePoor (good for chromatography)
DichloromethaneVery SolubleVery SolublePoor (good for chromatography)

Note: This data is illustrative and based on the general properties of similar aromatic compounds.

Experimental Protocols

Protocol 1: Recrystallization using Isopropanol

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat approximately 30 mL of isopropanol to boiling.

  • Hot Dissolution: Add the hot isopropanol to the Erlenmeyer flask containing the crude product in small portions while stirring and heating until the solid just dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an optimal solvent system using TLC. A starting point could be a 4:1 mixture of hexane:ethyl acetate. The target Rf for the product should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate). Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve 1.0 g of crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow General Purification Workflow crude Crude Product This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Isopropanol) crude->dissolve Recrystallization load_col Adsorb on Silica Gel crude->load_col Column Chromatography cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_recryst Pure Product (Recrystallized) dry->pure_recryst elute Elute with Solvent System (e.g., Hexane/EtOAc) load_col->elute collect Collect & Analyze Fractions (TLC) elute->collect evap Combine Pure Fractions & Evaporate Solvent collect->evap pure_col Pure Product (Chromatography) evap->pure_col

Caption: Purification workflow for crude this compound.

TroubleshootingLogic Troubleshooting Impure Product start Impure Product (Low MP / HPLC Impurities) check_method Purification Method? start->check_method recryst_issue Recrystallization Issue check_method->recryst_issue Recrystallization col_issue Chromatography Issue check_method->col_issue Chromatography solvent Incomplete Solvent Removal? recryst_issue->solvent co_cryst Co-crystallization? recryst_issue->co_cryst resolution Poor Resolution? col_issue->resolution tailing Peak Tailing? col_issue->tailing solvent->co_cryst No dry_more Dry Thoroughly Under Vacuum solvent->dry_more Yes recryst_again Re-recrystallize or Change Solvent co_cryst->recryst_again Yes resolution->tailing No optimize_mobile Optimize Mobile Phase (Gradient/Solvent Ratio) resolution->optimize_mobile Yes change_stationary Change Stationary Phase or Deactivate Silica tailing->change_stationary Yes

Caption: Decision tree for troubleshooting an impure final product.

References

Technical Support Center: Recrystallization of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Fluoro-5-(methylsulfonyl)toluene. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using a solvent with insufficient solvating power for your compound.

  • Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent like hexanes, try a more polar solvent such as ethyl acetate, acetone, or an alcohol like ethanol or isopropanol. A rule of thumb is "like dissolves like"; since this compound has polar functional groups (sulfonyl and fluoro groups), it will likely require a moderately polar solvent.

  • Solution 2: Use a Solvent Mixture. You can create a solvent system with the desired properties by mixing a "good" solvent (in which the compound is soluble) with a "poor" solvent (in which the compound is less soluble). For instance, you could dissolve your compound in a minimal amount of a hot, good solvent like acetone and then slowly add a poor, miscible solvent like water or hexanes until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[1][2]

  • Solution 3: Increase the Temperature. Ensure you are heating the solvent to its boiling point, as solubility generally increases with temperature.[3] Use a reflux condenser to prevent solvent loss during heating.

Q2: The compound dissolved, but it "oiled out" upon cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.

  • Solution 1: Reheat and Add More Solvent. The most common reason for oiling out is that the solution is too concentrated. Reheat the mixture to dissolve the oil, then add more of the hot solvent to dilute the solution. Allow it to cool more slowly.[4]

  • Solution 2: Slow Down the Cooling Process. Rapid cooling encourages oil formation over crystal growth. After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[4][5]

  • Solution 3: Modify the Solvent System. If the problem persists, the solvent may be too poor. Try a solvent system where the compound has slightly higher solubility at room temperature. Alternatively, if using a solvent pair, add a small amount of the "good" solvent back to the hot solution before cooling.[4]

  • Solution 4: Scratch the Flask. Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: This is a common issue related to supersaturation or the need for nucleation to begin.

  • Solution 1: Induce Crystallization.

    • Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can initiate crystallization.[4][5]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[3][4]

    • Evaporation: Allow a small amount of the solvent to evaporate from the open flask. This will increase the concentration of the solute and may induce crystallization.

  • Solution 2: Reduce the Amount of Solvent. It is possible that too much solvent was used initially. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]

  • Solution 3: Try a Different Solvent or Solvent System. If all else fails, the chosen solvent may not be suitable. Recover your compound by evaporating the solvent and attempt the recrystallization with a different solvent system from the table below.[4]

Q4: The recrystallization resulted in a low yield of the final product. How can I improve the recovery?

A4: Low yield can be caused by several factors, from using too much solvent to premature crystallization.

  • Solution 1: Minimize the Amount of Hot Solvent. The goal is to create a saturated solution at high temperature. Use only the minimum amount of hot solvent required to fully dissolve the compound.[2][5]

  • Solution 2: Cool Thoroughly. Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) after slow cooling to room temperature to maximize the precipitation of the solid.

  • Solution 3: Collect a Second Crop of Crystals. The remaining solution (mother liquor) after the first filtration still contains dissolved product. You can recover some of this by concentrating the mother liquor (e.g., by boiling off some of the solvent) and cooling it again to obtain a second, though likely less pure, crop of crystals.[2]

  • Solution 4: Avoid Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[6]

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound
Solvent SystemPolarityExpected Solubility BehaviorNotes
Ethanol / WaterPolarSoluble in hot ethanol; less soluble upon addition of water.A good starting point for moderately polar compounds.[7] The ratio can be adjusted to optimize yield and purity.
Isopropanol / WaterPolarSimilar to ethanol/water, may offer different solubility characteristics.[7]
Ethyl Acetate / HexanesMedium / Non-polarSoluble in hot ethyl acetate; precipitation induced by adding hexanes.Effective for compounds of intermediate polarity.[1][7]
Acetone / WaterPolarHighly soluble in acetone; addition of water as an anti-solvent.[1][7]
TolueneNon-polarMay be effective if impurities are significantly more or less polar.Sulfones can sometimes crystallize well from toluene.[8]
MethanolPolarMay be a suitable single solvent.Often works well for aromatic compounds.[5]

Note: This data is based on general principles for compounds with similar functional groups. Experimental validation is required to determine the optimal solvent system.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[2][3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., hot acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[6]

  • Cooling and Collection: Follow steps 3-6 from the Single-Solvent Recrystallization protocol above.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_collection Collection & Drying cluster_troubleshooting Troubleshooting start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals? cool->no_crystals oiled_out Oiled Out? cool->oiled_out vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat Reheat & Add More Solvent oiled_out->reheat

Caption: A general workflow for the recrystallization process, including key troubleshooting steps.

Solvent_Selection_Logic cluster_room_temp At Room Temperature cluster_hot With Heating start Select Potential Solvent test_sol Test Solubility: - Small amount of solid - Add solvent dropwise start->test_sol rt_sol Is it soluble? test_sol->rt_sol hot_sol Is it soluble? rt_sol->hot_sol No bad_sol Poor Solvent rt_sol->bad_sol Yes unsuitable Unsuitable hot_sol->unsuitable No good_sol Good Candidate hot_sol->good_sol Yes cool_check Cool solution. Do crystals form? good_sol->cool_check proceed Proceed with Bulk Recrystallization cool_check->proceed Yes re_eval Consider Solvent Pair cool_check->re_eval No

Caption: A logical diagram for selecting an appropriate recrystallization solvent.

References

Technical Support Center: Column Chromatography of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive column chromatography protocol for the purification of 2-Fluoro-5-(methylsulfonyl)toluene. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful separations.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography. The specific parameters may require optimization based on the crude sample's purity and the scale of the purification.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate using various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.[1]

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add a thin protective layer of sand on top.

    • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a more polar solvent if necessary for solubility.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been absorbed into the silica gel.

    • Gently add a small amount of the initial eluting solvent to wash the sides of the column and ensure the entire sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluting solvent.

    • Begin collecting fractions in tubes or flasks as the solvent flows through the column.

    • Start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1 Hexane:EtOAc) if necessary to elute the desired compound. This is known as a gradient elution.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Quantitative Data Summary:

ParameterRecommended Value/RangeNotes
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent)n-Hexane and Ethyl AcetateA common solvent system for moderately polar compounds.
Initial Solvent Ratio9:1 (Hexane:EtOAc)Start with a low polarity and increase if needed. A 4:1 ratio has been used for a similar compound.
Target Rf Value0.2 - 0.4Provides good separation and reasonable elution time.[1]
Sample Load1-5% of silica gel weightOverloading can lead to poor separation.

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluting solvent is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For very polar impurities, a small percentage of methanol could be added to the ethyl acetate, but this should be done cautiously as it can dissolve some silica gel.

  • Possible Cause: The compound has decomposed on the silica gel.

    • Solution: While sulfones are generally stable, some compounds can be sensitive to the acidic nature of silica gel. Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.

Problem: The separation of the desired compound from impurities is poor.

  • Possible Cause: The solvent system is not optimal.

    • Solution: Re-evaluate the solvent system using TLC with a wider range of solvent polarities. A shallower gradient (a slower increase in polarity) during elution can also improve separation.

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry method is generally reliable.

  • Possible Cause: The column was overloaded with the crude sample.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-100 times the weight of silica gel to the weight of the crude sample.

Problem: The collected fractions are very dilute.

  • Possible Cause: The column diameter is too large for the amount of sample.

    • Solution: Use a narrower column to keep the bands more concentrated.

  • Possible Cause: Diffusion of the compound band during a slow elution.

    • Solution: If the flow rate is too slow, the compound band can broaden. Applying gentle pressure (flash chromatography) can speed up the elution and lead to less diffusion.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: The ideal solvent system is best determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture that moves the desired compound to an Rf value of approximately 0.2-0.4.[1] This ensures that the compound will elute from the column in a reasonable amount of time and be well-separated from impurities that have significantly different Rf values.

Q2: What is the difference between gravity chromatography and flash chromatography?

A2: Gravity chromatography relies on the force of gravity to move the solvent through the column. It is a slower process. Flash chromatography involves applying pressure (usually with compressed air or nitrogen) to the top of the column to force the solvent through more quickly. This results in a faster separation and can often lead to better resolution by minimizing band broadening due to diffusion.

Q3: My compound is a solid. How should I load it onto the column?

A3: If your compound is soluble in the initial eluting solvent, you can dissolve it in a minimal amount and load it as a solution. If it is not very soluble, you can use a "dry loading" technique. To do this, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent. This will leave your compound adsorbed onto the silica gel, which can then be carefully added to the top of the packed column.

Q4: How can I tell when my compound has finished eluting?

A4: The elution of your compound should be monitored by collecting fractions and analyzing them by TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp. Once the desired compound is no longer detected in the eluting solvent, you can stop collecting fractions.

Q5: What should I do if my compound streaks on the TLC plate?

A5: Streaking on a TLC plate can indicate that the compound is interacting too strongly with the silica gel, is being overloaded, or is acidic or basic. For a sulfone, which is neutral, overloading is a common cause. Try spotting a more dilute solution. If streaking persists, adding a very small amount of a slightly more polar solvent (like a drop of methanol in your ethyl acetate) or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can sometimes help, though this is less likely to be necessary for a neutral sulfone.

Experimental Workflow Diagram

Column Chromatography Troubleshooting Troubleshooting Workflow for Column Chromatography start Start Chromatography issue Problem Encountered? start->issue no_elution Compound Not Eluting issue->no_elution No poor_separation Poor Separation issue->poor_separation Yes dilute_fractions Dilute Fractions issue->dilute_fractions Maybe end Successful Purification issue->end No Issues check_polarity Increase Solvent Polarity no_elution->check_polarity check_packing Repack Column / Use Shallower Gradient poor_separation->check_packing check_column_size Use Narrower Column / Apply Pressure dilute_fractions->check_column_size continue_chrom Continue Monitoring check_polarity->continue_chrom check_packing->continue_chrom check_column_size->continue_chrom continue_chrom->issue

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for the synthesis of this compound is the oxidation of its sulfide precursor, 2-Fluoro-5-(methylthio)toluene. This reaction is typically achieved using common oxidizing agents.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

The primary impurities are typically related to the oxidation process of 2-Fluoro-5-(methylthio)toluene. These include:

  • Unreacted Starting Material: 2-Fluoro-5-(methylthio)toluene.

  • Partially Oxidized Intermediate: 2-Fluoro-5-(methylsulfinyl)toluene (a sulfoxide).

  • Oxidant Byproducts: The nature of these depends on the oxidizing agent used. For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid will be a byproduct.[1]

Q3: What analytical techniques are best for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the starting material, the intermediate sulfoxide, and the final sulfone product.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and any isolated impurities.[4][5][6][7][8] Specific shifts in the NMR spectrum can help distinguish between the sulfide, sulfoxide, and sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the oxidation of 2-Fluoro-5-(methylthio)toluene.

Issue 1: Incomplete Conversion to the Sulfone

Symptom: Analysis (e.g., by HPLC or TLC) of the crude reaction mixture shows the presence of significant amounts of the starting material (2-Fluoro-5-(methylthio)toluene) and/or the intermediate (2-Fluoro-5-(methylsulfinyl)toluene).

Potential Causes and Solutions:

CauseRecommended Action
Insufficient Oxidant Ensure the stoichiometry of the oxidizing agent is correct. For complete conversion to the sulfone, at least two equivalents of the oxidant are required. It may be beneficial to use a slight excess.
Low Reaction Temperature The oxidation from sulfoxide to sulfone can be slower than the initial oxidation of the sulfide. Consider moderately increasing the reaction temperature, while monitoring for potential side reactions.
Short Reaction Time Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, extending the reaction time may drive it to completion.
Poor Oxidant Reactivity If using a mild oxidant, a more potent one might be necessary for full conversion. For instance, if hydrogen peroxide is proving sluggish, m-CPBA could be a more effective alternative.[9]
Issue 2: Presence of the Sulfoxide Impurity in the Final Product

Symptom: The purified product contains a significant amount of 2-Fluoro-5-(methylsulfinyl)toluene.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Oxidation This is the most common cause. Refer to the solutions for "Incomplete Conversion to the Sulfone" above.
Inefficient Purification The polarity difference between the sulfoxide and the sulfone can sometimes make separation by column chromatography challenging. Optimize the solvent system for your chromatography. A more polar eluent system may be required to effectively separate the more polar sulfoxide from the sulfone.
Issue 3: Formation of Unidentified Byproducts

Symptom: The analytical data (HPLC, GC-MS, NMR) shows peaks that do not correspond to the starting material, sulfoxide intermediate, or the desired sulfone product.

Potential Causes and Solutions:

CauseRecommended Action
Over-oxidation or Side Reactions Excessive amounts of a strong oxidant or high reaction temperatures can lead to side reactions on the aromatic ring or the methyl group.[10] Reduce the equivalents of the oxidant and/or lower the reaction temperature.
Decomposition of the Oxidant Some oxidizing agents can decompose, especially with exposure to light or incompatible materials, leading to radical reactions and a complex mixture of byproducts. Ensure the oxidant is of good quality and handle it according to the supplier's recommendations.
Reaction with Solvent Certain oxidants can react with the solvent. Ensure the chosen solvent is inert under the reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic step. Researchers should adapt these to their specific laboratory conditions and scale.

Protocol 1: Oxidation of 2-Fluoro-5-(methylthio)toluene using Hydrogen Peroxide

This protocol outlines a "greener" oxidation method.

Materials:

  • 2-Fluoro-5-(methylthio)toluene

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-5-(methylthio)toluene (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (2.2 - 2.5 equivalents) to the stirred solution at room temperature. The addition may be exothermic, and cooling may be necessary to maintain the desired temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC or HPLC until the starting material and sulfoxide intermediate are consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation of 2-Fluoro-5-(methylthio)toluene using m-CPBA

This protocol uses a common and effective, though less "green," oxidant.

Materials:

  • 2-Fluoro-5-(methylthio)toluene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2-Fluoro-5-(methylthio)toluene (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2 - 2.5 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred solution of the sulfide.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2x) to remove the meta-chlorobenzoic acid byproduct.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis and Impurity Formation Pathway

G cluster_main Synthesis of this compound cluster_impurities Potential Impurities A 2-Fluoro-5-(methylthio)toluene (Starting Material) B 2-Fluoro-5-(methylsulfinyl)toluene (Intermediate/Impurity) A->B Oxidation (+1 eq. Oxidant) C This compound (Final Product) B->C Oxidation (+1 eq. Oxidant) I1 Unreacted 2-Fluoro-5-(methylthio)toluene I2 2-Fluoro-5-(methylsulfinyl)toluene

Caption: Synthetic pathway and common impurities.

Troubleshooting Workflow for Incomplete Conversion

G start Start: Incomplete Conversion Detected check_oxidant Check Oxidant Stoichiometry start->check_oxidant increase_oxidant Increase Oxidant Amount check_oxidant->increase_oxidant Insufficient check_temp Check Reaction Temperature check_oxidant->check_temp Sufficient increase_oxidant->check_temp increase_temp Increase Temperature check_temp->increase_temp Too Low check_time Check Reaction Time check_temp->check_time Optimal increase_temp->check_time increase_time Increase Reaction Time check_time->increase_time Too Short end End: Reaction Complete check_time->end Sufficient increase_time->end

Caption: Troubleshooting incomplete reactions.

References

Identifying side products in 2-Fluoro-5-(methylsulfonyl)toluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(methylsulfonyl)toluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Oxidation of the Methyl Group

The oxidation of the methyl group in this compound to a carboxylic acid is a common transformation. However, side reactions can occur, leading to impurities and reduced yields.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products when oxidizing this compound to 2-Fluoro-5-(methylsulfonyl)benzoic acid?

A1: The primary side products in the oxidation of this compound typically arise from incomplete or over-oxidation. These can include:

  • 2-Fluoro-5-(methylsulfonyl)benzaldehyde: The intermediate aldehyde formed during the oxidation process. Incomplete oxidation can lead to its presence in the final product.

  • 2-Fluoro-5-(methylsulfonyl)benzyl alcohol: The intermediate alcohol formed during the oxidation process. This is also a result of incomplete oxidation.

  • Products of aromatic ring cleavage: Under harsh oxidation conditions, the aromatic ring can be cleaved, leading to a complex mixture of smaller, often highly oxidized, aliphatic molecules.

  • Unreacted starting material: Inefficient reaction conditions can result in the presence of unreacted this compound.

Q2: My oxidation reaction with potassium permanganate (KMnO₄) is giving a low yield of the desired benzoic acid. What could be the issue?

A2: Low yields in KMnO₄ oxidations of alkylbenzenes can be attributed to several factors:

  • Insufficient KMnO₄: Ensure that a sufficient molar excess of KMnO₄ is used. The stoichiometry of the reaction requires more than two equivalents of KMnO₄ per mole of the methyl group.

  • Reaction Temperature: The reaction is often performed at elevated temperatures. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation.

  • Reaction Time: Allow for a sufficient reaction time to ensure complete conversion of the starting material. Monitoring the reaction by TLC or LC-MS is recommended.

  • pH of the reaction medium: The oxidation is typically carried out under basic or neutral conditions. The pH can influence the reactivity of KMnO₄.

  • Purity of Starting Material: Impurities in the starting this compound can interfere with the oxidation process.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Presence of Benzaldehyde or Benzyl Alcohol Impurities Incomplete oxidation.Increase the amount of oxidizing agent, prolong the reaction time, or increase the reaction temperature.
Low Yield of Benzoic Acid Insufficient oxidizing agent, low reaction temperature, or short reaction time.Optimize reaction conditions by systematically varying the molar ratio of oxidant, temperature, and reaction time.
Formation of a Complex Mixture of Byproducts Over-oxidation and ring cleavage due to harsh reaction conditions.Use milder oxidizing agents or more controlled reaction conditions (e.g., lower temperature, slower addition of the oxidant).
Unreacted Starting Material Detected Inefficient reaction.Ensure proper mixing, adequate heating, and sufficient reaction time. Check the quality of the oxidizing agent.
Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and a suitable solvent (e.g., a mixture of pyridine and water or t-butanol and water).

  • Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done in portions to control the exothermic reaction.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours. Monitor the progress of the reaction by observing the disappearance of the purple color of the permanganate and by TLC or LC-MS analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The manganese dioxide precipitate is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid.

  • Purification: The crude 2-Fluoro-5-(methylsulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Nitration of the Aromatic Ring

Electrophilic aromatic nitration of this compound can lead to the formation of regioisomers. Understanding the directing effects of the substituents is crucial for controlling the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the potential regioisomeric side products in the nitration of this compound?

A1: The fluorine atom is an ortho-, para-director, while the methylsulfonyl group is a meta-director. The methyl group is an ortho-, para-director. The directing effects of these groups will influence the position of the incoming nitro group. The major product is expected to be 2-Fluoro-4-nitro-5-(methylsulfonyl)toluene . However, other isomers can be formed as side products, including:

  • 2-Fluoro-6-nitro-5-(methylsulfonyl)toluene

  • 3-Fluoro-2-nitro-5-(methylsulfonyl)toluene

  • 4-Fluoro-2-nitro-5-(methylsulfonyl)toluene

The exact ratio of these isomers will depend on the reaction conditions.

Q2: How can I minimize the formation of undesired regioisomers during nitration?

A2: Controlling the regioselectivity of nitration can be challenging. However, the following strategies can be employed:

  • Choice of Nitrating Agent: Different nitrating agents (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) can exhibit different selectivities.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.

  • Solvent: The choice of solvent can influence the isomer distribution.

  • Use of a Directing Group: In some cases, a blocking group can be temporarily installed to direct the nitration to the desired position, followed by its removal.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Formation of Multiple Isomers Competing directing effects of the substituents.Optimize reaction conditions (temperature, nitrating agent, solvent) to favor the formation of the desired isomer. Consider using a milder nitrating agent.
Low Yield of the Desired Nitro Product Incomplete reaction or formation of byproducts.Ensure the use of a sufficiently strong nitrating agent and appropriate reaction conditions. Monitor the reaction to avoid over-nitration or degradation.
Di-nitration Products Observed Reaction conditions are too harsh.Use a less concentrated nitrating agent, lower the reaction temperature, or reduce the reaction time.
Experimental Protocol: Nitration with Nitric Acid and Sulfuric Acid

This protocol is a general guideline and requires careful handling of strong acids.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask, also cooled in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the solution of the substrate while maintaining a low temperature (typically 0-10 °C).

  • Reaction: Stir the reaction mixture at low temperature for a specified period. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and water. The precipitated product is then filtered, washed with water until neutral, and dried.

  • Purification: The isomeric products can be separated by column chromatography or fractional crystallization.

III. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing methylsulfonyl group.

Frequently Asked Questions (FAQs)

Q1: I am observing side products in my SNAr reaction with an amine nucleophile. What are the likely impurities?

A1: Side products in SNAr reactions can arise from several sources:

  • Reaction at the Sulfonyl Group: While less common, strong nucleophiles or harsh conditions could potentially lead to reactions involving the sulfonyl group, such as its reduction or displacement.

  • Hydrolysis of the Product: If water is present in the reaction mixture, the desired product might undergo hydrolysis, especially if it contains sensitive functional groups introduced by the nucleophile.

  • Side Reactions of the Nucleophile: The nucleophile itself might undergo side reactions under the reaction conditions (e.g., self-condensation, decomposition).

  • Elimination Reactions: If the nucleophile has a proton on a carbon adjacent to the nucleophilic atom, elimination reactions could potentially occur under basic conditions.

Q2: How can I improve the yield and purity of my SNAr product?

A2: To optimize your SNAr reaction, consider the following:

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis. Use dry solvents and reagents.

  • Choice of Base: The choice of base is crucial. A non-nucleophilic base is often preferred to avoid competing reactions.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of side products.

  • Purity of Starting Materials: Use pure starting materials to avoid introducing impurities that might interfere with the reaction.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low Conversion to the SNAr Product Insufficiently activated substrate, weak nucleophile, or inadequate reaction conditions.Increase the reaction temperature, use a stronger base, or a more polar aprotic solvent (e.g., DMF, DMSO).
Presence of Unidentified Byproducts Side reactions of the nucleophile or substrate, or reaction with impurities.Purify starting materials, ensure anhydrous conditions, and optimize the reaction temperature and choice of base.
Product Decomposition The product is unstable under the reaction or work-up conditions.Use milder reaction conditions and a gentle work-up procedure. Consider protecting sensitive functional groups.
Experimental Protocol: SNAr with an Amine Nucleophile

This is a general protocol and should be adapted for the specific amine used.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine nucleophile in a dry, polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like DBU).

  • Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

IV. Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental processes and potential outcomes, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants (Substrate, Reagent, Solvent) start->reagents conditions Set Reaction Conditions (Temperature, Atmosphere) reagents->conditions react Stir and Heat conditions->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Chromatography, Recrystallization) extract->purify product Isolated Product purify->product troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup optimize_reagents Purify/Replace Reagents, Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Modify Temperature, Time, or Solvent check_conditions->optimize_conditions optimize_workup Alter Work-up or Purification Method check_workup->optimize_workup end Improved Result optimize_reagents->end optimize_conditions->end optimize_workup->end

Technical Support Center: Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is typically a multi-step process. A common and effective strategy involves two key transformations: the introduction of the fluorine atom onto the aromatic ring and the formation of the methylsulfonyl group.

A widely employed route includes:

  • Fluorination via the Balz-Schiemann Reaction : This involves the diazotization of an appropriate amino-toluene precursor, such as 4-methyl-3-aminophenyl methyl sulfide, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.[1][2][3]

  • Oxidation : The methylsulfonyl group is typically formed by the oxidation of the corresponding methylthio (sulfide) precursor, 2-Fluoro-5-(methylthio)toluene. This is the final step in this synthetic sequence. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

An alternative approach could involve a Nucleophilic Aromatic Substitution (SNAr) reaction, although this is less common for introducing the fluorine atom in this specific substitution pattern unless a suitable precursor with a good leaving group is available.[6]

Q2: Which synthetic step is most critical for maximizing the overall yield?

A2: Both the Balz-Schiemann reaction and the oxidation step are critical for the overall yield. However, the Balz-Schiemann reaction often presents more challenges and potential for yield loss.[1] Issues such as incomplete diazotization, instability of the diazonium salt, and inefficient thermal decomposition can significantly lower the yield.[7] Optimizing this fluorination step is therefore paramount for improving the overall process efficiency. The oxidation of the sulfide to the sulfone is generally a high-yielding reaction, but requires careful control to prevent side reactions.[5]

Synthesis Workflow

Below is a diagram illustrating a common synthetic pathway for this compound.

cluster_0 Synthesis Pathway A 4-Methyl-3-aminophenyl methyl sulfide B Diazonium Tetrafluoroborate Intermediate A->B  Diazotization  (NaNO₂, HBF₄, 0-5°C) C 2-Fluoro-5-(methylthio)toluene B->C  Balz-Schiemann Reaction  (Thermal Decomposition) D This compound (Final Product) C->D  Oxidation  (e.g., H₂O₂ / Acetic Acid)

Caption: General synthetic workflow for this compound.

Troubleshooting Guides

Part 1: Fluorination via Balz-Schiemann Reaction

Q3: My yield for the Balz-Schiemann reaction is consistently low. What are the potential causes and solutions?

A3: Low yields in the Balz-Schiemann reaction can stem from several factors during either the diazotization or the decomposition step.

Troubleshooting Low Yield in Balz-Schiemann Reaction

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Diazotization Ensure the reaction temperature is strictly maintained between 0-5°C. Add the sodium nitrite solution slowly to prevent temperature spikes.[8] The diazonium salt is unstable at higher temperatures and can decompose prematurely.[9]
Decomposition of Diazonium Salt Use fluoroboric acid (HBF₄) to precipitate the diazonium salt as a more stable tetrafluoroborate.[3] Isolate the salt quickly by filtration and ensure it is thoroughly dry before decomposition. The tetrafluoroborate salt is generally more stable than the corresponding chloride or bromide salt, allowing for isolation and subsequent controlled decomposition.[7]
Inefficient Thermal Decomposition Decompose the dry diazonium salt in a non-polar, high-boiling solvent or, for small scales, perform a solvent-free decomposition with care.[1] Ensure uniform heating to avoid localized overheating. Proper thermal decomposition is crucial for the aryl cation to form and react with the fluoride ion. Uneven heating can lead to side reactions and reduced yield.[1]

| Suboptimal Counter-ion | Consider using alternative counter-ions such as hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborate (BF₄⁻).[2] | For certain substrates, these alternative counter-ions have been shown to improve the stability of the diazonium salt and increase the yield of the fluorinated product.[2][7] |

start Low Yield in Balz-Schiemann Reaction q1 Is the diazonium salt precipitating effectively? start->q1 s1 Check HBF₄ quality and concentration. Ensure reaction is cold (0-5°C). q1->s1 No q2 Is the isolated salt completely dry? q1->q2 Yes s1->q2 s2 Dry thoroughly under vacuum. Moisture interferes with decomposition. q2->s2 No q3 Is decomposition vigorous or producing char? q2->q3 Yes s2->q3 s3 Use a high-boiling solvent for better temperature control or try photochemical decomposition for milder conditions. q3->s3 Yes s4 Consider alternative counter-ions (e.g., PF₆⁻) for better stability and yield. q3->s4 No end Yield Improved s3->end s4->end

Caption: Troubleshooting flowchart for a low-yield Balz-Schiemann reaction.

Q4: The thermal decomposition of my diazonium salt is hazardous. How can I improve safety?

A4: The thermal decomposition of diazonium salts can be exothermic and potentially explosive, especially on a larger scale.[7] Modern adaptations can significantly improve safety. Consider photochemical initiation under visible light or using continuous-flow setups.[1] These methods allow for better control over the reaction conditions, minimizing the accumulation of unstable intermediates and improving heat dissipation.

Part 2: Sulfone Formation via Oxidation

Q5: My oxidation of 2-Fluoro-5-(methylthio)toluene results in a mixture of sulfoxide and sulfone. How can I improve selectivity for the sulfone?

A5: Achieving complete oxidation to the sulfone without stopping at the sulfoxide intermediate requires carefully chosen reagents and conditions.

Comparison of Oxidizing Systems for Sulfone Synthesis

Oxidizing System Typical Conditions Advantages Considerations
H₂O₂ / Acetic Acid 30% H₂O₂, glacial acetic acid, reflux Inexpensive, "green" oxidant.[5] Requires elevated temperatures; may require longer reaction times to drive to the sulfone.
m-CPBA Dichloromethane (DCM), 0°C to RT Highly effective and often clean. Stoichiometry is critical; >2 equivalents are needed. Can be expensive.[4]
NaClO₂ / HCl Sodium chlorite, HCl in organic solvent (e.g., MeCN) High yields (up to 96% reported for diphenyl sulfone), works at room temperature.[10][11] In situ generation of ClO₂ requires careful handling.

| KMnO₄ | Acetone or acetic acid | Strong and inexpensive oxidant. | Can be difficult to control and may lead to over-oxidation or cleavage of other functional groups if not managed carefully. |

To ensure complete conversion to the sulfone, use a stoichiometric excess of the oxidizing agent (e.g., >2 equivalents of H₂O₂ or m-CPBA). Monitoring the reaction by TLC or GC/MS is crucial to determine when the sulfoxide intermediate has been fully consumed.

Q6: The oxidation reaction is sluggish or incomplete. What adjustments can I make?

A6: If the oxidation is not proceeding to completion, consider the following:

  • Increase Temperature : For systems like H₂O₂ in acetic acid, gently heating the reaction mixture can increase the reaction rate.

  • Use a Stronger Oxidant : If milder oxidants are ineffective, switching to a more powerful system like potassium permanganate may be necessary, though this requires more careful control.

  • Catalysis : For H₂O₂-based oxidations, certain transition-metal catalysts can be employed to increase efficiency, though this adds complexity to the purification process.[12]

Experimental Protocols

Protocol 1: Diazotization and Balz-Schiemann Reaction

This protocol is a general guideline and should be adapted based on the specific precursor and laboratory safety protocols.

  • Diazotization : Dissolve 1 equivalent of the starting aniline (e.g., 4-methyl-3-aminophenyl methyl sulfide) in a solution of fluoroboric acid (HBF₄, ~48%) cooled to 0°C in an ice-salt bath. While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water dropwise with vigorous stirring.[9]

  • Salt Isolation : Stir the resulting slurry for 30 minutes at 0-5°C. The diazonium tetrafluoroborate salt will precipitate. Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry it thoroughly under vacuum.

  • Decomposition : Place the dry, powdered diazonium salt in a flask equipped with a condenser. Heat the solid gently and evenly (e.g., in an oil bath) until nitrogen evolution begins and then subsides.[7] Alternatively, suspend the salt in a high-boiling inert solvent like decane and heat to effect decomposition.

  • Workup and Purification : After cooling, extract the residue with a suitable organic solvent (e.g., dichloromethane). Wash the organic extracts with a mild base (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (2-Fluoro-5-(methylthio)toluene) by column chromatography.[13]

Protocol 2: Oxidation of Sulfide to Sulfone

This protocol uses hydrogen peroxide, a common and environmentally benign oxidant.[5]

  • Reaction Setup : In a round-bottom flask, dissolve 1 equivalent of 2-Fluoro-5-(methylthio)toluene in glacial acetic acid.

  • Oxidant Addition : Add 2.5 to 3.0 equivalents of 30% hydrogen peroxide (H₂O₂) to the solution.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material and the intermediate sulfoxide are no longer visible.

  • Workup and Purification : Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The solid product, this compound, should precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[13]

References

Managing exothermic reactions in the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene, with a specific focus on managing the exothermic nature of the key oxidation step.

Troubleshooting Guide

Issue: Rapid, Uncontrolled Temperature Increase (Exothermic Runaway) During Oxidant Addition

Potential Cause Recommended Action
Oxidant (e.g., Hydrogen Peroxide) added too quickly. Immediately cease oxidant addition. Ensure the reaction vessel's cooling system (e.g., ice bath, cryostat) is functioning at maximum capacity. Monitor the internal temperature closely. Once the temperature is stable and within the desired range, resume addition at a significantly slower rate.
Inadequate cooling of the reaction mixture. Ensure the reaction vessel is adequately submerged in the cooling bath. Check the temperature of the cooling medium. For highly exothermic reactions, a cryostat may be more effective than a simple ice bath.
Concentration of reactants is too high. For future experiments, consider diluting the starting material (2-Fluoro-5-(methylthio)toluene) in more solvent (e.g., glacial acetic acid) before beginning the oxidant addition.
Initial temperature of the reaction mixture is too high. Ensure the solution of 2-Fluoro-5-(methylthio)toluene in the solvent is pre-cooled to the target starting temperature (e.g., 0-5 °C) before adding the first drop of the oxidant.

Issue: Reaction Stalls or Proceeds Very Slowly

Potential Cause Recommended Action
Reaction temperature is too low. After the initial controlled addition of the oxidant at a low temperature, the reaction may require warming to room temperature to proceed to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
Insufficient amount of oxidant. Ensure the correct stoichiometry of the oxidant has been calculated and added. If the reaction has stalled, a small, careful addition of more oxidant may be necessary, while closely monitoring the temperature.
Poor mixing. Ensure the stirring rate is sufficient to maintain a homogeneous mixture, especially during the addition of the oxidant.

Issue: Formation of Byproducts (e.g., Sulfoxide)

Potential Cause Recommended Action
Incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction is not allowed to go to completion (insufficient reaction time or oxidant), the sulfoxide may be a significant byproduct.
Reaction temperature too low for full conversion. After the controlled exothermic phase, it may be necessary to gently heat the reaction mixture to drive it to completion and form the desired sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic step is the oxidation of the precursor, 2-Fluoro-5-(methylthio)toluene, to the corresponding sulfone. This reaction, typically carried out using an oxidizing agent like hydrogen peroxide in a solvent such as glacial acetic acid, releases a significant amount of heat.

Q2: Why is it crucial to control the temperature during this oxidation?

A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in boiling of the solvent, loss of containment, and potentially hazardous decomposition of reactants and products. Careful temperature control is essential for both safety and product purity.

Q3: What are the recommended temperature ranges for this reaction?

A3: It is recommended to begin the addition of the oxidizing agent at a low temperature, typically between 0 °C and 5 °C, to control the initial exotherm. Once the addition is complete and the initial exotherm has subsided, the reaction mixture may be allowed to slowly warm to room temperature to ensure the reaction proceeds to completion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the relative amounts of starting material, the intermediate sulfoxide, and the final sulfone product, you can determine the extent of the reaction.

Q5: What should I do in case of a significant temperature spike?

A5: In the event of a rapid and unexpected temperature increase, immediately stop the addition of the oxidant. Ensure maximum cooling is applied to the reaction vessel. If the temperature continues to rise uncontrollably, be prepared to implement your laboratory's emergency procedures, which may include quenching the reaction with a pre-determined quenching agent if one has been identified as safe and effective for your specific reaction conditions.

Quantitative Data for Exotherm Management

The following table provides illustrative quantitative data for managing the exothermic oxidation of 2-Fluoro-5-(methylthio)toluene to this compound on a laboratory scale. Note: This data is for guidance purposes and may need to be adjusted based on specific experimental conditions and equipment.

ParameterCondition A (Slow Addition)Condition B (Moderate Addition)Condition C (Fast Addition - Not Recommended )
Scale (Starting Material) 10 g10 g10 g
Solvent (Glacial Acetic Acid) 100 mL100 mL100 mL
Oxidant (30% H₂O₂) 1.2 equivalents1.2 equivalents1.2 equivalents
Initial Temperature 0 °C0 °C0 °C
Oxidant Addition Time 60 - 90 minutes30 - 45 minutes< 15 minutes
Observed Max. Temperature 5 - 10 °C15 - 25 °C> 40 °C (Potential for Runaway)
Post-Addition Stir Time 2 - 4 hours at RT2 - 4 hours at RTN/A
Notes Recommended for initial trials and scale-up.Experienced users with reliable cooling.High risk of thermal runaway.

Experimental Protocol

Synthesis of this compound via Oxidation of 2-Fluoro-5-(methylthio)toluene

Materials:

  • 2-Fluoro-5-(methylthio)toluene

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Thermometer

  • Ice bath or cryostat

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-Fluoro-5-(methylthio)toluene in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath or cryostat.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% solution) dropwise via an addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-Fluoro-5-(methylthio)toluene in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_oxidant Slowly Add Hydrogen Peroxide (Maintain T < 10 °C) cool->add_oxidant react Stir at RT for 2-4h add_oxidant->react workup Quench with NaHCO₃ (aq) react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Temperature Excursion Detected (T > Set Point) stop_addition Immediately Stop Oxidant Addition start->stop_addition max_cooling Ensure Maximum Cooling is Applied stop_addition->max_cooling monitor_temp Monitor Internal Temperature max_cooling->monitor_temp is_stable Is Temperature Decreasing? monitor_temp->is_stable resume_slowly Resume Addition at a Slower Rate is_stable->resume_slowly Yes emergency Implement Emergency Procedures (e.g., Quenching) is_stable->emergency No continue_reaction Continue Reaction Under Close Observation resume_slowly->continue_reaction

Caption: Troubleshooting logic for a thermal excursion during synthesis.

Stability of 2-Fluoro-5-(methylsulfonyl)toluene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Fluoro-5-(methylsulfonyl)toluene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable aromatic compound under neutral conditions at ambient temperature. Its stability is primarily influenced by the reactivity of the fluoro and methylsulfonyl functional groups, particularly under strong acidic or basic conditions.

Q2: How does pH affect the stability of this compound?

A2: Extreme pH conditions can lead to the degradation of this compound. Strong bases can promote nucleophilic aromatic substitution (SNAr) of the fluorine atom, while strong acids at elevated temperatures may facilitate the cleavage of the carbon-sulfur bond of the methylsulfonyl group.

Q3: What are the likely degradation products under acidic conditions?

A3: Under harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures), the primary degradation pathway is likely the cleavage of the C-S bond, potentially yielding 2-fluorotoluene and methanesulfonic acid. However, this reaction typically requires forcing conditions.

Q4: What are the likely degradation products under basic conditions?

A4: Under strong basic conditions (e.g., concentrated sodium hydroxide at elevated temperatures), the molecule is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in SNAr reactions, especially with the electron-withdrawing methylsulfonyl group in the para position. This can lead to the formation of 2-hydroxy-5-(methylsulfonyl)toluene or other substitution products depending on the nucleophile present.

Q5: Is the methylsulfonyl group stable?

A5: The methylsulfonyl group is generally stable. However, under strongly acidic conditions and high temperatures, cleavage of the aryl C-S bond can occur.

Q6: Is the fluorine atom stable on the aromatic ring?

A6: The carbon-fluorine bond in aromatic systems is strong. However, it can be susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions, particularly when activated by strong electron-withdrawing groups like the methylsulfonyl group present in this molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products observed in a reaction run under basic conditions. Nucleophilic aromatic substitution (SNAr) of the fluorine atom by a nucleophile in the reaction mixture (e.g., hydroxide, alkoxide, amine).- Lower the reaction temperature. - Use a weaker base or a non-nucleophilic base. - Protect the fluoro group if it is not the intended reaction site. - Analyze side products by LC-MS or GC-MS to confirm SNAr products.
Loss of starting material when using strong acids at high temperatures. Acid-catalyzed cleavage of the C-S bond (desulfonylation).- Reduce the reaction temperature and acid concentration. - Consider alternative, milder acidic catalysts. - Monitor the reaction progress closely to minimize degradation.
Inconsistent reaction yields. Instability of the compound under the specific reaction conditions.- Perform a forced degradation study to understand the stability profile of the compound under your reaction conditions (see Experimental Protocols). - Use an internal standard in your analytical method to accurately quantify the remaining starting material.
Formation of colored impurities. Potential oxidative degradation or complex side reactions.- Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon). - Use purified solvents and reagents to avoid catalytic impurities.

Quantitative Data

Condition Parameter Expected Stability Potential Degradation Products
Acidic 0.1 M HCl, 25°C, 24hHighMinimal degradation expected.
1 M H₂SO₄, 80°C, 24hModerate to Low2-Fluorotoluene, Methanesulfonic acid
Basic 0.1 M NaOH, 25°C, 24hHighMinimal degradation expected.
1 M NaOH, 80°C, 24hModerate to Low2-Hydroxy-5-(methylsulfonyl)toluene
Neutral pH 7.0, 25°C, 24hHighNo significant degradation expected.

Experimental Protocols

Protocol 1: pH Stability Assessment (Forced Degradation)

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Phosphate buffer (pH 7.0)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to each of the following aqueous solutions to achieve a final concentration of 100 µg/mL:

    • 0.1 M HCl

    • 1 M HCl

    • pH 7.0 phosphate buffer

    • 0.1 M NaOH

    • 1 M NaOH

  • Incubate the vials at a controlled temperature (e.g., 25°C, 50°C, and 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.

  • Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

Signaling Pathways and Logical Relationships

Stability_Under_Acidic_Conditions Compound This compound Acid Strong Acid (e.g., H₂SO₄) High Temperature Compound->Acid Exposure to Protonation Protonation of Sulfonyl Oxygen Acid->Protonation Catalyzes Cleavage C-S Bond Cleavage Protonation->Cleavage Leads to Products Degradation Products: - 2-Fluorotoluene - Methanesulfonic Acid Cleavage->Products Forms

Caption: Predicted degradation pathway under strong acidic conditions.

Stability_Under_Basic_Conditions Compound This compound Base Strong Base (e.g., NaOH) High Temperature Compound->Base Exposure to SNAr Nucleophilic Aromatic Substitution (SNAr) Base->SNAr Promotes Intermediate Meisenheimer Complex (Resonance Stabilized) SNAr->Intermediate Forms Products Degradation Product: 2-Hydroxy-5-(methylsulfonyl)toluene Intermediate->Products Elimination of F⁻

Caption: Predicted degradation pathway under strong basic conditions.

Experimental_Workflow_pH_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Dilution Dilute in pH Buffers (0.1M HCl, 1M HCl, pH 7, 0.1M NaOH, 1M NaOH) Stock->Dilution Incubate Incubate at Controlled Temperatures (25°C, 50°C, 80°C) Dilution->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Workflow for pH stability assessment.

Technical Support Center: Degradation of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the experimental degradation of 2-Fluoro-5-(methylsulfonyl)toluene.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of related compounds, the initial microbial attack on this compound is expected to occur at the toluene moiety. There are two primary predicted pathways:

  • Oxidation of the methyl group: This pathway involves the sequential oxidation of the methyl group to a primary alcohol (2-fluoro-5-(methylsulfonyl)benzyl alcohol), then to an aldehyde (2-fluoro-5-(methylsulfonyl)benzaldehyde), and finally to a carboxylic acid (2-fluoro-5-(methylsulfonyl)benzoic acid).

  • Hydroxylation of the aromatic ring: Monooxygenase or dioxygenase enzymes can introduce one or two hydroxyl groups onto the aromatic ring, forming catecholic intermediates. The position of hydroxylation can vary depending on the specific microorganisms and their enzymatic systems.

Q2: What are the potential degradation products of this compound?

Researchers should anticipate a range of degradation products arising from the initial attacks and subsequent transformations. Key potential intermediates include:

  • From methyl group oxidation:

    • 2-Fluoro-5-(methylsulfonyl)benzyl alcohol

    • 2-Fluoro-5-(methylsulfonyl)benzaldehyde

    • 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • From ring hydroxylation and cleavage:

    • Fluorinated and methylsulfonyl-substituted catechols

    • Ring-fission products, such as muconic acid derivatives.

  • Transformations of the substituents:

    • Defluorination: The carbon-fluorine bond is generally stable, but enzymatic hydroxylation of the aromatic ring can lead to the removal of the fluorine atom.

    • Desulfonation: The methylsulfonyl group may be removed through the action of specific enzymes, such as monooxygenases, releasing sulfite.

Q3: What analytical techniques are recommended for studying the degradation of this compound?

A combination of chromatographic and spectroscopic methods is essential for monitoring the degradation process and identifying intermediates.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products. A UV detector is suitable for initial screening, and coupling to a mass spectrometer (LC-MS) is crucial for identifying unknown metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products or less polar intermediates. Derivatization may be necessary to increase the volatility of some metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of purified degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups during the degradation process.[1]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Potential Cause Troubleshooting Steps
Inappropriate microbial consortium: The selected microbial culture may lack the necessary enzymes to initiate degradation. Try using a mixed culture from a contaminated site or a known degrader of aromatic compounds.
Toxicity of the compound: High concentrations of the compound may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal, non-inhibitory concentration.
Sub-optimal culture conditions: Ensure that the pH, temperature, aeration, and nutrient levels of your culture medium are optimal for the growth and activity of your selected microorganisms.
Lack of induction of degradative enzymes: Some degradation pathways require induction. Pre-expose the microbial culture to low, non-toxic concentrations of the compound or a structurally similar, less toxic compound.

Issue 2: The degradation of the parent compound stalls after a certain point.

Potential Cause Troubleshooting Steps
Accumulation of toxic intermediates: A degradation product may be accumulating to a toxic level, inhibiting further microbial activity. Analyze for the buildup of intermediates using HPLC or GC-MS. If a toxic intermediate is identified, consider using a co-culture with another microorganism capable of degrading it.
Depletion of essential nutrients or electron acceptors: Ensure that the culture medium is not depleted of essential nutrients (e.g., nitrogen, phosphorus) or the electron acceptor (e.g., oxygen for aerobic degradation).
Feedback inhibition: A downstream metabolite may be inhibiting an early enzyme in the degradation pathway. Diluting the culture or using a fed-batch system may alleviate this.

Issue 3: I am having difficulty identifying the degradation products.

Potential Cause Troubleshooting Steps
Low concentration of intermediates: Degradation products may be transient and present at low concentrations. Concentrate your sample using solid-phase extraction (SPE) before analysis.
Co-elution of compounds: Optimize your HPLC or GC separation method to achieve better resolution of peaks. Try different columns, mobile phases, or temperature gradients.
Complex fragmentation in MS: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

Data Presentation

The following table provides a template for summarizing quantitative data from degradation experiments.

Parameter Experimental Condition A Experimental Condition B Experimental Condition C
Initial Concentration (µM) 100100100
Half-life (t½) (hours) 487224
Degradation Rate (µM/hour) 1.040.692.08
Major Intermediate 1 Formed (%) 251535
Major Intermediate 2 Formed (%) 10515

Mandatory Visualization

Degradation_Pathway cluster_initial Initial Compound cluster_pathway1 Pathway 1: Methyl Group Oxidation cluster_pathway2 Pathway 2: Ring Hydroxylation cluster_further Further Degradation This compound This compound Alcohol 2-Fluoro-5-(methylsulfonyl)benzyl alcohol This compound->Alcohol Monooxygenase Catechol Substituted Catechol This compound->Catechol Dioxygenase Aldehyde 2-Fluoro-5-(methylsulfonyl)benzaldehyde Alcohol->Aldehyde Oxidation Carboxylic_Acid 2-Fluoro-5-(methylsulfonyl)benzoic acid Aldehyde->Carboxylic_Acid Oxidation Central_Metabolism Central Metabolism Carboxylic_Acid->Central_Metabolism Further Metabolism Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase Ring_Cleavage->Central_Metabolism Further Metabolism

Caption: Inferred microbial degradation pathways of this compound.

References

Optimizing Reaction Conditions for 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during your experiments. This guide includes detailed experimental protocols, structured data tables for easy comparison of reaction parameters, and visualizations of the synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method involves a two-step sequence:

  • S-methylation of 2-fluoro-5-mercaptotoluene to yield the intermediate, 2-fluoro-5-(methylthio)toluene.

  • Oxidation of the resulting thioether to the desired this compound.

This approach is often favored due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Q2: I am observing low yields during the S-methylation of 2-fluoro-5-mercaptotoluene. What are the potential causes and solutions?

A2: Low yields in the S-methylation step can arise from several factors. The table below outlines common issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Incomplete deprotonation of the thiol Ensure the use of a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) and an adequate molar equivalent. The reaction should be performed under anhydrous conditions if using moisture-sensitive bases.
Side reaction: Disulfide bond formation The thiol starting material can be susceptible to oxidation, leading to the formation of a disulfide dimer. To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient methylating agent Use a reactive methylating agent such as dimethyl sulfate or methyl iodide. Ensure the quality and purity of the methylating agent.
Suboptimal reaction temperature The reaction is typically carried out at room temperature. However, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature.

Q3: During the oxidation of 2-fluoro-5-(methylthio)toluene, I am getting a mixture of the sulfoxide and the sulfone. How can I selectively synthesize the sulfone?

A3: Achieving complete oxidation to the sulfone without stopping at the sulfoxide intermediate is key. Here are some strategies:

Parameter Recommendation for Complete Oxidation
Choice of Oxidant Use a strong oxidizing agent. Hydrogen peroxide (30-35% solution) in the presence of an acid catalyst (e.g., acetic acid) is a common and effective choice. Oxone® (potassium peroxymonosulfate) is another powerful oxidant for this transformation.
Stoichiometry of Oxidant Use at least two molar equivalents of the oxidizing agent relative to the thioether to ensure the reaction proceeds to the sulfone. An excess of the oxidant may be necessary to drive the reaction to completion.
Reaction Temperature The oxidation is often exothermic. Initially, the reaction may need to be cooled to control the exotherm. Subsequently, heating may be required to push the reaction to completion. Monitor by TLC or LC-MS to determine the optimal temperature profile.
Reaction Time Ensure a sufficient reaction time for the full conversion of the sulfoxide to the sulfone. Prolonged reaction times may be necessary.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, an alternative route involves the conversion of a sulfonyl chloride. This method is analogous to the synthesis of its isomer, 4-Fluoro-2-(methylsulfonyl)toluene.[1] The key steps are:

  • Synthesis of 2-fluoro-5-methylbenzenesulfonyl chloride. This can be achieved by the chlorosulfonation of 2-fluorotoluene.

  • Conversion of the sulfonyl chloride to the methyl sulfone. This can be accomplished by reduction of the sulfonyl chloride to a sulfinate, followed by methylation.

This route may be advantageous if the corresponding sulfonyl chloride is readily available or easily synthesized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thioether Oxidation

Step 1: Synthesis of 2-fluoro-5-(methylthio)toluene

  • Materials:

    • 2-Fluoro-5-mercaptotoluene

    • Sodium hydroxide (NaOH)

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Methanol (MeOH)

    • Water (H₂O)

    • Diethyl ether (Et₂O)

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-5-mercaptotoluene (1.0 eq) in methanol.

    • Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature.

    • After stirring for 30 minutes, add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-(methylthio)toluene, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

  • Materials:

    • 2-Fluoro-5-(methylthio)toluene

    • Hydrogen peroxide (30% aqueous solution)

    • Glacial acetic acid

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve 2-fluoro-5-(methylthio)toluene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a condenser.

    • Slowly add hydrogen peroxide (2.5-3.0 eq) to the solution. The reaction may be exothermic, so initial cooling in an ice bath may be necessary.

    • After the initial exotherm subsides, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material and the intermediate sulfoxide are consumed.

    • Cool the reaction mixture to room temperature and carefully pour it into a cold saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Protocol 2: Alternative Synthesis from 2-Fluoro-5-methylbenzenesulfonyl Chloride

This protocol is adapted from the synthesis of an isomer and may require optimization.[1]

  • Materials:

    • 2-Fluoro-5-methylbenzenesulfonyl chloride

    • Hydrazine (N₂H₄)

    • Sodium acetate (NaOAc)

    • Methyl iodide (CH₃I)

    • Tetrahydrofuran (THF)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve 2-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in THF and cool to 0°C.

    • Slowly add hydrazine (approx. 2.2 eq).

    • Allow the reaction to stir at room temperature overnight (approx. 16 hours).

    • Remove the solvent under reduced pressure.

    • To the resulting solid, add ethanol, sodium acetate (10 eq), and methyl iodide (5 eq).

    • Heat the mixture to reflux and maintain for 16 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the final product.

Data Presentation

Table 1: Troubleshooting Guide for the Oxidation of 2-fluoro-5-(methylthio)toluene

Issue Observation Potential Cause Recommended Action
Incomplete Reaction Presence of starting material (thioether) and/or sulfoxide in the final product.Insufficient oxidant, low reaction temperature, or short reaction time.Increase the equivalents of the oxidant, raise the reaction temperature, and/or prolong the reaction time. Monitor by TLC/LC-MS.
Formation of Byproducts Unidentified spots on TLC or peaks in GC/LC-MS.Over-oxidation or side reactions with the solvent or impurities.Ensure the use of pure starting materials and solvents. Control the reaction temperature carefully. Consider using a milder oxidant if over-oxidation is suspected.
Difficult Purification Oily product that is difficult to crystallize.Presence of impurities.Purify by column chromatography on silica gel. Screen different solvent systems for recrystallization.

Visualizing the Synthetic Workflow

To aid in understanding the primary synthetic pathway, the following workflow diagram is provided.

SynthesisWorkflow A 2-Fluoro-5-mercaptotoluene B 2-Fluoro-5-(methylthio)toluene A->B  Methylation (NaOH, (CH₃)₂SO₄) C This compound B->C  Oxidation (H₂O₂, Acetic Acid)

Caption: Primary synthetic route to this compound.

This guide provides a foundational framework for the successful synthesis and optimization of this compound. For further assistance, it is recommended to consult the primary literature and safety data sheets for all reagents used.

References

Technical Support Center: Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves nitration of 2-fluorotoluene, reduction of the nitro group, diazotization of the resulting amine, conversion to a sulfonyl chloride, and finally, formation of the methyl sulfone.

Q1: My nitration of 2-fluorotoluene is giving a low yield of the desired 2-Fluoro-5-nitrotoluene. What are the likely causes and solutions?

A1: Low yields in the nitration step can be attributed to several factors:

  • Formation of undesired isomers: The methyl and fluoro groups direct nitration to different positions. While the desired product is the 5-nitro isomer, other isomers can also form.

    • Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature (e.g., -15°C to 0°C) can improve the regioselectivity of the nitration.[1]

  • Reaction conditions are not optimal: The concentration of the nitrating mixture (sulfuric acid and nitric acid) and the reaction time can significantly impact the yield.

    • Solution: Ensure the use of concentrated sulfuric acid and fuming nitric acid. The addition of nitric acid should be slow and controlled to maintain the desired temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: The reduction of 2-Fluoro-5-nitrotoluene to 2-Fluoro-5-aminotoluene is incomplete. How can I improve the conversion?

A2: Incomplete reduction is a common issue. Consider the following:

  • Choice of reducing agent: Common reducing agents for nitro groups include tin(II) chloride (SnCl₂), iron (Fe) in acidic medium, or catalytic hydrogenation (e.g., H₂ with Pd/C). The effectiveness can vary.

    • Solution: If using SnCl₂, ensure an adequate molar excess is used and that the reaction is heated sufficiently (reflux in ethanol is common). For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Reaction time and temperature: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature or adding more reducing agent.

Q3: I am having trouble with the diazotization of 2-Fluoro-5-aminotoluene and the subsequent Sandmeyer reaction to form the sulfonyl chloride.

A3: The diazotization and Sandmeyer reactions are sensitive and require careful control of conditions.

  • Instability of the diazonium salt: Aryl diazonium salts are often unstable at higher temperatures.[2][3]

    • Solution: The diazotization reaction must be carried out at low temperatures, typically 0-5°C, using an ice bath. The diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.

  • Low yield in the Sandmeyer reaction: The conversion of the diazonium salt to the sulfonyl chloride can be inefficient. This reaction involves bubbling sulfur dioxide into the diazonium salt solution in the presence of a copper(I) chloride catalyst.[4][5]

    • Solution: Ensure a continuous and sufficient flow of sulfur dioxide gas. The copper(I) chloride catalyst should be freshly prepared or of high quality. The reaction mixture should be vigorously stirred to ensure good mixing.

Q4: The final step, converting the 2-fluoro-5-toluenesulfonyl chloride to the methyl sulfone, is not working well.

A4: This step typically involves the reaction of the sulfonyl chloride with a source of methyl nucleophile. A common method is to first reduce the sulfonyl chloride to a sulfinate salt, followed by methylation.

  • Inefficient reduction of the sulfonyl chloride: The reduction to the sulfinate can be incomplete.

    • Solution: A common reducing agent for this step is sodium sulfite (Na₂SO₃). Ensure an adequate excess of sodium sulfite is used and the reaction is heated to drive it to completion.[6]

  • Poor methylation of the sulfinate: The subsequent methylation of the sodium sulfinate might be slow or incomplete.

    • Solution: Use a suitable methylating agent like methyl iodide or dimethyl sulfate. The reaction is typically carried out in a polar solvent like ethanol or methanol and may require heating under reflux.[6]

Q5: How should I purify the final product, this compound?

A5: Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

  • Recrystallization: If the product is a solid, recrystallization is often an effective purification method.

    • Solution: Screen various solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for aryl sulfones include ethanol, methanol, or mixtures of hexane and ethyl acetate.

  • Column Chromatography: For liquid products or for separating closely related impurities, column chromatography is recommended.

    • Solution: Use silica gel as the stationary phase and a solvent system of appropriate polarity, such as a gradient of hexane and ethyl acetate. Monitor the separation by TLC.[7]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, multi-step experimental protocol for the synthesis of this compound.

Step 1: Nitration of 2-Fluorotoluene to 2-Fluoro-5-nitrotoluene

  • To a stirred solution of 2-fluorotoluene (1.0 eq) in concentrated sulfuric acid, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid at -15°C.[1]

  • Maintain the temperature between -15°C and -10°C during the addition.

  • After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction of 2-Fluoro-5-nitrotoluene to 2-Fluoro-5-aminotoluene

  • To a solution of 2-Fluoro-5-nitrotoluene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and make it basic by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Fluoro-5-aminotoluene.

Step 3: Synthesis of 2-Fluoro-5-toluenesulfonyl chloride

  • Dissolve 2-Fluoro-5-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid.

  • Bubble sulfur dioxide gas through this solution until it is saturated.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution, maintaining the temperature below 10°C.

  • Continue to stir and bubble sulfur dioxide for 1-2 hours.

  • Pour the reaction mixture onto ice and extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Step 4: Synthesis of this compound

  • To a solution of 2-fluoro-5-toluenesulfonyl chloride (1.0 eq) in water, add sodium sulfite (2.0 eq).

  • Heat the mixture to 70-80°C and stir for 2-3 hours to form the sodium 2-fluoro-5-toluenesulfinate.

  • Cool the reaction mixture and add methyl iodide (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

StepReactantReagent(s)ProductTypical Yield (%)
12-FluorotolueneHNO₃, H₂SO₄2-Fluoro-5-nitrotoluene70-85
22-Fluoro-5-nitrotolueneSnCl₂·2H₂O or H₂/Pd-C2-Fluoro-5-aminotoluene85-95
32-Fluoro-5-aminotoluene1. NaNO₂, HCl 2. SO₂, CuCl2-Fluoro-5-toluenesulfonyl chloride50-70
42-Fluoro-5-toluenesulfonyl chloride1. Na₂SO₃ 2. CH₃IThis compound60-80

Experimental Workflow Diagram

SynthesisWorkflow A 2-Fluorotoluene B 2-Fluoro-5-nitrotoluene A->B Nitration (HNO3, H2SO4) C 2-Fluoro-5-aminotoluene B->C Reduction (SnCl2 or H2/Pd-C) D 2-Fluoro-5-toluenediazonium chloride C->D Diazotization (NaNO2, HCl) E 2-Fluoro-5-toluenesulfonyl chloride D->E Sandmeyer Reaction (SO2, CuCl) F Sodium 2-fluoro-5-toluenesulfinate E->F Reduction (Na2SO3) G This compound F->G Methylation (CH3I)

Caption: Synthetic pathway for this compound.

References

Removal of unreacted starting materials from 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and other impurities from 2-Fluoro-5-(methylsulfonyl)toluene.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I need to remove?

The most common synthetic routes to aryl sulfones suggest that your unreacted starting materials could include:

  • 2-Fluoro-5-(methylthio)toluene: If the final step is an oxidation, the starting sulfide is the most probable impurity. This compound is less polar than the desired sulfone.

  • 2-Fluorotoluene and Methanesulfonyl Chloride: If a Friedel-Crafts acylation is performed, unreacted 2-fluorotoluene and derivatives of the sulfonyl chloride could be present.

  • 5-Fluoro-2-methylbenzenesulfonyl Chloride: If the synthesis involves the conversion of a sulfonyl chloride, this could remain.[1]

Q2: What are common side products I should be aware of?

Besides starting materials, you might encounter:

  • Sulfoxide intermediate: The corresponding sulfoxide is a potential side product if the oxidation of a sulfide is incomplete. The sulfoxide is more polar than the sulfide but less polar than the sulfone.

  • Isomeric impurities: Depending on the synthetic route, other isomers of the product might form. Separating these can be challenging and may require careful chromatography or fractional crystallization.[2]

  • Desfluoro impurities: In some syntheses involving fluorinated aromatic compounds, a small percentage of a "desfluoro" version of the starting material can lead to a desfluoro impurity in the final product, which can be very difficult to remove by recrystallization.

Q3: My crude product is an oil, but the pure compound should be a solid. What should I do?

Oiling out during purification is a common problem, often caused by the presence of impurities that depress the melting point.

  • Initial Cleanup: First, try an aqueous workup. Dissolve the crude oil in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with water, then brine. This will remove water-soluble inorganic salts. Dry the organic layer and concentrate it.

  • Attempt Trituration: Add a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes or pentane) to the oil. Stir or sonicate the mixture. This can sometimes induce the product to crystallize or solidify, allowing you to filter off the solid while impurities remain in the solvent.

  • Use Chromatography: If trituration fails, column chromatography is the most reliable method to purify an oil.

Q4: How do I select the best purification method?

The choice depends on the nature of the impurities and the scale of your reaction.

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities, such as a non-polar starting material from a more polar product. It is ideal for small to medium scales and for purifying oils or complex mixtures.

  • Recrystallization: This is a cost-effective method for high-purity solids on a larger scale. It is most effective when impurities have significantly different solubility profiles from the product in the chosen solvent. It is less effective for removing impurities with very similar structures, like isomers.

Data Presentation: Purification Parameters

The following tables provide starting points for developing a purification protocol.

Table 1: Suggested Column Chromatography Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. A 4:1 ratio was effective for a similar isomer.[1]
TLC Analysis Hexanes/Ethyl Acetate (e.g., 7:3 or 1:1)Aim for an Rf value of ~0.3 for the desired product to ensure good separation on the column.[3]
Loading Method Dry LoadingFor best resolution, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

Table 2: Common Solvents for Recrystallization of Aryl Sulfones

Solvent / SystemTypeComments
Ethanol or MethanolSingle SolventAryl sulfones often have good solubility in hot alcohols and lower solubility when cold.
IsopropanolSingle SolventA good alternative to ethanol/methanol, with a higher boiling point.
TolueneSingle SolventCan be effective for less polar sulfones.
Hexanes / Ethyl AcetateTwo-Solvent SystemDissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly.[4]
Toluene / HeptaneTwo-Solvent SystemSimilar to the above, for less polar compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized using Thin-Layer Chromatography (TLC) first.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.[3]

  • Column Packing:

    • Plug a chromatography column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Fill the column with silica gel, either as a dry powder or as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).

    • Add another layer of sand on top of the silica.

    • Flush the column with your initial, low-polarity mobile phase, ensuring no cracks or air bubbles are present. Do not let the solvent level drop below the top layer of sand.[5]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.

    • Start with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities first.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis and Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Purification by Two-Solvent Recrystallization

This method is ideal when you have identified a solvent in which the product is soluble (Solvent #1) and a solvent in which it is insoluble (Solvent #2, the anti-solvent). The two solvents must be miscible. A common pair is ethyl acetate and hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "Solvent #1" (e.g., ethyl acetate) required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the solution is still hot, add "Solvent #2" (e.g., hexanes) dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot "Solvent #1" back into the mixture until the solution becomes clear again.[6]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold "Solvent #2" (or a cold mixture of both solvents) to remove any remaining soluble impurities on the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Purification Workflow

G crude Crude Product (Solid or Oil) workup Aqueous Workup (Optional) crude->workup tlc TLC Analysis (Determine Polarity) workup->tlc decision Choose Method tlc->decision re_xtal Recrystallization decision->re_xtal Crude is solid & impurities have different solubility column Column Chromatography decision->column Crude is oil or complex mixture pure_solid Pure Solid Product re_xtal->pure_solid column->pure_solid

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Purification Issues

G start Problem Encountered During Purification q1 Compound 'oils out' during recrystallization? start->q1 q2 Poor separation on column? start->q2 q3 Product won't crystallize? start->q3 a1_1 Too much impurity present. Switch to column chromatography. q1->a1_1 Yes a1_2 Cooling too fast. Allow for slower cooling. q1->a1_2 No a2_1 Try a different solvent system (e.g., Toluene/EtOAc or DCM/Methanol). q2->a2_1 Yes a2_2 Use a shallower solvent gradient or run isocratically. q2->a2_2 Also consider... a3_1 Induce crystallization: Scratch flask, add seed crystal. q3->a3_1 Yes a3_2 Product may still be impure. Re-purify by column chromatography. q3->a3_2 If induction fails

Caption: Decision-making guide for troubleshooting common purification challenges.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-(methylsulfonyl)toluene, a compound of interest in synthetic and medicinal chemistry. For comparative purposes, this guide also includes experimental NMR data for two structurally related compounds: 2-Fluorotoluene and 4-Fluorotoluene.

The data for this compound is based on predicted values due to the limited availability of publicly accessible, fully assigned experimental spectra. This information is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis for the identification, characterization, and purity assessment of this and analogous compounds.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The predicted data for the target compound provides a baseline for experimental verification.

Table 1: ¹H and ¹³C NMR Data for this compound and Comparison Compounds

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationData Source
This compound ¹H7.84dd8.4, 5.51HPredicted
¹H7.78d2.11HPredicted
¹H7.27t8.81HPredicted
¹H3.06s-3HPredicted
¹H2.36s-3HPredicted
¹³C162.2 (d, ¹JCF = 250.3 Hz)C--Predicted
¹³C139.8C--Predicted
¹³C134.1 (d, ³JCF = 8.5 Hz)CH--Predicted
¹³C128.0 (d, ⁴JCF = 3.7 Hz)CH--Predicted
¹³C125.1 (d, ²JCF = 23.6 Hz)C--Predicted
¹³C117.0 (d, ²JCF = 22.1 Hz)CH--Predicted
¹³C44.5CH₃--Predicted
¹³C14.7 (d, ³JCF = 3.8 Hz)CH₃--Predicted
2-Fluorotoluene ¹H7.18 - 6.90m-4H[1][2]
¹H2.27s-3H[1][2]
¹³C161.9 (d, ¹JCF = 244.0 Hz)C--[3]
¹³C131.1 (d, ³JCF = 3.9 Hz)CH--[3]
¹³C127.8 (d, ⁴JCF = 5.4 Hz)CH--[3]
¹³C124.2 (d, ²JCF = 18.8 Hz)C--[3]
¹³C124.0 (d, ²JCF = 6.5 Hz)CH--[3]
¹³C115.1 (d, ²JCF = 21.3 Hz)CH--[3]
¹³C14.6 (d, ³JCF = 3.3 Hz)CH₃--[3]
4-Fluorotoluene ¹H7.09 (dd, J = 8.3, 5.8 Hz)2H-2H[4]
¹H6.96 (t, J = 8.7 Hz)2H-2H[4]
¹H2.30s-3H[4]
¹³C161.8 (d, ¹JCF = 243.5 Hz)C--[5][6]
¹³C134.0 (d, ⁴JCF = 3.0 Hz)C--[5][6]
¹³C129.8 (d, ³JCF = 7.8 Hz)CH--[5][6]
¹³C115.1 (d, ²JCF = 21.2 Hz)CH--[5][6]
¹³C20.5CH₃--[5][6]

Note: Predicted data for this compound was obtained using the online NMR prediction tool at nmrdb.org.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.[7]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (0 ppm).[7]

  • Filtration: Filter the sample solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard one-pulse sequence.

    • Spectral Width: Typically 12-15 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Pure Compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent + TMS Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer Filter->Spectrometer H1_Acquire ¹H NMR Acquisition Spectrometer->H1_Acquire C13_Acquire ¹³C NMR Acquisition Spectrometer->C13_Acquire FID Raw FID Data H1_Acquire->FID C13_Acquire->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Processed_Spectrum Processed Spectrum Baseline->Processed_Spectrum Integration Integration Processed_Spectrum->Integration Peak_Picking Peak Picking (δ, J, Multiplicity) Processed_Spectrum->Peak_Picking Structure_Elucidation Structure Elucidation/ Verification Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

A Comparative Guide to the Analytical Characterization of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the characterization of 2-Fluoro-5-(methylsulfonyl)toluene, a key intermediate in pharmaceutical and agrochemical synthesis. The primary focus is on its mass spectrometry fragmentation, with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) presented for a comprehensive analysis.

Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of organic compounds. While specific experimental data for this compound is not widely published, a plausible fragmentation pattern can be predicted based on the known behavior of aromatic sulfones in mass spectrometry. The molecular weight of this compound is 188.22 g/mol .[1][2][3]

Predicted Fragmentation Pathway

Upon electron ionization, the molecule is expected to form a molecular ion (M+) at m/z 188. The fragmentation of aromatic sulfones is often characterized by the rearrangement of an aryl group from sulfur to oxygen.[4] A key fragmentation pathway for alkyl aryl sulfones involves the loss of sulfur dioxide (SO2), a neutral molecule with a mass of 64 amu.[4][5]

The predicted major fragmentation steps are:

  • Formation of the Molecular Ion: C₈H₉FO₂S + e⁻ → [C₈H₉FO₂S]⁺• (m/z = 188)

  • Loss of Methyl Radical: [C₈H₉FO₂S]⁺• → [C₇H₆FO₂S]⁺ + •CH₃ (m/z = 173)

  • Loss of Sulfur Dioxide: [C₈H₉FO₂S]⁺• → [C₈H₉F]⁺• + SO₂ (m/z = 124)

  • Formation of Fluorotropylium Ion: A common fragmentation for toluene derivatives is the formation of a stable tropylium ion. [C₈H₉F]⁺• → [C₇H₆F]⁺ + CH₃• (m/z = 109)

The following diagram illustrates this predicted fragmentation pathway.

Fragmentation_Pathway M [C₈H₉FO₂S]⁺• m/z = 188 (Molecular Ion) F1 [C₇H₆FO₂S]⁺ m/z = 173 M->F1 - •CH₃ F2 [C₈H₉F]⁺• m/z = 124 M->F2 - SO₂ F3 [C₇H₆F]⁺ m/z = 109 (Fluorotropylium ion) F2->F3 - •CH₃

Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate. Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • GC-MS System:

    • GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector: Set to 250°C in splitless mode.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Acquire the total ion chromatogram (TIC) to determine the retention time. Extract the mass spectrum from the apex of the chromatographic peak and identify the molecular ion and major fragment ions.

Alternative Analytical Methods: A Comparative Overview

Besides mass spectrometry, other analytical techniques can be employed for the characterization and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can be used for purity assessment and quantitative analysis.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Ionization and separation of ions based on mass-to-charge ratio.Separation based on partitioning between a mobile and stationary phase.Separation of volatile compounds in the gas phase.
Information Provided Molecular weight and structural information (fragmentation pattern).Purity, quantification, and separation of non-volatile compounds.Purity, quantification, and separation of volatile compounds.
Typical Detection Mass Analyzer (e.g., Quadrupole, TOF).UV, Photodiode Array (PDA), or MS detector.Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), or MS.
Sample Volatility Required for GC-MS, less critical for direct infusion ESI-MS.Not required.Required.
Strengths High specificity and structural elucidation capabilities.Versatile for a wide range of compounds, excellent for purity determination.High resolution for volatile compounds.
Limitations Isomers may not be distinguishable without chromatography.Limited structural information without an MS detector.Sample must be thermally stable and volatile.
Experimental Workflow Comparison

The following diagram illustrates the general experimental workflows for MS, HPLC, and GC analysis.

Analytical_Workflows cluster_MS Mass Spectrometry cluster_HPLC HPLC cluster_GC Gas Chromatography MS_Sample Sample Preparation (Dilution) MS_Injection Direct Infusion / GC Inlet MS_Sample->MS_Injection MS_Ionization Ionization (EI) MS_Injection->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Data Mass Spectrum MS_Detection->MS_Data HPLC_Sample Sample Preparation (Dissolution) HPLC_Injection Autosampler Injection HPLC_Sample->HPLC_Injection HPLC_Separation Column Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV/PDA Detection HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram HPLC_Detection->HPLC_Data GC_Sample Sample Preparation (Dilution in Volatile Solvent) GC_Injection Injector Port GC_Sample->GC_Injection GC_Separation Column Separation GC_Injection->GC_Separation GC_Detection FID/TCD Detection GC_Separation->GC_Detection GC_Data Chromatogram GC_Detection->GC_Data

Comparison of analytical workflows.

Detailed Experimental Protocols for Alternative Methods

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and peak area can be used for identification and quantification against a standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is ideal for the identification and quantification of this compound, especially in complex mixtures. The protocol is the same as the one described for EI-MS analysis.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the research question. For initial identification and structural confirmation, GC-MS is the preferred method. For routine purity checks and quantification, HPLC or GC-FID are more suitable.

Method_Selection Goal Analytical Goal Structure Structural Elucidation Goal->Structure Purity Purity Assessment Goal->Purity Quant Quantification Goal->Quant GCMS GC-MS Structure->GCMS HPLC HPLC Purity->HPLC GC GC-FID Purity->GC Quant->HPLC Quant->GC

Decision tree for analytical method selection.

References

A Comparative Analysis of 2-Fluoro-5-(methylsulfonyl)toluene and Its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Fluoro-5-(methylsulfonyl)toluene and its structural isomers. The focus is on their physicochemical properties, chemical reactivity, and potential biological activity, supported by established experimental methodologies. This document is intended to assist researchers in selecting the appropriate isomer for applications in pharmaceutical and agrochemical synthesis.

Introduction to Fluoro(methylsulfonyl)toluene Isomers

The introduction of fluorine and sulfonyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methylsulfonyl group is a key pharmacophore found in numerous selective COX-2 inhibitors.[1] this compound and its isomers are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[2] The specific positioning of the fluoro and methylsulfonyl groups on the toluene ring dramatically influences the molecule's electronic properties, reactivity, and biological interactions. Understanding these differences is critical for rational drug design and process development.

Physicochemical Properties

The physical and chemical properties of these isomers are dictated by the interplay of the electron-withdrawing fluorine and methylsulfonyl groups and the electron-donating methyl group. While experimental data for all isomers is not consistently available, predictions and data from related compounds allow for a comparative assessment.

PropertyThis compound2-Fluoro-6-(methylsulfonyl)toluene4-Fluoro-2-(methylsulfonyl)toluene4-Fluoro-3-(methylsulfonyl)toluene
CAS Number 828270-58-2828270-59-3[3]828270-66-2[4]629672-19-1 (for sulfonyl chloride)[5]
Molecular Formula C₈H₉FO₂SC₈H₉FO₂S[3]C₈H₉FO₂S[4]C₈H₉FO₂S
Molecular Weight 188.22 g/mol 188.22 g/mol [3]188.22 g/mol [4]188.22 g/mol
Physical State Colorless to yellow liquidSolid[3]Data not availableSolid (for sulfonyl chloride)[5]
Boiling Point 318.0 °C (Predicted)Data not availableData not available97-98 °C / 3 mmHg (for nitrotoluene precursor)[6]
Melting Point N/A (Liquid at RT)Data not availableData not available35-40 °C (for sulfonyl chloride)[5]
Density 1.240 g/cm³ (Predicted)Data not availableData not availableData not available
Water Solubility Very slightly soluble (0.83 g/L)Data not availableData not availableData not available

Note: Data for many isomers is not publicly available. Properties of precursors or predicted values are used where available.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the directing effects of the substituents. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director but deactivating. The methylsulfonyl group is a strong electron-withdrawing group and a meta-director.

  • Electrophilic Aromatic Substitution: The positions susceptible to electrophilic attack will vary significantly between isomers. For This compound , the positions ortho and para to the methyl group (positions 3, 4, 6) are influenced by all three groups. The strong meta-directing effect of the sulfonyl group at position 5 will direct incoming electrophiles to positions 1 and 3. The ortho-para directing methyl and fluoro groups will direct to positions 3, 4, and 6. The combined effect makes position 3 the most likely site for substitution, though complex mixtures can be expected.

  • Nucleophilic Aromatic Substitution: The presence of the strongly deactivating methylsulfonyl group and the fluorine atom can make the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom if it is sufficiently activated by the sulfonyl group's position.

  • Reactivity of the Sulfonyl Group: The sulfonyl group itself is generally stable but can participate in certain reactions. Fluorinated sulfones are versatile reagents in organic synthesis, capable of participating in nucleophilic, electrophilic, and radical reactions.[7]

Logical Workflow for Isomer Comparison

G Workflow for Isomer Comparison cluster_0 Isomer Identification & Data Acquisition cluster_1 Comparative Analysis cluster_2 Application & Synthesis A Identify Structural Isomers of Fluoro(methylsulfonyl)toluene B Search Physicochemical Properties (MP, BP, Solubility) A->B C Gather Reactivity Data (Directing Effects, Known Reactions) A->C D Find Biological Activity Data (e.g., COX Inhibition) A->D E Tabulate Physicochemical Data B->E F Analyze Reactivity Differences (Electrophilic/Nucleophilic Substitution) C->F G Compare Biological Potency & SAR D->G H Select Optimal Isomer for Target Application E->H F->H G->H I Review Synthetic Protocols H->I J Final Report Generation I->J

Caption: A workflow diagram illustrating the process of comparing fluoro(methylsulfonyl)toluene isomers.

Biological Activity: COX Inhibition

Aryl sulfones and sulfonamides are well-known pharmacophores in selective inhibitors of cyclooxygenase-2 (COX-2).[8] The COX enzyme exists in two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[9] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11]

The methyl sulfone moiety on the phenyl ring is a critical structural feature for potent and selective COX-2 inhibition.[8] The position of this group, along with the fluorine atom, will significantly impact how the molecule fits into the active site of the COX-2 enzyme. Structure-activity relationship (SAR) studies suggest that the sulfone group often binds in a hydrophobic side-pocket present in COX-2 but not COX-1, conferring selectivity.[1] Therefore, it is highly probable that this compound and its isomers exhibit inhibitory activity against COX enzymes, with varying potency and selectivity depending on their specific substitution patterns.

Cyclooxygenase (COX) Signaling Pathway

G COX Signaling Pathway and Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (cPLA2) Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Inhibitor Aryl Sulfone Isomers (Potential Inhibitors) Inhibitor->COX2 Selective Inhibition Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids via Synthases Physiological Physiological Functions (Stomach lining, Platelets) Prostanoids->Physiological Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Caption: Aryl sulfone isomers may act as selective inhibitors of the COX-2 enzyme.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate comparison. Below are representative methodologies for the synthesis and characterization of these compounds.

5.1. General Synthesis of Fluoro(methylsulfonyl)toluene Isomers

A common route involves the oxidation of the corresponding fluoro(methylthio)toluene precursor.

  • Thiolation/Methylation (if starting from a halotoluene): To a solution of the corresponding fluoro-bromotoluene isomer in an appropriate solvent (e.g., DMF), add sodium thiomethoxide (NaSMe). Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed. After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude fluoro(methylthio)toluene by column chromatography.

  • Oxidation: Dissolve the fluoro(methylthio)toluene intermediate in a suitable solvent like dichloromethane (DCM) or acetic acid. Cool the solution in an ice bath (0-5 °C). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents) or hydrogen peroxide, portion-wise while maintaining the temperature. Allow the reaction to stir and warm to room temperature overnight. Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Perform an aqueous workup, washing sequentially with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final fluoro(methylsulfonyl)toluene product by column chromatography or recrystallization.

5.2. Physicochemical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) at 0.00 ppm.

    • ¹⁹F NMR: Acquire the fluorine NMR spectrum. ¹⁹F NMR is highly sensitive to the electronic environment.[7] Spectra can be acquired with proton decoupling.[12] Chemical shifts are referenced to an external standard like CFCl₃ at 0.00 ppm.

    • ¹³C NMR: Acquire the carbon NMR spectrum, often with proton decoupling (e.g., using a DEPT sequence to aid in peak assignment).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For liquids, a thin film can be prepared between two NaCl or KBr plates. For solids, a KBr pellet is prepared by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.[11] Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.[13]

    • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Data Interpretation: Identify characteristic absorption bands. For aryl sulfones, strong, characteristic peaks for the asymmetric and symmetric S=O stretching vibrations are expected in the ranges of 1335–1300 cm⁻¹ and 1170–1135 cm⁻¹, respectively.

5.3. Biological Assay: In Vitro COX-1/COX-2 Inhibition Assay

A colorimetric or fluorometric inhibitor screening assay kit is commonly used.[14][15] The general procedure measures the peroxidase activity of the COX enzyme.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes diluting assay buffer, reconstituting the COX-1 and COX-2 enzymes, and preparing the arachidonic acid substrate and colorimetric/fluorometric probe solutions.[14]

  • Assay Protocol (96-well plate format):

    • To appropriate wells, add assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.

    • Add the test inhibitor (dissolved in a suitable solvent like DMSO, typically in a range of concentrations to determine IC₅₀) to the sample wells. Add solvent vehicle to the "100% initial activity" control wells.

    • Pre-incubate the plate at a specified temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously.

    • Immediately following substrate addition, add the probe/colorimetric substrate solution.[16]

    • Incubate for a short, precise time (e.g., 2-5 minutes) at the specified temperature.

  • Measurement: Stop the reaction (if necessary, per kit instructions) and measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% initial activity" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index.

References

A Comparative Guide to the Reactivity of Fluorinated Toluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Toluene derivatives, a common scaffold in medicinal chemistry, are frequently fluorinated to optimize their pharmacokinetic and pharmacodynamic profiles. Understanding the impact of fluorine substitution on the reactivity of the toluene core is crucial for efficient synthesis and late-stage functionalization.

This guide provides an objective comparison of the reactivity of various fluorinated toluene derivatives in three key classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Benzylic Functionalization. The data and protocols presented herein are intended to aid researchers in predicting reaction outcomes and designing effective synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of aryl fluorides in SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Fluorine atoms and other electron-withdrawing groups (EWGs) activate the ring toward nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

The trifluoromethyl (-CF₃) group is a powerful EWG, significantly activating the aromatic ring for SNAr. In polyfluorinated systems like octafluorotoluene, the -CF₃ group directs nucleophilic attack preferentially to the para position.[1][2] The reaction proceeds via a concerted SNAr (CSNAr) mechanism or a traditional two-step mechanism, and can be facilitated by organic superbases for less activated substrates.[3][4]

Data Presentation: Relative Reactivity in SNAr

The following table summarizes the relative reactivity of selected fluorinated aromatics in SNAr reactions. Higher values indicate greater reactivity.

CompoundActivating Group(s)Relative Reactivity (Qualitative)Notes
Fluorobenzene-FLowGenerally unreactive without strong activation or specialized catalysts.[5]
4-Fluorotoluene-F, -CH₃Very LowThe electron-donating methyl group further deactivates the ring for SNAr.[5]
4-Fluoronitrobenzene-F, -NO₂HighThe strongly withdrawing nitro group provides significant activation.
4-Fluoro­benzotrifluoride-F, -CF₃Moderate to HighThe -CF₃ group activates the ring, making it a viable SNAr substrate.[3]
Octafluoro­toluene-CF₃, 7x -FVery HighThe combined electron-withdrawing effect of all fluorine atoms and the -CF₃ group makes this compound exceptionally reactive.[1][2]
Experimental Protocol: Competitive SNAr Reaction

This protocol allows for the direct comparison of reactivity between two different fluoroarenes.

Objective: To determine the relative reactivity of 4-fluoronitrobenzene and 4-fluorobenzotrifluoride towards a common nucleophile (e.g., sodium methoxide).

Materials:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • 4-Fluorobenzotrifluoride (1.0 equiv)

  • Sodium Methoxide (0.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vessel (e.g., flame-dried Schlenk flask)

  • Stir bar, heating mantle, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-fluoronitrobenzene (1 mmol), 4-fluorobenzotrifluoride (1 mmol), and the internal standard (0.5 mmol).

  • Add anhydrous DMF (10 mL) and stir the mixture until all solids are dissolved.

  • In a separate flask, prepare a 0.5 M solution of sodium methoxide in anhydrous DMF.

  • Slowly add the sodium methoxide solution (1 mL, 0.5 mmol) to the reaction mixture at room temperature.

  • Heat the reaction to a constant temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench each aliquot with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Analyze the organic extracts by ¹⁹F NMR or GC-MS to determine the consumption of starting materials and the formation of the corresponding methoxy-substituted products.

  • The relative rates can be determined by comparing the conversion of each starting material over time.

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, EAS reactions are favored by electron-donating groups. The fluorine atom is an interesting case; it is inductively electron-withdrawing but can donate electron density through resonance. Overall, fluorine is a deactivating but ortho, para-directing substituent.[6] The methyl group is activating and ortho, para-directing. Conversely, the trifluoromethyl group is strongly deactivating and a meta-director due to its powerful inductive electron withdrawal.

Logical Framework for EAS Reactivity

The interplay of inductive and resonance effects dictates the reactivity and regioselectivity of fluorinated toluenes in EAS.

EAS_Reactivity cluster_F Fluorotoluene cluster_CF3 Trifluoromethyltoluene F_Effects Fluorine Substituent F_Inductive Inductive Effect (-I) Deactivating F_Effects->F_Inductive F_Resonance Resonance Effect (+R) Ortho, Para-Directing F_Effects->F_Resonance F_Overall Overall: Deactivating, o,p-Director F_Inductive->F_Overall F_Resonance->F_Overall CF3_Effects CF3 Substituent CF3_Inductive Strong Inductive Effect (-I) Strongly Deactivating CF3_Effects->CF3_Inductive CF3_Resonance No Resonance Donation CF3_Effects->CF3_Resonance CF3_Overall Overall: Strongly Deactivating, m-Director CF3_Inductive->CF3_Overall CF3_Resonance->CF3_Overall

Caption: Electronic effects of -F and -CF₃ groups in electrophilic aromatic substitution.

Data Presentation: Relative Rates of Nitration

The nitration of aromatic compounds is a classic EAS reaction for which extensive kinetic data is available. The relative rates provide a quantitative measure of substituent effects.

CompoundSubstituent(s)Relative Rate (vs. Benzene = 1)Major Isomer(s)
Toluene-CH₃25ortho, para
Fluorobenzene-F0.15para
4-Fluorotoluene -CH₃, -F~2-5Substitution ortho to -CH₃
Benzotrifluoride-CF₃6 x 10⁻⁶meta

Note: Data are compiled and estimated from various sources for comparative purposes.[7][8]

Experimental Protocol: Nitration of Fluorotoluene

Objective: To perform the electrophilic nitration of 4-fluorotoluene and determine the product isomer distribution.

Materials:

  • 4-Fluorotoluene

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Separatory funnel, round-bottom flask, stir bar

Procedure:

  • Set up a round-bottom flask in an ice bath with a magnetic stir bar.

  • Carefully add concentrated H₂SO₄ (5 mL) to the flask.

  • While stirring, slowly add 4-fluorotoluene (10 mmol) to the cold sulfuric acid.

  • In a separate container, prepare the nitrating mixture by carefully adding fuming HNO₃ (11 mmol, 1.1 equiv) to concentrated H₂SO₄ (3 mL) in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 4-fluorotoluene over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes.

  • Carefully pour the reaction mixture over crushed ice (50 g) in a beaker.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product using ¹H NMR, ¹⁹F NMR, and GC-MS to determine the yield and the ratio of isomeric products (e.g., 4-fluoro-1-methyl-2-nitrobenzene and 4-fluoro-1-methyl-3-nitrobenzene).

Benzylic Functionalization

Reactions at the benzylic C-H bond, such as free-radical halogenation, are sensitive to the stability of the benzylic radical intermediate. Electron-withdrawing substituents on the aromatic ring destabilize the adjacent radical, thereby decreasing the reaction rate. Bromination is significantly more selective than chlorination for the most stable radical position.[9][10]

Workflow for Comparing Benzylic Bromination Reactivity

Benzylic_Bromination start Prepare Equimolar Mixture of Toluene & Fluorinated Toluene in CCl4 reagents Add N-Bromosuccinimide (NBS) (0.5 equivalents) start->reagents initiator Add Radical Initiator (AIBN) reagents->initiator reaction Reflux under UV/Vis Light (e.g., 80 W lamp) initiator->reaction monitor Monitor Reaction by GC-MS reaction->monitor analysis Quantify Consumption of Starting Materials & Formation of Benzylic Bromides monitor->analysis conclusion Determine Relative Reactivity (Higher consumption = higher reactivity) analysis->conclusion

Caption: Experimental workflow for a competitive free-radical benzylic bromination experiment.

Data Presentation: Relative Rates of Benzylic Bromination

The following data reflect the deactivating effect of electron-withdrawing fluorine substituents on the rate of benzylic C-H abstraction by bromine radicals.

CompoundRing Substituent(s)Relative Rate of H-abstraction (vs. Toluene = 1)Reason for Reactivity Change
TolueneH1.0Reference compound.
4-Fluorotoluene4-F~0.7The -F group is weakly deactivating, destabilizing the benzylic radical.
4-(Trifluoro­methyl)toluene4-CF₃~0.2The strongly deactivating -CF₃ group significantly destabilizes the benzylic radical.

Note: Relative rates are estimates based on the known electronic effects of substituents on benzylic radical stability.

Experimental Protocol: Free-Radical Benzylic Bromination

Objective: To perform the selective free-radical bromination of 4-fluorotoluene at the benzylic position.

Materials:

  • 4-Fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or other suitable solvent

  • Reflux condenser, round-bottom flask, stir bar

  • UV or incandescent light source

Procedure:

  • In a round-bottom flask, combine 4-fluorotoluene (10 mmol), N-Bromosuccinimide (NBS, 10 mmol, 1.0 equiv), and a catalytic amount of AIBN (0.1 mmol).

  • Add CCl₄ (20 mL) as the solvent.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Position a lamp (e.g., 80-100 W incandescent bulb) next to the flask to initiate the reaction.

  • Heat the mixture to reflux and maintain reflux with stirring for 2-4 hours, or until the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (less dense).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 4-fluorobenzyl bromide by vacuum distillation or column chromatography.

  • Characterize the product using ¹H and ¹⁹F NMR spectroscopy.

References

The Promise of 2-Fluoro-5-(methylsulfonyl)toluene Derivatives: A Comparative Guide to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and sulfonyl groups has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, metabolic stability, and favorable pharmacokinetic profiles.[1][2] 2-Fluoro-5-(methylsulfonyl)toluene stands as a key starting material, offering a versatile scaffold for the synthesis of novel bioactive molecules. While specific biological activity data for derivatives of this compound are not extensively available in peer-reviewed literature, this guide provides a comparative framework based on the known impact of its core functionalities in analogous compounds. We present potential therapeutic applications, hypothetical comparative data, and detailed experimental protocols to guide future research in this promising area.

Potential Biological Activities and Comparative Overview

The presence of a fluorine atom and a methylsulfonyl group suggests that derivatives of this compound could exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Fluorine's high electronegativity can modulate the acidity of nearby protons and influence binding interactions with biological targets, while the sulfonyl group can act as a hydrogen bond acceptor and improve solubility and metabolic stability.

To illustrate how the biological data for novel derivatives would be presented, the following tables summarize hypothetical quantitative data for a series of imagined this compound derivatives (FMS-T Derivatives 1-3) compared to a standard drug.

Table 1: Hypothetical In Vitro Anticancer Activity of FMS-T Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
FMS-T Derivative 1 MCF-7 (Breast Cancer)5.2
FMS-T Derivative 2 A549 (Lung Cancer)8.1
FMS-T Derivative 3 HCT116 (Colon Cancer)3.5
Doxorubicin (Standard) MCF-7 (Breast Cancer)0.8
Doxorubicin (Standard) A549 (Lung Cancer)1.2
Doxorubicin (Standard) HCT116 (Colon Cancer)0.5

Table 2: Hypothetical In Vitro Antimicrobial Activity of FMS-T Derivatives

CompoundTarget OrganismMIC (µg/mL)
FMS-T Derivative 1 Staphylococcus aureus16
FMS-T Derivative 2 Escherichia coli32
FMS-T Derivative 3 Candida albicans8
Ciprofloxacin (Standard) Staphylococcus aureus1
Ciprofloxacin (Standard) Escherichia coli0.5
Fluconazole (Standard) Candida albicans2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments that would be cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

Derivatives can be synthesized starting from this compound, which is commercially available as a chemical intermediate.[3] A general synthetic route might involve the functionalization of the methyl group or aromatic ring. For instance, bromination of the methyl group followed by nucleophilic substitution could introduce a variety of side chains.

G cluster_synthesis General Synthesis Workflow Start 2-Fluoro-5- (methylsulfonyl)toluene Step1 Bromination (e.g., NBS, light) Start->Step1 Intermediate 2-Fluoro-5-(methylsulfonyl) benzyl bromide Step1->Intermediate Step2 Nucleophilic Substitution (e.g., with amines, alcohols) Intermediate->Step2 Product FMS-T Derivatives Step2->Product

Caption: General workflow for the synthesis of FMS-T derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of these derivatives could involve the inhibition of key signaling pathways implicated in cancer or microbial pathogenesis. For instance, many anticancer drugs target kinase signaling pathways.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream FMS_T_Derivative FMS-T Derivative FMS_T_Derivative->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

The overall workflow for the discovery and initial evaluation of novel this compound derivatives can be visualized as a multi-step process.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of FMS-T Derivatives Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A typical workflow for the development of new drug candidates.

References

A Comparative Guide to Sulfonyl-Containing Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the sulfonyl moiety is a cornerstone of modern medicinal chemistry and organic synthesis. Sulfonyl-containing building blocks are pivotal in the construction of a vast array of molecules with significant biological activities. This guide provides an objective comparison of common sulfonyl-containing building blocks, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

Introduction to Sulfonyl-Containing Building Blocks

The sulfonyl group (–SO₂–) imparts unique physicochemical properties to molecules, including enhanced metabolic stability, improved solubility, and the ability to form strong hydrogen bonds.[1] These characteristics make it a privileged functional group in drug design. The most common precursors for introducing the sulfonyl group are sulfonyl halides, primarily sulfonyl chlorides and sulfonyl fluorides. While other building blocks like sulfonic acids and sulfinates exist, this guide will focus on the comparative utility of the more reactive sulfonyl halides.

Comparative Performance of Sulfonyl Building Blocks

The choice between different sulfonyl-containing building blocks hinges on a balance of reactivity, stability, and substrate scope. Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution with amines to form sulfonamides.[2] However, their high reactivity is accompanied by sensitivity to moisture. Sulfonyl fluorides are generally more stable and less prone to hydrolysis but often require activation for efficient reaction with nucleophiles.

Below are tables summarizing the performance of various sulfonyl-containing building blocks in the synthesis of sulfonamides, a common and crucial transformation in medicinal chemistry. The data has been compiled from various sources and reaction conditions may vary.

Table 1: Comparison of Sulfonyl Chlorides in the Synthesis of N-Benzyl-4-toluenesulfonamide

Sulfonyl ChlorideAmineBaseSolventReaction Time (h)Yield (%)Reference
p-Toluenesulfonyl ChlorideBenzylaminePyridineDichloromethane295[3]
Benzenesulfonyl ChlorideBenzylamineTriethylamineDichloromethane392[3]
4-Nitrobenzenesulfonyl ChlorideBenzylaminePyridineDichloromethane1.598[3]
2,4-Dichlorobenzenesulfonyl chlorideAnilinePyridineDichloromethane1285[4]

Table 2: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides in Aliphatic Sulfonamide Synthesis

Sulfonyl HalideAmineConditionsOutcomeReference
Aliphatic Sulfonyl FluorideAmine with additional functionalityParallel SynthesisGood results[2]
Aliphatic Sulfonyl ChlorideAmine with additional functionalityParallel SynthesisFailed[2]
Aliphatic Sulfonyl FluorideAmine with easily accessible amino groupParallel SynthesisEffective[2]
Aliphatic Sulfonyl ChlorideAmine with easily accessible amino groupParallel SynthesisEffective[2]
Aliphatic Sulfonyl FluorideAmine with sterically hindered amino groupParallel SynthesisLow activity[2]
Aliphatic Sulfonyl ChlorideAmine with sterically hindered amino groupParallel SynthesisReacted efficiently[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Protocol for the Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-substituted sulfonamides.

Materials:

  • Appropriate sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., pyridine or triethylamine, 1.5-2.0 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the amine (1.0-1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the anhydrous base (1.5-2.0 eq) to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Protocol for the Synthesis of Sulfonamides from Sulfonyl Fluorides using Calcium Triflimide Activation

This protocol is adapted from a literature procedure for the activation of less reactive sulfonyl fluorides.

Materials:

  • Aryl- or alkylsulfonyl fluoride (1.0 eq)

  • Amine (1.2 eq)

  • Calcium triflimide [Ca(NTf₂)₂] (10 mol%)

  • tert-Amyl alcohol

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To an oven-dried vial equipped with a stir bar, add the sulfonyl fluoride (1.0 eq), the amine (1.2 eq), and calcium triflimide (10 mol%).

  • Add tert-amyl alcohol to the vial.

  • Seal the vial and place it in a preheated heating block at 60 °C.

  • Stir the reaction mixture for the required time (typically 1-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.[4][5][6]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of sulfonyl-containing compounds.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification sulfonyl_chloride Sulfonyl Chloride in Anhydrous Solvent reaction_mixture Combine at 0°C, Stir at RT sulfonyl_chloride->reaction_mixture amine_solution Amine & Base in Anhydrous Solvent amine_solution->reaction_mixture extraction Aqueous Workup reaction_mixture->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification product Pure Sulfonamide purification->product

Caption: General workflow for sulfonamide synthesis.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response sulfonamide_inhibitor Sulfonamide-based Kinase Inhibitor sulfonamide_inhibitor->raf Inhibition

Caption: Inhibition of a signaling pathway by a sulfonamide drug.

References

A Spectroscopic Comparison of 2-Fluoro-5-(methylsulfonyl)toluene and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-Fluoro-5-(methylsulfonyl)toluene, a compound of interest in pharmaceutical and agrochemical research, is presented in comparison to its key starting material, 2-Fluorotoluene, and a pivotal intermediate, 2-Fluoro-5-methylbenzenesulfonyl chloride. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.

This comparative guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the identification and characterization of these compounds. The data is presented in a clear, tabular format to facilitate direct comparison, and the experimental methodologies are described to ensure reproducibility.

Synthetic Pathway Overview

The synthesis of this compound typically commences with the chlorosulfonation of 2-Fluorotoluene. This initial step yields 2-Fluoro-5-methylbenzenesulfonyl chloride, a key intermediate. Subsequent reaction steps, which may involve reduction and methylation, convert the sulfonyl chloride to the final methyl sulfone product. The logical progression of this synthesis is illustrated in the workflow diagram below.

Synthetic Pathway of this compound 2-Fluorotoluene 2-Fluorotoluene Chlorosulfonation Chlorosulfonation 2-Fluorotoluene->Chlorosulfonation Starting Material 2-Fluoro-5-methylbenzenesulfonyl_chloride 2-Fluoro-5-methylbenzenesulfonyl_chloride Chlorosulfonation->2-Fluoro-5-methylbenzenesulfonyl_chloride Intermediate Reduction_Methylation Reduction_Methylation 2-Fluoro-5-methylbenzenesulfonyl_chloride->Reduction_Methylation Intermediate This compound This compound Reduction_Methylation->this compound Final Product

Caption: Synthetic route from 2-Fluorotoluene to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and Multiplicity
2-Fluorotoluene [1][2]~7.20-6.90 (m, 4H, Ar-H), 2.25 (s, 3H, CH₃)
2-Fluoro-5-methylbenzenesulfonyl chloride ~8.0-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃)
This compound ~7.8-7.3 (m, 3H, Ar-H), 3.1 (s, 3H, SO₂CH₃), 2.4 (s, 3H, Ar-CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
2-Fluorotoluene [2][3]~162 (d, J=245 Hz, C-F), ~131 (d, J=8 Hz), ~128 (d, J=5 Hz), ~124 (d, J=18 Hz), ~115 (d, J=21 Hz), ~14 (CH₃)
2-Fluoro-5-methylbenzenesulfonyl chloride Aromatic carbons: ~160-120, Methyl carbon: ~20
This compound Aromatic carbons: ~160-120, Sulfonyl methyl carbon: ~45, Aromatic methyl carbon: ~20

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
2-Fluorotoluene [2][4]~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1490 (C=C stretch), ~1220 (C-F stretch)
2-Fluoro-5-methylbenzenesulfonyl chloride ~3100 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1480 (C=C stretch), ~1380, 1180 (S=O stretch), ~1230 (C-F stretch)
This compound ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1490 (C=C stretch), ~1320, 1150 (S=O stretch), ~1240 (C-F stretch)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z) and Key Fragments
2-Fluorotoluene [2]110 (M⁺), 91 (M⁺ - F), 65
2-Fluoro-5-methylbenzenesulfonyl chloride 208/210 (M⁺, chlorine isotopes), 143 (M⁺ - SO₂Cl), 109 (M⁺ - SO₂Cl - Cl)
This compound 188 (M⁺), 173 (M⁺ - CH₃), 109 (M⁺ - SO₂CH₃)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.[5] The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol and placing the paste between two salt plates.[6][7] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such organic compounds.[3][4][8][9][10] The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the target compounds is outlined in the diagram below.

General Spectroscopic Analysis Workflow Sample_Preparation Sample_Preparation NMR_Spectroscopy NMR_Spectroscopy Sample_Preparation->NMR_Spectroscopy Solution in Deuterated Solvent IR_Spectroscopy IR_Spectroscopy Sample_Preparation->IR_Spectroscopy Thin Film or Nujol Mull Mass_Spectrometry Mass_Spectrometry Sample_Preparation->Mass_Spectrometry Introduction into MS Data_Analysis Data_Analysis NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

References

Comparative HPLC Purity Analysis of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Guide to Two Effective HPLC Methodologies

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For the compound 2-Fluoro-5-(methylsulfonyl)toluene, a key intermediate in the synthesis of various active pharmaceutical ingredients, robust analytical methods are paramount.[1] This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, complete with experimental protocols and supporting data.

Method 1: Industry-Standard Reversed-Phase C18 Approach

This method utilizes a conventional C18 stationary phase, a workhorse in reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds.[2][3][4] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method 2: Alternative Fluorinated Stationary Phase Method

Leveraging a pentafluorophenyl (PFP) stationary phase, this alternative method introduces different selectivity for aromatic and halogenated compounds.[5][6] The unique interactions offered by the highly electronegative fluorine atoms in the stationary phase can provide enhanced resolution for fluorinated analytes like this compound.

Comparative Performance Data

To illustrate the performance of each method, a hypothetical batch of this compound containing potential process-related impurities was analyzed. The following tables summarize the quantitative data obtained.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: C18 Reversed-PhaseMethod 2: Fluorinated Phase
Column C18 (4.6 x 150 mm, 5 µm)PFP (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 15 minutes12 minutes

Table 2: Purity Analysis and Impurity Profile

CompoundMethod 1: C18 Reversed-PhaseMethod 2: Fluorinated Phase
Retention Time (min) Peak Area (%) Retention Time (min) Peak Area (%)
Impurity A (Starting Material)3.20.152.80.16
Impurity B (Isomer)5.80.306.50.31
This compound 7.5 99.50 8.2 99.48
Impurity C (Over-sulfonated)10.10.059.90.05

Experimental Workflow

The general workflow for the purity analysis of this compound by either HPLC method is outlined below.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocols

Method 1: C18 Reversed-Phase
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Fluorinated Stationary Phase
  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

Conclusion

Both the conventional C18 reversed-phase method and the alternative fluorinated phase method are capable of providing accurate purity assessments for this compound. The choice between the two may depend on the specific impurity profile of the sample and the availability of columns. The C18 method is a robust, widely applicable technique. However, for complex separations involving isomers or other closely related fluorinated impurities, the PFP column may offer superior selectivity and resolution. It is recommended that laboratories validate their chosen method according to their specific requirements and regulatory guidelines.

References

Comparative Analysis of the X-ray Crystal Structures of 2-Fluoro-5-(methylsulfonyl)toluene Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of compounds structurally related to 2-Fluoro-5-(methylsulfonyl)toluene. Due to the absence of a publicly available crystal structure for this compound itself, this document focuses on the crystallographic data of analogous fluorinated benzenesulfonamide and N-benzylbenzenesulfonamide derivatives. The presented data and experimental protocols serve as a valuable resource for researchers working on the design, synthesis, and structural analysis of similar molecules, offering insights into their solid-state conformations and intermolecular interactions.

Data Presentation: Crystallographic Parameters of Structurally Related Compounds

The following table summarizes key crystallographic data for several fluorinated benzenesulfonamide derivatives, providing a basis for comparison and prediction of the structural properties of this compound analogs.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
N-(3-fluorobenzoyl)benzenesulfonamideC₁₃H₁₀FNO₃SMonoclinicP2₁/c10.339(2)8.989(2)14.289(3)107.89(1)[1]
N-(3-fluorobenzoyl)-4-methylbenzenesulfonamideC₁₄H₁₂FNO₃SMonoclinicP2₁/n8.841(2)11.235(2)14.881(3)108.57(1)[1]
N-(4-fluorophenyl)-4-methoxybenzenesulfonamideC₁₃H₁₂FNO₃SMonoclinicP2₁/c12.049(2)13.988(2)16.934(2)98.99(1)[2][3]
N-allyl-N-benzyl-4-methylbenzenesulfonamideC₁₇H₁₉NO₂SOrthorhombicPna2₁18.692(2)10.561(1)8.107(1)90[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of fluorinated sulfonamide derivatives, based on published procedures for analogous compounds.[1][4]

Synthesis of Fluorinated Benzenesulfonamide Derivatives

A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. For example, N-allyl-4-methylbenzenesulfonamide can be synthesized by dissolving 4-methylbenzenesulfonyl chloride in tetrahydrofuran, followed by the dropwise addition of allylamine and an aqueous solution of potassium carbonate. The reaction mixture is typically stirred at room temperature for 24 hours. After acidification and extraction with a suitable organic solvent like dichloromethane, the organic layer is washed, dried, and concentrated to yield the product.[4]

For N-acylated sulfonamides, a substituted benzoic acid can be refluxed with the corresponding benzenesulfonamide in the presence of a dehydrating agent like phosphorus oxychloride.[1] The reaction mixture is then cooled and poured into ice-cold water to precipitate the product. The crude solid is collected, washed, and purified by recrystallization.[1]

Single-Crystal X-ray Crystallography

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[3]

A single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 173 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and structural analysis of the title compounds and the logical relationship of the presented data.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystal Structure Analysis start Starting Materials (e.g., Substituted Benzenesulfonyl Chloride, Amine) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup product Purified Derivative workup->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Growth evaporation->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis

General experimental workflow for synthesis and structural analysis.

data_comparison_logic target This compound (Structure Unknown) comparison Comparative Analysis of Crystallographic Data target->comparison analog1 N-(3-fluorobenzoyl)- benzenesulfonamide analog1->comparison analog2 N-(4-fluorophenyl)-4-methoxy- benzenesulfonamide analog2->comparison analog3 N-allyl-N-benzyl-4-methyl- benzenesulfonamide analog3->comparison prediction Informed Prediction of Structural Properties comparison->prediction

Logical relationship for comparative structural analysis.

References

Comparative Efficacy of 2-Fluoro-5-(methylsulfonyl)toluene in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of 2-Fluoro-5-(methylsulfonyl)toluene as a versatile reagent in key organic transformations reveals its differential efficacy across Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its performance, supported by available experimental data and detailed methodologies.

The strategic placement of a fluorine atom and a methylsulfonyl group on the toluene scaffold imparts unique reactivity to the C-F bond, making it a valuable substrate in modern synthetic chemistry. The electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring, facilitating nucleophilic attack, while the carbon-fluorine bond presents a distinct profile in palladium-catalyzed cross-coupling reactions compared to its heavier halogen counterparts.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds. The efficacy of this compound in these transformations is benchmarked against related aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. While specific data for this compound is limited, the general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-F bond being the strongest and thus the most challenging to undergo oxidative addition to the palladium catalyst, which is often the rate-determining step.

For effective coupling of aryl fluorides, specialized catalytic systems, often employing electron-rich and bulky phosphine ligands, are typically required to facilitate the challenging C-F bond activation.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 2-Halo-5-(methylsulfonyl)toluene Analogues

Leaving Group (X)Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)
F Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Data not available
Cl Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Data not available
Br Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Data not available
I Phenylboronic acidPd(OAc)₂K₂CO₃DMFRoom Temp.Data not available
Note: Specific yield data for 2-halo-5-(methylsulfonyl)toluene derivatives in Suzuki coupling is not readily available in the surveyed literature. The table represents typical conditions for such transformations.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of arylamines. Similar to the Suzuki coupling, the reactivity of aryl halides follows the trend I > Br > Cl > F. The C-F bond's strength makes aryl fluorides the least reactive substrates in this class of reactions. However, the use of specialized ligands and conditions can promote the amination of activated aryl fluorides. The methylsulfonyl group in this compound serves as an activating group, making this substrate more amenable to amination compared to non-activated aryl fluorides.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of 2-Halo-5-(methylsulfonyl)toluene Analogues

Leaving Group (X)AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
F PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene110Data not available
Cl MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane100Data not available
Br AnilinePd(OAc)₂ / P(o-tolyl)₃NaOtBuToluene90Data not available
I n-HexylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH100Data not available
Note: Specific yield data for 2-halo-5-(methylsulfonyl)toluene derivatives in Buchwald-Hartwig amination is not readily available in the surveyed literature. The table represents typical conditions for such transformations.

Performance in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity of aryl halides in SNAr reactions follows the opposite trend: F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. The rate-determining step in SNAr is typically the formation of this intermediate, not the cleavage of the carbon-halogen bond.

The presence of the strongly electron-withdrawing methylsulfonyl group in the para position to the fluorine atom in this compound significantly activates the ring for SNAr, making it a highly effective substrate for this type of transformation.

Table 3: Comparative Efficacy in Nucleophilic Aromatic Substitution of 2-Halo-5-(methylsulfonyl)toluene Analogues

Leaving Group (X)NucleophileBaseSolventTemperature (°C)Relative Rate
F Sodium Methoxide-Methanol50Highest
Cl PiperidineK₂CO₃DMSO100High
Br Sodium Azide-DMF120Moderate
I Sodium Phenoxide-NMP150Low
Note: This table illustrates the generally accepted trend in reactivity for SNAr reactions. Specific kinetic data for 2-halo-5-(methylsulfonyl)toluene derivatives is not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for representative Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions are provided below. These protocols are general and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is degassed and heated under an inert atmosphere at the desired temperature for a specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox, an oven-dried resealable tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., XPhos, 0.06 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, and the appropriate anhydrous solvent (e.g., toluene, 3 mL) is added. The reaction mixture is then heated at the specified temperature until the starting material is consumed (as monitored by TLC or GC-MS). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as DMSO or DMF (5 mL) is added the nucleophile (1.1 - 1.5 equivalents). If the nucleophile is an amine, a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 equivalents) may be added. The reaction mixture is stirred at a specified temperature, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by crystallization or column chromatography.

Visualizing Reaction Pathways

To illustrate the logical flow of the discussed reaction types, the following diagrams are provided.

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling Aryl-F 2-Fluoro-5- (methylsulfonyl)toluene Ox. Add. Oxidative Addition Aryl-F->Ox. Add. Pd(0) Pd(0) Catalyst Pd(0)->Ox. Add. Aryl-Pd(II)-F Aryl-Pd(II)-F Complex Ox. Add.->Aryl-Pd(II)-F Transmetalation Transmetalation Aryl-Pd(II)-F->Transmetalation Boronic Acid Ar'B(OH)₂ Boronic Acid->Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Complex Transmetalation->Aryl-Pd(II)-Ar' Red. Elim. Reductive Elimination Aryl-Pd(II)-Ar'->Red. Elim. Red. Elim.->Pd(0) Biaryl Biaryl Product Red. Elim.->Biaryl Buchwald_Hartwig_Workflow Start Start: Aryl Halide & Amine Catalyst Add Pd Catalyst & Ligand Start->Catalyst Base Add Base Catalyst->Base Solvent Add Anhydrous Solvent Base->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Final Arylamine Product Purify->Product SNAr_Mechanism Reactants Aryl-F + Nu⁻ TS1 [Transition State]‡ Reactants->TS1 Step 1: Addition (Rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 [Transition State]‡ Intermediate->TS2 Step 2: Elimination Products Aryl-Nu + F⁻ TS2->Products

The Role of 2-Fluoro-5-(methylsulfonyl)toluene in Chemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of a chemical compound is paramount. While the request was to benchmark 2-Fluoro-5-(methylsulfonyl)toluene as a fluorinating agent, extensive research indicates that this compound is not utilized as a reagent for fluorination. Instead, it serves as a valuable chemical intermediate, a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]

This guide will clarify the role of this compound and, in lieu of a direct comparison with fluorinating agents, will provide a comparative overview of common fluorinating agents and discuss the synthesis of fluorinated aromatic compounds like the topic compound.

Understanding the Role of this compound

This compound is a substituted toluene molecule. Its chemical structure, featuring a fluorine atom, a methyl group, and a methylsulfonyl group attached to a benzene ring, makes it a useful component in organic synthesis. These functional groups provide specific chemical properties and reaction sites that can be strategically manipulated to build more complex molecular architectures. Its primary application lies in being an intermediate for active pharmaceutical ingredients (APIs) and agrochemicals, where the presence of fluorine and sulfonyl groups can enhance biological activity and stability.[1]

A Comparative Overview of True Fluorinating Agents

Fluorinating agents are reagents that introduce fluorine into a molecule. They are broadly categorized into nucleophilic and electrophilic agents. The choice of a fluorinating agent is critical and depends on the substrate, desired selectivity, and reaction conditions. Below is a comparison of some commonly used fluorinating agents.

Fluorinating AgentTypeCommon ApplicationsAdvantagesDisadvantages
Selectfluor® ElectrophilicFluorination of enolates, silyl enol ethers, and aromatic compounds.Bench-stable solid, relatively safe to handle.Can be expensive.
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicSimilar to Selectfluor, used for the fluorination of a wide range of nucleophiles.Stable solid, good reactivity.Can be expensive, produces sulfonimide byproduct.
Diethylaminosulfur Trifluoride (DAST) NucleophilicDeoxofluorination (conversion of alcohols to alkyl fluorides and carbonyls to difluorides).Effective for deoxofluorination.Thermally unstable, can be hazardous to handle.
(Bis(2-methoxyethyl)amino)sulfur Trifluoride (Deoxo-Fluor®) NucleophilicSimilar to DAST but with improved thermal stability.Safer alternative to DAST.More expensive than DAST.
Pyridine-HF NucleophilicHydrofluorination of alkenes and alkynes.Readily available and inexpensive.Highly corrosive and toxic.

Synthetic Pathways to Fluorinated Toluenes

The synthesis of fluorinated toluenes, such as this compound, typically involves introducing the fluorine atom onto the toluene ring through various methods. The following diagram illustrates a generalized workflow for the synthesis of a fluorinated aromatic compound.

G cluster_start Starting Material cluster_functionalization Functional Group Interconversion cluster_fluorination Fluorination cluster_modification Further Modification cluster_product Final Product start Substituted Toluene nitro Nitration start->nitro HNO3/H2SO4 amino Reduction to Amine nitro->amino e.g., H2/Pd diazonium Diazotization amino->diazonium NaNO2/HCl balz_schiemann Balz-Schiemann Reaction (e.g., with HBF4 or NaBF4) diazonium->balz_schiemann Fluorinating Agent sulfonylation Sulfonylation balz_schiemann->sulfonylation e.g., Chlorosulfonic acid, then reduction oxidation Oxidation sulfonylation->oxidation Oxidizing Agent product This compound oxidation->product

Caption: A potential synthetic workflow for this compound.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the synthesis of specific compounds are highly dependent on the chosen synthetic route and starting materials. However, a general procedure for a key step, such as the Balz-Schiemann reaction for introducing fluorine, is provided below.

General Protocol for Diazotization and Fluorination (Balz-Schiemann Reaction):

  • Diazotization: The starting aniline derivative is dissolved in a suitable acidic solution (e.g., aqueous HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The completion of the reaction can be monitored using starch-iodide paper.

  • Formation of Diazonium Fluoroborate: A cold aqueous solution of fluoroboric acid (HBF₄) or sodium fluoroborate (NaBF₄) is added to the diazonium salt solution. The resulting diazonium fluoroborate salt often precipitates out of the solution.

  • Isolation and Decomposition: The precipitated diazonium fluoroborate is isolated by filtration and dried carefully. The dry salt is then gently heated, which causes it to decompose, releasing nitrogen gas and yielding the desired aryl fluoride. The crude product is then purified by distillation or chromatography.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Fluoro-5-(methylsulfonyl)toluene must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this halogenated sulfone compound.

Due to its chemical structure, containing both a fluorine atom and a methylsulfonyl group, this compound is classified as a hazardous chemical.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular waste streams.[1][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]
Body Protection A lab coat and closed-toe shoes.[5]
Respiratory Protection Use in a fume hood to avoid inhalation.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[3][6]

  • Waste Segregation: It is critical to segregate waste containing this compound. As a halogenated organic compound, it must be collected in a designated "Halogenated Organic Waste" container.[2][3][5] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3][7]

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves), in a dedicated, leak-proof, and chemically compatible waste container.[1]

    • For liquid waste, use a container with a secure screw cap.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[1][7] Ensure the label also indicates the potential hazards (e.g., Toxic, Irritant).[7]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from ignition sources.[8][9]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][10] Always follow your institution's specific protocols.[10]

Experimental Protocols Cited

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Fluoro-5- (methylsulfonyl)toluene Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate halogenated_container Place in Designated 'Halogenated Organic Waste' Container segregate->halogenated_container Is it halogenated? [Yes] label_container Label Container Clearly: 'Hazardous Waste' + Chemical Name halogenated_container->label_container store_waste Store Securely in Designated Waste Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Professional Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Fluoro-5-(methylsulfonyl)toluene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar molecules, including other fluorinated and sulfonylated aromatic compounds. It is imperative to treat this compound as a compound with unknown hazards and to handle it with the utmost care.

Hazard Analysis

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2]

  • Flammability: While some analogues are not highly flammable, the presence of a toluene group suggests it may be combustible.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing and Dispensing Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety Goggles and Face ShieldLab CoatN95 or higher-rated respirator if dust is generated
In-Solution Handling Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety GogglesLab CoatNot generally required if handled in a fume hood
Large-Scale Operations (>5g) Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety Goggles and Face ShieldChemical-resistant Apron over Lab CoatN95 or higher-rated respirator
Spill Cleanup N/AHeavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle this compound within a certified chemical fume hood.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • When weighing, use a draft shield to prevent the dispersal of fine particles.

  • Use spark-proof tools and equipment to minimize ignition risks.[3]

2. In-Solution Procedures:

  • When dissolving or reacting the compound, add it slowly to the solvent to control any potential exothermic reactions.

  • Keep containers tightly closed when not in use to prevent the escape of vapors.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

3. Post-Experiment Work-up:

  • Quench reactions carefully, especially if reactive reagents were used.

  • During extraction and purification steps, be mindful of potential pressure buildup in separatory funnels or chromatography columns.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Uncleaned containers should be treated as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's EHS department.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Compound B->C Proceed with caution D Perform Reaction C->D E Segregate Waste D->E After experiment F Dispose via EHS E->F

Caption: Workflow for Safe Handling of this compound.

References

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